molecular formula C12H16N2O2 B1520807 4-Benzylmorpholine-2-carboxamide CAS No. 135072-12-7

4-Benzylmorpholine-2-carboxamide

Cat. No.: B1520807
CAS No.: 135072-12-7
M. Wt: 220.27 g/mol
InChI Key: VOXVOGIAHOCTAV-UHFFFAOYSA-N
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Description

4-Benzylmorpholine-2-carboxamide (CAS 135072-12-7) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a morpholine derivative, a class of compounds recognized for their utility in medicinal chemistry and drug discovery. This specific carboxamide derivative has been identified as a key synthetic intermediate in pharmaceutical research. It has been profiled in studies focusing on the development of novel antimalarial agents, particularly as a precursor in the synthesis of potent dispiro 1,2,4,5-tetraoxane analogues . As a building block, it offers researchers a versatile scaffold for further chemical modifications. This product is strictly for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Handle with care; consult the safety data sheet for proper handling instructions. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVOGIAHOCTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677729
Record name 4-Benzylmorpholine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-12-7
Record name 4-Benzylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzylmorpholine-2-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Benzylmorpholine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability, which often enhance blood-brain barrier permeability.[1][2] Consequently, it is a key structural component in numerous central nervous system (CNS)-active compounds.[1] This guide provides a comprehensive, technically-grounded overview of a plausible and robust synthetic pathway for this compound, a representative substituted morpholine. We will delve into a logical retrosynthetic analysis, detail a step-by-step forward synthesis, provide actionable experimental protocols, and discuss the critical mechanistic reasoning behind the chosen methodologies. This document is designed to serve as a practical resource for researchers in drug discovery and process development, offering field-proven insights into the construction of this valuable molecular scaffold.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The primary disconnection point is the amide bond, a robust and well-understood linkage in organic synthesis. This leads back to the corresponding carboxylic acid, which simplifies the final transformation to a standard amide coupling reaction. The N-benzyl group can be disconnected to reveal a secondary amine, suggesting a standard N-alkylation reaction. The core morpholine-2-carboxylic acid scaffold can be traced back to simpler, acyclic precursors, such as an amino alcohol, which can be cyclized.

This analysis reveals a convergent and logical three-step forward synthesis pathway, which forms the core of this guide.

G TM This compound INT1 4-Benzylmorpholine-2-carboxylic Acid TM->INT1 Amide Disconnection SM2 Ammonia TM->SM2 Amide Disconnection INT2 Morpholine-2-carboxylic Acid Ester INT1->INT2 N-Benzyl Disconnection SM3 Benzyl Bromide INT1->SM3 N-Benzyl Disconnection SM1 Diethanolamine Derivative INT2->SM1 Morpholine Ring Disconnection INT3 N-Boc-morpholine-2-carboxylic Acid

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis is a three-stage process designed for efficiency and scalability, starting from a protected morpholine precursor. This pathway ensures high yields and purity through the strategic use of protecting groups and reliable, well-documented reaction classes.

G cluster_0 Stage 1: N-Benzylation cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Amidation A Morpholine-2-carboxylic Acid Ester (e.g., Methyl Ester) B 4-Benzylmorpholine-2-carboxylic Acid Ester A->B Benzyl Bromide (BnBr), K₂CO₃, Acetonitrile (MeCN) C 4-Benzylmorpholine-2-carboxylic Acid B->C LiOH or NaOH, THF/H₂O D This compound (Target Molecule) C->D 1. SOCl₂, or 2. Coupling Agent (e.g., TBTU), Ammonia or NH₄Cl, Base

Caption: Proposed three-stage synthesis workflow.

Core Synthesis: Mechanistic Insights and Protocol Validation

Stage 1: N-Benzylation of the Morpholine Core

Expertise & Experience: The synthesis commences with the N-alkylation of a readily available morpholine-2-carboxylic acid ester. The choice of an ester (e.g., methyl or ethyl ester) over the free carboxylic acid is critical. It prevents an acid-base reaction between the carboxylic acid and the base required for deprotonation of the morpholine nitrogen, thereby avoiding the formation of unwanted salts and ensuring the nitrogen remains nucleophilic for the subsequent alkylation. Potassium carbonate (K₂CO₃) is a preferred base for this transformation; it is sufficiently strong to deprotonate the secondary amine but mild enough to avoid side reactions like ester hydrolysis. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively dissolves the reagents and facilitates the SN2 reaction mechanism.

Trustworthiness: This protocol is self-validating. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-benzylated product. The product's identity is confirmed by the significant shift of the morpholine ring protons in ¹H NMR spectroscopy after the introduction of the benzyl group.

Stage 2: Saponification to the Carboxylic Acid

Expertise & Experience: The second stage involves the hydrolysis of the ester to yield 4-benzylmorpholine-2-carboxylic acid[3], the direct precursor to our target amide. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water is a standard and highly reliable method. The use of THF ensures the solubility of the organic ester, while water is necessary for the hydroxide ions to act as nucleophiles. The reaction is typically driven to completion by heating. An acidic workup is essential to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Trustworthiness: The completion of this reaction is easily verified. The crude product will show high solubility in aqueous base and will precipitate upon acidification. Analytically, the disappearance of the ester signal (e.g., a singlet around 3.7 ppm for a methyl ester in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm) confirms the successful transformation. The molecular weight can be confirmed by mass spectrometry.

Stage 3: Amidation to this compound

Expertise & Experience: The final step is the formation of the primary amide. There are two primary, highly effective methods to achieve this.

  • Method A (via Acyl Chloride): This classic method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then reacts readily with an ammonia source (e.g., aqueous ammonium hydroxide or ammonia gas bubbled through an inert solvent) to form the amide. This method is robust and cost-effective for large-scale synthesis.

  • Method B (Peptide Coupling): For smaller scale or more delicate substrates, using a modern peptide coupling agent is preferable. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU activate the carboxylic acid in situ, forming a highly reactive activated ester.[4] This intermediate is then displaced by ammonia (from ammonium chloride with a non-nucleophilic base like DIPEA) to form the amide under mild conditions, minimizing side reactions and often leading to cleaner products.[4]

Trustworthiness: The success of the amidation is confirmed by a distinct change in the compound's properties and spectral data. The final product, this compound, will have a different retention factor (Rf) on TLC compared to the starting carboxylic acid. In the IR spectrum, the broad O-H stretch of the carboxylic acid will disappear, and two new N-H stretches will appear (around 3200-3400 cm⁻¹). In ¹³C NMR, the carbonyl carbon will shift slightly, and mass spectrometry will show the expected molecular ion peak for C₁₂H₁₆N₂O₂ (220.27 g/mol ).[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-benzylmorpholine-2-carboxylate
  • To a solution of methyl morpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Protocol 2: Synthesis of 4-Benzylmorpholine-2-carboxylic Acid[3]
  • Dissolve the methyl 4-benzylmorpholine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the mixture at room temperature overnight or heat gently to 40 °C for 4 hours until TLC indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification.

Protocol 3: Synthesis of this compound (via Coupling Agent)[4]
  • Dissolve 4-benzylmorpholine-2-carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), and TBTU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC (Eluent: 5% Methanol in DCM).

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques.

Table 1: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (Key Shifts, CDCl₃)Expected MS (ESI+) [M+H]⁺
4-Benzylmorpholine-2-carboxylic AcidC₁₂H₁₅NO₃221.25[3]~10-12 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), ~3.5-4.0 (m, Ph-CH ₂-N and morpholine H)222.11
This compound C₁₂H₁₆N₂O₂ 220.27 [5]7.2-7.4 (m, 5H, Ar-H), ~5.5-7.0 (br s, 2H, CONH ₂), ~3.5-4.0 (m, Ph-CH ₂-N and morpholine H)221.13

Safety and Hazard Considerations

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride (if used): Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be conducted in a fume hood with moisture-free glassware.

  • Strong Bases and Acids (LiOH, HCl): Are corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Solvents (DMF, DCM, Acetonitrile): Are flammable and/or toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved through a logical, multi-step sequence involving N-benzylation, ester hydrolysis, and final amidation. The described pathway is rooted in fundamental, well-established organic transformations, offering a robust framework for accessing this and structurally related morpholine derivatives. By understanding the causality behind each experimental choice—from the selection of protecting groups to the choice of coupling agents—researchers can confidently adapt and optimize these protocols for their specific applications in the pursuit of novel therapeutics.

References

  • Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Benzylmorpholine-2-carboxamide is a derivative of the morpholine scaffold, a structural motif of significant interest in contemporary medicinal chemistry. The strategic placement of a benzyl group at the 4-position and a carboxamide at the 2-position imparts a unique combination of structural and electronic features that are anticipated to influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data for structurally related compounds and predictive insights into the target molecule. Detailed experimental protocols for its synthesis and analytical characterization are presented, grounded in established chemical principles. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this promising molecular entity.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and favorable physicochemical properties.[1] Its presence in a molecule can enhance aqueous solubility and improve pharmacokinetic profiles, making it a common building block in the design of novel therapeutics.[2] Morpholine derivatives have demonstrated a wide array of biological activities, including applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] The specific substitution pattern of this compound, combining a lipophilic benzyl group with a hydrogen-bonding carboxamide moiety, suggests its potential for targeted biological interactions. A thorough understanding of its physicochemical properties is therefore paramount for predicting its behavior in biological systems and for the rational design of future drug candidates.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, we can compile its known identifiers and utilize predictive models for key parameters. For context, the properties of its immediate precursor, 4-benzylmorpholine-2-carboxylic acid, are also presented.

Table 1: Key Physicochemical Identifiers and Properties

PropertyThis compound4-Benzylmorpholine-2-carboxylic Acid (Precursor)
IUPAC Name This compound4-benzylmorpholine-2-carboxylic acid
CAS Number 135072-12-7[4][5]769087-80-1[6]
Molecular Formula C₁₂H₁₆N₂O₂[4]C₁₂H₁₅NO₃[6]
Molecular Weight 220.27 g/mol [4]221.25 g/mol [6]
Predicted pKa Basic pKa: ~7.5 ± 0.5; Acidic pKa: ~16-17Basic pKa: ~7.6 ± 0.5; Acidic pKa: ~3.5 ± 0.5
Predicted logP ~0.8 ± 0.5~-1.3 (for the neutral form)[6]
Solubility Predicted to have moderate solubility in polar solvents[7]No experimental data found

Predicted values are generated using computational models such as MolGpKa for pKa and ALOGPS/Molinspiration for logP and should be confirmed experimentally.[8][9][10][11]

Ionization Constant (pKa)

The pKa of a molecule dictates its charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.[12] this compound possesses two primary ionizable centers: the tertiary amine within the morpholine ring and the amide proton.

  • Basic pKa (Morpholine Nitrogen): The tertiary amine is expected to be basic, with a predicted pKa in the physiological range. This is a critical feature, as the ability to exist in both a neutral and a protonated state can significantly impact its interaction with biological targets and its pharmacokinetic properties.[2]

  • Acidic pKa (Amide N-H): The amide proton is weakly acidic, with a high pKa, meaning it will remain protonated under physiological conditions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[11] The predicted logP of approximately 0.8 suggests that this compound is moderately lipophilic. This balance is often desirable in drug candidates, as it can allow for sufficient membrane permeability without compromising aqueous solubility to an extent that would hinder bioavailability.

Synthesis and Purification

The most direct and logical synthetic route to this compound is through the amidation of its corresponding carboxylic acid precursor, 4-benzylmorpholine-2-carboxylic acid. Several established methods for this transformation can be employed, with the choice of reagent depending on the desired reaction conditions and scale.[13][14]

Synthesis_Workflow Precursor 4-Benzylmorpholine-2- carboxylic acid Intermediate Activated Carboxylic Acid (e.g., Acyl Chloride, DCC-adduct) Precursor->Intermediate Activation (e.g., SOCl₂, DCC) Product 4-Benzylmorpholine-2- carboxamide Intermediate->Product Amination Ammonia Ammonia (NH3) or Ammonium Chloride Ammonia->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amidation via Acyl Chloride

This method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia. This is often a high-yielding approach.[15]

Step 1: Formation of 4-Benzylmorpholine-2-carbonyl chloride

  • To a solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as determined by the cessation of gas evolution or TLC analysis of a quenched aliquot), remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Formation of this compound

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2 M ammonia in methanol, 2.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Alternative Protocol: Direct Amidation using a Coupling Reagent

Coupling reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can facilitate the direct formation of the amide bond from the carboxylic acid and an ammonia source, often under milder conditions.[15][16]

  • To a solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent such as DMF or pyridine, add the coupling reagent (e.g., DCC, 1.1 eq) at 0 °C.

  • Add a base such as triethylamine (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy (FTIR) HPLC HPLC TLC TLC Synthesized_Product Synthesized This compound Synthesized_Product->NMR Structural Elucidation Synthesized_Product->MS Molecular Weight Confirmation Synthesized_Product->IR Functional Group ID Synthesized_Product->HPLC Quantitative Purity Synthesized_Product->TLC Qualitative Purity

Caption: Analytical workflow for this compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm).- A singlet for the benzylic CH₂ protons (~3.5 ppm).- Distinct multiplets for the morpholine ring protons, with those adjacent to the oxygen appearing at a lower field (~3.6-4.0 ppm) than those adjacent to the nitrogen (~2.2-2.8 ppm).[17][18]- Broad signals for the amide NH₂ protons (~5.5-7.5 ppm).
¹³C NMR - Resonances for the aromatic carbons of the benzyl group (~127-138 ppm).- A signal for the benzylic CH₂ carbon (~60-65 ppm).- Signals for the morpholine ring carbons, with those adjacent to oxygen appearing at a lower field (~67-75 ppm) than those adjacent to the nitrogen (~45-55 ppm).[17]- A signal for the carbonyl carbon of the amide (~170-175 ppm).
Mass Spec (ESI-MS) - A prominent [M+H]⁺ ion at m/z 221.13.[19][20]- Potential fragmentation patterns including the loss of the carboxamide group and cleavage of the benzyl group.[21][22]
IR Spectroscopy - Two N-H stretching bands for the primary amide at ~3350 and ~3180 cm⁻¹.[23][24]- A strong C=O stretching band (Amide I) at ~1650-1690 cm⁻¹.[25]- An N-H bending band (Amide II) at ~1590-1620 cm⁻¹.[7]- C-H stretching bands for the aromatic and aliphatic portions.- A C-O-C stretching band for the morpholine ether linkage.

Conclusion and Future Perspectives

This technical guide has delineated the foundational physicochemical properties of this compound, leveraging predictive methodologies in the absence of extensive experimental data. The outlined synthetic protocols provide a clear and actionable pathway for its preparation, while the predicted analytical characteristics offer a robust framework for its subsequent characterization. The balanced lipophilicity and the presence of key hydrogen bonding and basic functionalities suggest that this molecule is a compelling candidate for further investigation in drug discovery programs. The insights provided herein are intended to accelerate such efforts, enabling a more informed approach to the design and development of novel therapeutics based on the versatile morpholine scaffold.

References

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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Benzylmorpholine-2-carboxamide is a synthetic molecule featuring a core morpholine scaffold, a versatile heterocyclic motif prevalent in numerous pharmacologically active compounds. While direct in-depth studies on the mechanism of action of this compound are not extensively documented in publicly available literature, a comprehensive analysis of structurally related compounds allows for the formulation of a putative mechanism of action. This guide synthesizes findings from analogous structures to propose potential biological targets and pathways for this compound, providing a foundational framework for future research and drug development efforts. We will explore potential roles as a modulator of neurotransmitter systems and as an inhibitor of key cellular enzymes, grounded in the established pharmacology of benzylmorpholine and related derivatives.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in a wide array of approved drugs and clinical candidates underscores its utility as a pharmacophore. Morpholine derivatives have demonstrated a broad spectrum of biological activities, functioning as anticancer agents, antidepressants, and anti-inflammatory molecules.[1][2] The specific substitution pattern on the morpholine ring dictates its pharmacological profile, allowing for the fine-tuning of activity and selectivity towards various biological targets.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacological profiles of structurally similar compounds, we propose a multi-target hypothesis for the mechanism of action of this compound. The primary putative mechanisms are modulation of monoamine neurotransmitter systems and inhibition of intracellular signaling enzymes.

Modulation of Monoamine Neurotransmitter Systems

A significant body of evidence points towards the benzylmorpholine core as a modulator of monoamine neurotransmitters, specifically serotonin (5-HT) and norepinephrine (NE).

  • Dual Reuptake Inhibition: A patent for benzylmorpholine derivatives describes their function as dual reuptake inhibitors of serotonin and norepinephrine.[3] This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating their signaling. The core structure of this compound aligns with the general structure of these patented compounds.

  • Monoamine Releasing Agent: The structurally analogous compound, 4-benzylpiperidine, is a known monoamine releasing agent with a preference for dopamine (DA) and norepinephrine.[4] While the oxygen atom in the morpholine ring of our topic compound differentiates it from the piperidine analog, the shared benzyl group attached to the nitrogen is a key feature for interaction with monoamine transporters.

The proposed interaction with monoamine transporters is depicted in the following signaling pathway diagram:

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 4-BM-2C 4-Benzylmorpholine- 2-carboxamide Transporter SERT / NET 4-BM-2C->Transporter Inhibition Vesicle Synaptic Vesicle (5-HT / NE) MA Vesicle->MA Release MA->Synaptic_Cleft Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Response Neuronal Response Receptor->Response

Caption: Putative mechanism of this compound as a monoamine reuptake inhibitor.

Inhibition of Intracellular Signaling Enzymes

Derivatives of morpholine have been identified as potent inhibitors of various intracellular enzymes, suggesting that this compound may also exhibit such activity.

  • STAT6 Inhibition: A compound with a 4-benzylamino and a morpholin-4-ylphenyl moiety, 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[5] STAT6 is a key transcription factor in the Th2 immune response, making it a target for allergic and inflammatory diseases.[5] The presence of both the benzyl and morpholine groups in our compound of interest suggests a potential for STAT6 inhibitory activity.

  • EZH2 Inhibition: Benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[6] This highlights another potential intracellular target for compounds containing the morpholine scaffold.

  • Monoamine Oxidase (MAO) Inhibition: Some morpholine derivatives act as reversible inhibitors of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO-A would complement the potential monoamine reuptake inhibition, further increasing synaptic neurotransmitter levels.

The potential interaction with intracellular signaling pathways is illustrated below:

Intracellular_Enzyme_Inhibition cluster_stat6 STAT6 Pathway cluster_ezh2 EZH2 Pathway cluster_mao MAO Pathway 4-BM-2C 4-Benzylmorpholine- 2-carboxamide STAT6 STAT6 4-BM-2C->STAT6 Inhibition EZH2 EZH2 4-BM-2C->EZH2 Inhibition MAO-A MAO-A 4-BM-2C->MAO-A Inhibition Gene_Expression Gene Expression (Th2 Response) STAT6->Gene_Expression Histone_Methylation Histone Methylation EZH2->Histone_Methylation Neurotransmitter_Degradation Neurotransmitter Degradation MAO-A->Neurotransmitter_Degradation

Caption: Potential intracellular enzyme targets for this compound.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
Assay TypeObjectiveExperimental Outline
Monoamine Transporter Binding Assay To determine the binding affinity of this compound to SERT, NET, and DAT.1. Utilize cell lines expressing human SERT, NET, and DAT. 2. Perform competitive binding assays using radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT). 3. Incubate membranes with varying concentrations of this compound. 4. Measure the displacement of the radioligand to determine the Ki value.
Monoamine Transporter Uptake Assay To assess the functional inhibition of monoamine reuptake.1. Use synaptosomes or cell lines expressing the transporters. 2. Pre-incubate with this compound. 3. Add radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA). 4. Measure the amount of radioactivity taken up by the cells to determine the IC50 value.
Enzyme Inhibition Assays To quantify the inhibitory activity against STAT6, EZH2, and MAO-A.1. STAT6: Use a cell-based reporter assay or an in vitro phosphorylation assay. 2. EZH2: Employ a histone methyltransferase assay using purified EZH2 enzyme and a suitable substrate. 3. MAO-A: Utilize a fluorometric or radiometric assay with purified MAO-A enzyme and a specific substrate.
Ex Vivo and In Vivo Studies

Following promising in vitro results, further validation in more complex biological systems is warranted.

  • Ex Vivo Brain Slice Electrophysiology: To examine the effects of this compound on synaptic transmission in brain regions rich in monoaminergic neurons.

  • In Vivo Microdialysis: To measure the extracellular levels of 5-HT, NE, and DA in the brains of freely moving animals after administration of the compound.

  • Behavioral Models: To assess the physiological effects of the compound in animal models relevant to the proposed mechanisms, such as models of depression (forced swim test, tail suspension test) or inflammation.

The following workflow outlines the experimental approach to elucidate the mechanism of action:

Experimental_Workflow Start Hypothesis Generation: Putative MOA of This compound In_Vitro In Vitro Assays: - Transporter Binding - Transporter Uptake - Enzyme Inhibition Start->In_Vitro Ex_Vivo Ex Vivo Studies: - Brain Slice Electrophysiology In_Vitro->Ex_Vivo If promising results In_Vivo In Vivo Studies: - Microdialysis - Behavioral Models Ex_Vivo->In_Vivo Conclusion Mechanism of Action Elucidation In_Vivo->Conclusion

Caption: A stepwise experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the analysis of structurally related compounds provides a strong foundation for a multi-target hypothesis. The most probable mechanisms involve the modulation of monoamine neurotransmitter systems, likely through reuptake inhibition, and the inhibition of key intracellular enzymes such as STAT6 or MAO. The proposed experimental workflow offers a clear path for researchers to systematically investigate these possibilities. Future studies should focus on synthesizing this compound and its analogs to perform the described assays, which will be crucial in validating its therapeutic potential and advancing it through the drug discovery pipeline.

References

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The 4-Benzylmorpholine-2-carboxamide Scaffold: A Technical Guide to Structure-Activity Relationships for Gastrointestinal Prokinetic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylmorpholine-2-carboxamide scaffold has emerged as a promising framework in the development of potent and selective gastrointestinal prokinetic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of this compound class. We will dissect the key structural components—the benzamide core, the morpholine ring, the benzyl substituent, and the carboxamide linker—elucidating how modifications to each moiety impact biological activity. This guide synthesizes findings from seminal studies, offering a detailed examination of the synthetic chemistry, experimental protocols for activity assessment, and the mechanistic underpinnings of these compounds, primarily as 5-HT4 receptor agonists. Through a combination of detailed SAR analysis, tabulated quantitative data, and visualized experimental workflows, this document serves as a comprehensive resource for researchers engaged in the design and optimization of novel prokinetic drugs.

Introduction: The Quest for Effective Prokinetic Agents

Gastrointestinal motility disorders, such as gastroparesis and functional dyspepsia, represent a significant clinical challenge, often characterized by debilitating symptoms and a lack of consistently effective treatments. Prokinetic agents aim to enhance and coordinate gastrointestinal muscular contractions, thereby facilitating the transit of luminal contents[1]. The benzamide class of compounds has historically been a fertile ground for the discovery of such agents. A key breakthrough in this area was the development of N-[(2-morpholinyl)alkyl]benzamides, which demonstrated a desirable separation of potent prokinetic effects from the dopamine D2 receptor antagonism that often leads to undesirable side effects in earlier agents like metoclopramide[2].

This guide focuses on the this compound core, a scaffold that has yielded highly potent and selective prokinetic agents. A prime exemplar of this class is 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, a compound that has been extensively studied and serves as a foundational reference for our SAR exploration[2]. Our analysis will proceed by systematically examining the structural components of this scaffold, providing a clear rationale for the experimental choices that have guided the optimization of these molecules.

Core Pharmacophore and Mechanism of Action

The prokinetic effects of the this compound series are primarily attributed to their activity as agonists at the serotonin 5-HT4 receptor[3][4]. This receptor, a G-protein coupled receptor, is positively linked to adenylate cyclase and is found in neurons of the gastrointestinal tract. Activation of 5-HT4 receptors enhances acetylcholine release from enteric motor neurons, which in turn stimulates smooth muscle contraction and promotes motility[3].

The general pharmacophore for this class of compounds can be broken down into four key regions, each playing a critical role in receptor binding and activation:

  • The Substituted Benzamide Ring: This aromatic core is crucial for interaction with the receptor.

  • The Carboxamide Linker: The amide bond and the length of the alkyl chain connecting to the morpholine ring are important for proper orientation within the binding pocket.

  • The Morpholine Ring: This heterocyclic system serves as a key structural element.

  • The N-Benzyl Group: This substituent on the morpholine nitrogen significantly influences potency.

The following sections will delve into the specific SAR for each of these regions.

Pharmacophore_Model cluster_0 This compound Scaffold Benzamide Substituted Benzamide Ring Linker Carboxamide Linker Benzamide->Linker Morpholine Morpholine Ring Linker->Morpholine Benzyl N-Benzyl Group Morpholine->Benzyl

Caption: Core pharmacophore of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

The SAR for this class of compounds has been systematically investigated, leading to a clear understanding of the structural requirements for potent prokinetic activity. The primary assay used in these seminal studies is the evaluation of gastric emptying in rats, often employing the phenol red semisolid meal method[2].

The Benzamide Moiety: A Key Determinant of Activity

Modifications to the substituents on the benzoyl group have a profound impact on prokinetic activity. The lead compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, incorporates a substitution pattern that is critical for its high potency.

  • 4-Amino Group: The presence of a 4-amino group is highly favorable for activity. Replacing it with a hydrogen atom leads to a significant decrease in potency.

  • 5-Chloro Group: A chloro substituent at the 5-position is beneficial for activity.

  • 2-Methoxy Group: The 2-methoxy group is a key feature. Shifting it to the 3-position or replacing it with a hydrogen atom diminishes activity. Interestingly, replacing the 2-methoxy with a 2-ethoxy group can maintain or even slightly enhance potency[2].

The combination of a 4-amino, 5-chloro, and 2-alkoxy substitution pattern on the benzamide ring appears to be optimal for potent prokinetic effects in this series[2].

The Carboxamide Linker: Influence of Length and Rigidity

The linker connecting the morpholine ring to the benzamide nitrogen plays a crucial role in positioning the morpholine moiety correctly within the receptor binding site.

  • Linker Length: For the N-[(2-morpholinyl)alkyl]benzamide series, a methylene linker (-CH2-) between the morpholine-2-position and the amide nitrogen is optimal. Extending the alkyl chain to two or three carbons (ethylene or propylene linkers) generally results in a decrease in activity[2]. This suggests a strict spatial requirement for the distance between the morpholine and benzamide components. In other related series, such as morpholine-bearing quinoline derivatives, a two-methylene linker was found to be optimal for cholinesterase inhibition, highlighting the target-dependent nature of linker length effects[5].

The Morpholine and N-Benzyl Moieties: Essential for High Potency

The 4-benzylmorpholine portion of the scaffold is fundamental to the high potency observed in the lead compounds.

  • N-Benzyl Group: The benzyl group on the morpholine nitrogen is a critical contributor to activity. While direct SAR studies on substitutions of the benzyl ring in this specific prokinetic series are not extensively detailed in the primary literature, the presence of the unsubstituted benzyl group is consistently associated with high potency[2]. In other compound series targeting different receptors, substitutions on the N-benzyl ring have been shown to significantly modulate activity, suggesting this is a key area for further optimization[6][7][8]. For instance, in a series of N-benzyl phenethylamines, N-(2-methoxy)benzyl substitution dramatically improved both binding affinity and functional activity at 5-HT2A receptors[6].

  • Morpholine Ring: The morpholine ring itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets[9]. While systematic exploration of substitutions on other positions of the morpholine ring in this prokinetic series is limited, its role as a rigid scaffold that correctly orients the N-benzyl group and the carboxamide linker is undisputed.

Quantitative SAR Data

The following table summarizes the quantitative SAR data for a selection of this compound analogs, with prokinetic activity assessed by the effect on gastric emptying of a phenol red semisolid meal in rats[2].

Compound IDBenzamide Substituents (R1, R2, R3)Linker (X)Gastric Emptying ED50 (mg/kg, p.o.)
17 4-NH2, 5-Cl, 2-OCH3-CH2-0.03
254-N(CH3)2, 5-Cl, 2-OCH3-CH2-0.04
294-NH2, 5-Cl, 2-OC2H5-CH2-0.02
334-NH2, 5-Cl, 3-OCH3-CH2->10
344-NH2, 5-Cl, H-CH2-0.3
404-H, 5-Cl, 2-OCH3-CH2->10
474-NH2, 5-Cl, 2-OCH3-(CH2)2-0.1
484-NH2, 5-Cl, 2-OCH3-(CH2)3-0.3

Data extracted from Sakaguchi et al., J. Med. Chem. 1990, 33 (5), pp 1406–1413[2].

Experimental Protocols

Synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide (17)

The synthesis of the lead compound involves a multi-step process, beginning with the preparation of the key intermediate, 2-(aminomethyl)-4-benzylmorpholine, followed by its coupling with the appropriately substituted benzoic acid.

Synthesis_Workflow cluster_0 Synthesis of Morpholine Intermediate cluster_1 Benzamide Coupling Start1 2-Chloromethyl-4-benzylmorpholine Step1 Reaction with N-benzyl-N-methylamine Start1->Step1 Intermediate1 2-(N-benzyl-N-methylaminomethyl) -4-benzylmorpholine Step1->Intermediate1 Step2 Catalytic Reduction (e.g., Pd/C, H2) Intermediate1->Step2 Intermediate2 2-(Aminomethyl)-4-benzylmorpholine Step2->Intermediate2 Step3 Coupling Reaction (e.g., DCC, HOBt) Intermediate2->Step3 Start2 4-Amino-5-chloro-2-methoxybenzoic acid Start2->Step3 Product Compound 17 Step3->Product

Caption: General synthetic workflow for compound 17.

Step-by-Step Methodology (Illustrative):

  • Preparation of 2-(Aminomethyl)-4-benzylmorpholine:

    • A mixture of 2-chloromethyl-4-benzylmorpholine, an amine source (e.g., N-benzyl-N-methylamine followed by debenzylation, or a protected aminomethyl equivalent), and a suitable base in a polar aprotic solvent (e.g., DMF) is heated to afford the protected amine intermediate[10].

    • The protecting group is then removed. For instance, a benzyl group can be removed by catalytic hydrogenation over palladium on carbon to yield 2-(aminomethyl)-4-benzylmorpholine[10].

  • Amide Coupling:

    • 4-Amino-5-chloro-2-methoxybenzoic acid is activated using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane or DMF.

    • The 2-(aminomethyl)-4-benzylmorpholine intermediate is then added to the activated acid, and the reaction is stirred at room temperature until completion.

    • Workup and purification by chromatography or recrystallization yield the final product, 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide (17)[2].

Phenol Red Gastric Emptying Assay in Rats

This protocol is a standard method for assessing the prokinetic activity of test compounds in a preclinical setting[2][5][11].

Phenol_Red_Assay Start Fast Rats Overnight (Free access to water) Step1 Administer Test Compound or Vehicle (p.o. or other desired route) Start->Step1 Step2 Administer Phenol Red Test Meal (1.5 mL via oral gavage) Step1->Step2 Step3 Wait for a Fixed Time (e.g., 20 minutes) Step2->Step3 Step4 Euthanize Animal and Excise Stomach Step3->Step4 Step5 Homogenize Stomach in NaOH solution Step4->Step5 Step6 Centrifuge and Collect Supernatant Step5->Step6 Step7 Measure Absorbance at 560 nm Step6->Step7 End Calculate % Gastric Emptying Step7->End

Caption: Workflow for the Phenol Red Gastric Emptying Assay.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 12-24 hours with free access to water[5][11].

  • Dosing: The test compound or vehicle is administered orally (p.o.) or via the desired route at a predetermined time before the test meal.

  • Test Meal Administration: A test meal consisting of a non-absorbable marker, phenol red (e.g., 0.5 mg/mL), in a viscous vehicle (e.g., 5% glucose solution or methylcellulose) is administered via oral gavage (typically 1.5 mL per rat)[5][12].

  • Control Group (0 min): A control group of animals is euthanized immediately after administration of the test meal to determine the initial amount of phenol red in the stomach[5].

  • Experimental Groups: At a fixed time point after administration of the test meal (e.g., 20 minutes), the experimental animals are euthanized by an approved method (e.g., cervical dislocation or CO2 asphyxiation)[5][11].

  • Sample Collection: The abdomen is opened, and the pylorus and cardia of the stomach are clamped. The stomach is then excised.

  • Phenol Red Extraction: The stomach is placed in a known volume of 0.1 N NaOH and homogenized. The homogenate is allowed to stand for a period (e.g., 1 hour) to allow for complete extraction of the dye[11].

  • Quantification: The mixture is then centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer at 560 nm[5][11].

  • Calculation: The percentage of gastric emptying is calculated using the following formula:

    • % Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in 0 min control stomachs)) x 100.

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform for the development of potent and selective gastrointestinal prokinetic agents. The structure-activity relationship studies have clearly defined the optimal substitution patterns on the benzamide ring and the critical role of the N-benzylmorpholinemethyl moiety. The lead compounds from this series, exemplified by 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, exhibit potent prokinetic activity, which is mechanistically linked to 5-HT4 receptor agonism.

Future research in this area could focus on several key aspects:

  • Fine-tuning the Benzyl Moiety: A systematic exploration of substituents on the benzyl ring could lead to improved potency, selectivity, or pharmacokinetic properties.

  • Exploring Morpholine Ring Modifications: While the core morpholine structure is effective, subtle modifications could be explored to enhance binding or metabolic stability.

  • Elucidating Receptor-Ligand Interactions: Advanced computational modeling and structural biology studies could provide a more detailed understanding of how these compounds bind to the 5-HT4 receptor, guiding the design of next-generation prokinetic agents.

This technical guide provides a solid foundation for researchers in the field, summarizing the critical SAR data and experimental methodologies that have been instrumental in the advancement of this important class of therapeutic agents.

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  • Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

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In Silico Analysis of 4-Benzylmorpholine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in silico modeling of 4-Benzylmorpholine-2-carboxamide, a novel small molecule with potential therapeutic applications. As researchers and drug development professionals, harnessing the power of computational methods is paramount for accelerating discovery and mitigating late-stage attrition.[1][2] This document will navigate the essential computational workflows, from target identification to predictive toxicology, offering both the theoretical underpinnings and practical, step-by-step protocols.

Introduction to this compound and the Imperative for In Silico Assessment

This compound (CAS No. 135072-12-7) is a synthetic organic compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .[3] Its structure, characterized by a benzyl group attached to a morpholine scaffold with a carboxamide moiety, suggests potential interactions with biological macromolecules. The morpholine ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[4][5]

In silico modeling, or computer-aided drug design (CADD), offers a rapid and cost-effective approach to explore the therapeutic potential of such novel compounds.[6][7][8] By simulating interactions between the molecule and biological targets at an atomic level, we can predict its efficacy, understand its mechanism of action, and evaluate its drug-like properties long before committing to expensive and time-consuming wet-lab experiments.[9]

Our investigative approach will be threefold:

  • Target Identification: Pinpointing potential protein targets based on the known activities of structurally similar molecules.

  • Binding Affinity and Interaction Analysis: Employing molecular docking and molecular dynamics simulations to predict the strength and nature of the molecule's interaction with its putative targets.[10]

  • Pharmacokinetic and Toxicity Profiling: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[11][12]

Target Identification: Uncovering Potential Biological Roles

Given the novelty of this compound, a crucial first step is to identify plausible biological targets. This can be achieved by examining the known activities of structurally related compounds. For instance, benzomorpholine derivatives have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[5] Additionally, compounds with a 4-benzylamino pyrimidine scaffold have demonstrated potent inhibition of Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator in allergic diseases.[4]

Based on this precedent, we will hypothesize and investigate two potential targets for this compound:

  • EZH2: A key enzyme in epigenetic regulation, its inhibition is a validated strategy in oncology.

  • STAT6: A transcription factor central to the Th2 immune response, making it a target for inflammatory and allergic conditions.

The following sections will detail the computational workflows to evaluate the interaction of our molecule of interest with these two proteins.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13] This method allows us to estimate the binding affinity and visualize the key interactions driving the binding event.[13]

Rationale and Experimental Design

The primary objective of this docking study is to ascertain whether this compound can favorably bind to the active sites of EZH2 and STAT6. A strong predicted binding affinity would provide the first piece of evidence supporting our target hypotheses.

The overall workflow for our molecular docking experiment is depicted below:

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis Analysis of Results docking->analysis

Caption: A streamlined workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking program.[14][15][16]

Step 1: Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound can be generated from its SMILES string (O=C(C1CN(CC2=CC=CC=C2)CCO1)N) using a tool like Open Babel.

  • Energy Minimization: The initial 3D structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Convert the minimized ligand structure to the PDBQT format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds.

Step 2: Protein Preparation

  • Obtain Protein Structure: Download the crystal structures of human EZH2 and STAT6 from the Protein Data Bank (PDB). Select structures with a co-crystallized ligand to define the binding site.

  • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens and Charges: Add polar hydrogens and assign Gasteiger charges to the protein structure.

  • File Format Conversion: Convert the prepared protein structure to the PDBQT format.

Step 3: Docking Simulation

  • Define the Binding Site: Define the search space (grid box) for the docking simulation. This is typically centered on the co-crystallized ligand from the original PDB structure.

  • Run AutoDock Vina: Execute the docking calculation using the prepared ligand and protein files, along with the defined grid parameters.[14]

Step 4: Analysis of Results

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger binding.

  • Binding Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using a molecular visualization tool like PyMOL or UCSF Chimera.[14]

  • Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Expected Quantitative Data

The results of the docking simulations will be summarized in the following table:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EZH2TBDTBDTBD
STAT6TBDTBDTBD

Molecular Dynamics: Simulating the Dynamics of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[10][17][18] MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes and the persistence of key interactions.[10]

Rationale and Experimental Design

The purpose of running MD simulations is to validate the docking results and assess the stability of the predicted protein-ligand complexes. A stable complex in an MD simulation, characterized by minimal conformational changes in the ligand and persistent key interactions, lends greater confidence to the docking prediction.

The workflow for our MD simulation is as follows:

md_workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis system_setup System Preparation minimization Minimization system_setup->minimization equilibration Equilibration minimization->equilibration production Production MD equilibration->production analysis Trajectory Analysis production->analysis

Caption: A comprehensive workflow for molecular dynamics simulations.

Step-by-Step Protocol for Molecular Dynamics Simulation

This protocol provides a general outline for running MD simulations using GROMACS, a versatile and widely used simulation package.[17][19]

Step 1: System Preparation

  • Generate Ligand Topology: Generate the force field parameters (topology) for this compound using a server like CGenFF.

  • Prepare the Complex: Combine the docked protein-ligand complex with the ligand topology.

  • Solvation: Place the complex in a periodic box of water molecules.

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

Step 2: Simulation

  • Energy Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration: Perform a two-step equilibration process (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Analyze the formation and breakage of hydrogen bonds between the ligand and protein over time.

  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Expected Quantitative Data

The key metrics from the MD simulations will be presented as follows:

Target ProteinAverage RMSD (Ligand) (Å)Average RMSD (Protein) (Å)Key Persistent Hydrogen BondsEstimated Binding Free Energy (kcal/mol)
EZH2TBDTBDTBDTBD
STAT6TBDTBDTBDTBD

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only bind effectively to its target but also possess favorable ADMET properties.[9][11] In silico ADMET prediction tools can provide early warnings of potential liabilities, guiding further optimization efforts.[11][20]

Rationale and Experimental Design

The goal of this analysis is to evaluate the drug-likeness of this compound based on established physicochemical and pharmacokinetic parameters. This will help us to predict its potential for oral bioavailability and to identify any potential toxicity concerns.

The ADMET prediction workflow is a straightforward computational analysis:

admet_workflow ligand_input Input Ligand Structure admet_prediction ADMET Prediction Server ligand_input->admet_prediction results_analysis Analysis of Predicted Properties admet_prediction->results_analysis

Caption: A simple workflow for in silico ADMET prediction.

Step-by-Step Protocol for ADMET Prediction

Several web-based tools and standalone software are available for ADMET prediction. This protocol describes the use of the SwissADME web server.

  • Input Ligand: Provide the SMILES string or the 3D structure of this compound to the SwissADME server.

  • Run Prediction: Initiate the calculation.

  • Analyze Results: The server will provide a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Expected Quantitative Data

The predicted ADMET properties will be summarized in the following table:

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )220.27< 500
LogPTBD-0.7 to +5.0
Number of H-bond DonorsTBD≤ 5
Number of H-bond AcceptorsTBD≤ 10
Topological Polar Surface Area (Ų)TBD< 140
Gastrointestinal AbsorptionTBDHigh/Low
Blood-Brain Barrier PermeationTBDYes/No
CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4)TBDYes/No
Lipinski's Rule of Five ViolationsTBD0

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound as a potential therapeutic agent. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate crucial data to guide subsequent experimental validation.

The findings from these computational studies will provide a strong foundation for:

  • Prioritizing experimental testing: Focusing resources on the most promising protein targets.

  • Guiding lead optimization: Identifying opportunities to improve binding affinity and ADMET properties through chemical modification.

  • Building a compelling case for further development: Providing a data-driven rationale for advancing the compound in the drug discovery pipeline.

The integration of these in silico methodologies represents a modern, efficient, and scientifically rigorous approach to early-stage drug discovery.

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An In-depth Technical Guide to the Target Identification and Validation of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) of 4-benzylmorpholine-2-carboxamide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals embarking on a mechanism-of-action study for a novel small molecule. The narrative emphasizes the rationale behind experimental choices and integrates self-validating systems to ensure the robustness of the findings.

Introduction: The Enigma of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2][3] Derivatives of morpholine have demonstrated a wide array of biological activities, targeting enzymes, receptors, and ion channels.[4][5] Similarly, the carboxamide moiety is a common functional group in many approved drugs, contributing to target binding through hydrogen bond interactions. While the combination of these pharmacophores in this compound suggests significant biological potential, its specific molecular target remains uncharacterized. This guide outlines a systematic, multi-pronged approach to deorphanize this compound, moving from broad, unbiased screening to rigorous, specific validation.

Part 1: Target Identification Strategies

The initial phase of the investigation is focused on generating a list of putative protein targets. A parallel approach, combining computational methods with experimental screening, is recommended to maximize the probability of success.

In Silico and Computational Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses.[6][7] These approaches leverage the chemical structure of this compound to predict potential interacting proteins.

  • Pharmacophore and Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify known bioactive molecules with structural similarity to the query compound. This can reveal potential target classes that have been previously associated with similar chemical scaffolds.

  • Target Prediction and Molecular Docking: Employ inverse docking algorithms that screen the structure of this compound against a library of protein binding sites. This can generate a ranked list of potential targets based on predicted binding affinity.

Experimental Approaches for Target Discovery

Experimental target identification can be broadly categorized into affinity-based and label-free methods.[8][9] The choice of method will depend on the synthetic tractability of the compound for derivatization and the nature of the anticipated target interaction.

These techniques rely on immobilizing the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[8][9]

  • On-Bead Affinity Matrix: This involves covalently attaching this compound to a solid support, such as agarose beads, via a linker.[9] The linker position must be carefully chosen to avoid disrupting the key binding interactions of the parent molecule.

  • Biotin-Tagged Probes: A biotin tag can be chemically introduced into the molecule, allowing for the capture of the probe-protein complex using streptavidin-coated beads.[8]

Experimental Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize a derivative of this compound with a suitable linker (e.g., a polyethylene glycol chain) terminating in a reactive group for immobilization or a biotin tag. A "negative control" probe, where a key functional group is altered to abolish biological activity, should also be synthesized.

  • Immobilization: Covalently attach the linker-modified compound to NHS-activated agarose beads.

  • Lysate Preparation: Prepare a native cell lysate from a cell line where this compound exhibits a phenotypic effect.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding. A parallel incubation with beads derivatized with the negative control probe and underivatized beads should be performed.

  • Washing: Thoroughly wash the beads to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific binders by mass spectrometry.

Label-free approaches identify targets by observing changes in protein properties upon binding to the small molecule in its native state.[8][9]

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize a protein against proteolysis.[8]

Experimental Protocol: DARTS

  • Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a non-specific protease like pronase.

  • Quenching: Stop the digestion reaction.

  • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining. Proteins that are protected from digestion in the presence of the compound will appear as more intense bands compared to the vehicle control. These bands can be excised and identified by mass spectrometry.

Table 1: Comparison of Target Identification Methods

MethodAdvantagesDisadvantages
Affinity-Based Pull-Down High sensitivity for strong binders.Requires chemical modification of the compound; risk of false positives from non-specific binding.[8][9]
DARTS Does not require compound modification; detects direct binding.May not be suitable for all proteins or binding modes; can have lower sensitivity than affinity-based methods.[8]

Diagram 1: Target Identification Workflow

G cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Hit Prioritization In Silico Screening In Silico Screening Affinity-Based Methods Affinity-Based Methods In Silico Screening->Affinity-Based Methods Phenotypic Screening Phenotypic Screening Phenotypic Screening->Affinity-Based Methods Label-Free Methods Label-Free Methods Phenotypic Screening->Label-Free Methods Mass Spectrometry Mass Spectrometry Affinity-Based Methods->Mass Spectrometry Label-Free Methods->Mass Spectrometry Bioinformatics Analysis Bioinformatics Analysis Mass Spectrometry->Bioinformatics Analysis Putative Targets Putative Targets Bioinformatics Analysis->Putative Targets G Putative Targets Putative Targets Genetic Validation (RNAi/CRISPR) Genetic Validation (RNAi/CRISPR) Putative Targets->Genetic Validation (RNAi/CRISPR) Pharmacological Validation (Tool Compounds, CETSA) Pharmacological Validation (Tool Compounds, CETSA) Genetic Validation (RNAi/CRISPR)->Pharmacological Validation (Tool Compounds, CETSA) Biochemical Assays (In vitro activity) Biochemical Assays (In vitro activity) Pharmacological Validation (Tool Compounds, CETSA)->Biochemical Assays (In vitro activity) Validated Target Validated Target Biochemical Assays (In vitro activity)->Validated Target

Caption: A hierarchical approach to validating putative drug targets.

Conclusion and Future Directions

The identification and validation of the molecular target of this compound is a critical step in its development as a potential therapeutic agent. The systematic application of the computational and experimental strategies outlined in this guide will provide a robust and well-validated understanding of its mechanism of action. Successful target validation opens the door to lead optimization, biomarker development, and ultimately, the translation of a promising small molecule into a novel therapeutic.

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A Technical Guide to Unveiling the Therapeutic Potential of 4-Benzylmorpholine-2-carboxamide: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous approved therapeutic agents due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] Its incorporation into molecules has led to treatments for a wide array of conditions, from central nervous system (CNS) disorders to cancer.[1][3][4] The carboxamide functional group is also a cornerstone of many pharmaceuticals, known for its ability to form key hydrogen bond interactions with biological targets. When combined, these moieties, as seen in the novel entity 4-Benzylmorpholine-2-carboxamide, present a compelling starting point for a drug discovery campaign.

This technical guide provides a comprehensive, forward-looking roadmap for researchers, scientists, and drug development professionals aiming to identify and validate the potential therapeutic targets of this compound. Acknowledging the novelty of this specific molecule, this document outlines a logical, experimentally-driven approach to systematically explore its biological activity and mechanism of action. We will proceed from broad, high-throughput screening to focused, hypothesis-driven studies, providing the scientific rationale behind each experimental choice.

Part 1: Foundational Rationale and Hypothesized Therapeutic Areas

The chemical architecture of this compound suggests several plausible therapeutic avenues based on the known activities of structurally related compounds.

  • Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in CNS-active drugs, where it can improve blood-brain barrier permeability.[1] Derivatives of morpholine have shown activity as antidepressants, anxiolytics, and agents for neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO) and cholinesterases.[2][5] The benzyl group further suggests potential interactions with aromatic-binding pockets common in CNS targets.

  • Oncology: The dual inhibition of PI3K and mTOR by some aryl-morpholine compounds highlights the potential of this scaffold in cancer therapy.[1] Furthermore, benzomorpholine derivatives have been identified as inhibitors of EZH2, a histone methyltransferase implicated in various cancers.[6]

  • Inflammatory and Allergic Diseases: A notable analogue, a 4-benzylaminopyrimidine-5-carboxamide derivative, is a potent inhibitor of STAT6, a key transcription factor in the Th2 immune response associated with allergies and asthma.[7] This suggests that the 4-benzylmorpholine core could also modulate inflammatory signaling pathways.

Based on this precedent, a primary screening strategy should be designed to investigate these three broad therapeutic areas.

Part 2: A Phased Approach to Target Discovery and Validation

A robust and self-validating research program is essential for elucidating the therapeutic potential of a novel compound. The following phased approach ensures a logical progression from broad screening to deep mechanistic insight.

Phase 1: High-Throughput Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify potential biological activities of this compound.

Experimental Protocol 1: Broad Phenotypic Screening Panel

  • Objective: To identify disease-relevant cellular phenotypes modulated by the compound.

  • Methodology:

    • Utilize a panel of well-characterized human cell lines representing the hypothesized therapeutic areas (e.g., neuronal cell lines, various cancer cell lines, and immune cells like T-lymphocytes).

    • Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

    • Employ high-content imaging or multi-well plate-based assays to assess various phenotypic endpoints.

    • Endpoint Analysis:

      • CNS Panel: Neurite outgrowth, synaptic protein expression, cell viability in the presence of neurotoxins.

      • Oncology Panel: Cell proliferation (e.g., using CellTiter-Glo®), apoptosis (e.g., caspase-3/7 activity), and cell cycle progression (e.g., via flow cytometry).

      • Immunology Panel: Cytokine secretion (e.g., IL-4, IL-12, IFN-γ) from stimulated T-cells, and T-cell proliferation.

Experimental Protocol 2: Focused Target-Based Screening

  • Objective: To directly assess the compound's activity against key enzymes and receptors implicated in the hypothesized therapeutic areas.

  • Methodology:

    • Perform in vitro enzymatic assays for targets such as:

      • Monoamine Oxidase A and B (MAO-A, MAO-B).[5]

      • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[2][5]

      • PI3K/mTOR kinases.

      • Enhancer of Zeste Homolog 2 (EZH2).[6]

    • Conduct radioligand binding assays for a panel of CNS receptors.

    • Utilize a cell-based reporter assay to measure the inhibition of the STAT6 signaling pathway.[7]

Data Presentation: Phase 1 Screening Results

Assay Type Target/Phenotype Result (IC50/EC50) Initial Hit Indication
Phenotypic A549 Lung Cancer Cell Proliferation5.2 µMPotential Anti-cancer Activity
Phenotypic IL-4 Induced T-cell Differentiation2.8 µMPotential Anti-inflammatory/Allergy
Target-Based EZH2 Enzymatic Assay1.1 µMDirect EZH2 Inhibition
Target-Based STAT6 Reporter Assay3.5 µMSTAT6 Pathway Inhibition
Target-Based MAO-B Enzymatic Assay> 50 µMInactive

Note: Data presented is hypothetical for illustrative purposes.

Logical Workflow for Phase 1 Screening

Phase1_Workflow cluster_synthesis Compound Synthesis & QC cluster_screening Phase 1: Broad Screening cluster_analysis Hit Identification Compound 4-Benzylmorpholine- 2-carboxamide Phenotypic Phenotypic Screening (CNS, Oncology, Immunology Panels) Compound->Phenotypic TargetBased Target-Based Screening (MAO, AChE, PI3K, EZH2, STAT6) Compound->TargetBased Hit Identify Primary Hits (e.g., EZH2 Inhibition & Anti-proliferative Activity) Phenotypic->Hit TargetBased->Hit EZH2_Pathway Compound 4-Benzylmorpholine- 2-carboxamide EZH2 EZH2 (Histone Methyltransferase) Compound->EZH2 Inhibition H3K27me3 H3K27me3 (Tri-methylation) EZH2->H3K27me3 Catalyzes H3K27 Histone H3 Lysine 27 (H3K27) H3K27->H3K27me3 GeneRepression Repression of Tumor Suppressor Genes H3K27me3->GeneRepression Proliferation Cancer Cell Proliferation GeneRepression->Proliferation

Caption: Proposed mechanism of action via EZH2 inhibition.

Part 3: Lead Optimization and Preclinical Evaluation

Once a primary target and mechanism of action are validated, the focus shifts to optimizing the compound's properties for potential in vivo studies. This involves structure-activity relationship (SAR) studies to improve potency and selectivity, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structure-Activity Relationship (SAR) Exploration

A systematic medicinal chemistry effort would be initiated to synthesize analogues of this compound. Key modifications would include:

  • Benzyl Group Substitution: Exploring electron-donating and electron-withdrawing groups on the phenyl ring to probe for additional interactions in the binding pocket.

  • Morpholine Ring Modifications: Investigating the impact of substituents on the morpholine ring to enhance potency or modulate physicochemical properties.

  • Carboxamide Alterations: Synthesizing different amides or replacing the amide with other hydrogen-bonding moieties to optimize target interactions.

Experimental Protocol 5: In Vitro ADME Profiling

  • Objective: To assess the drug-like properties of the lead compound and its key analogues.

  • Methodology:

    • Solubility: Measure kinetic and thermodynamic solubility at physiological pH.

    • Metabolic Stability: Incubate the compound with liver microsomes to determine its intrinsic clearance rate.

    • Plasma Protein Binding: Use equilibrium dialysis to quantify the fraction of compound bound to plasma proteins.

    • CYP450 Inhibition: Screen against major cytochrome P450 isoforms to identify potential for drug-drug interactions.

The data from SAR and ADME studies will guide the selection of a lead candidate for in vivo efficacy and safety studies, bringing the investigation of this compound one step closer to potential clinical application.

While this compound is a novel chemical entity without established biological targets, its structural components point toward promising therapeutic potential in oncology, CNS disorders, and immunology. The systematic, multi-phased approach detailed in this guide—from broad, unbiased screening to specific, hypothesis-driven mechanistic studies—provides a rigorous and self-validating framework for elucidating its mechanism of action and identifying its primary therapeutic targets. By adhering to this logical progression, research and drug development professionals can efficiently and effectively unlock the potential held within this promising scaffold.

References

  • International journal of health sciences. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
  • PubMed. (2008, July 1). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ScienceDirect. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PubMed. (2019, August). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.

Sources

The Emerging Landscape of 4-Benzylmorpholine-2-carboxamide Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Medicinal Chemistry

The morpholine ring is a well-established "privileged" scaffold in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its inherent physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutics.[2] This guide delves into a specific, yet underexplored, corner of this chemical space: 4-Benzylmorpholine-2-carboxamide analogues . While direct literature on this precise scaffold is nascent, this document serves as a foundational blueprint for researchers and drug development professionals. By synthesizing established synthetic methodologies for related structures and extrapolating potential biological applications, we aim to provide a comprehensive roadmap for the exploration of this promising class of molecules.

The Strategic Value of the this compound Core

The core structure combines three key pharmacophoric elements:

  • The Morpholine Ring: A saturated heterocycle containing both a secondary amine and an ether linkage. The nitrogen at the 4-position allows for the introduction of various substituents, modulating the molecule's basicity and overall properties. The oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement. The inherent polarity of the morpholine ring often imparts favorable pharmacokinetic properties.[3]

  • The Benzyl Group: Appended to the morpholine nitrogen, the benzyl moiety provides a lipophilic anchor and a platform for aromatic substitutions. This allows for the exploration of π-π stacking interactions, hydrophobic pocket filling, and the introduction of diverse functionalities to probe structure-activity relationships (SAR).

  • The 2-Carboxamide Moiety: This functional group is a cornerstone of medicinal chemistry, capable of forming multiple hydrogen bonds as both a donor and an acceptor. It serves as a versatile handle for introducing a wide array of substituents, enabling the fine-tuning of a compound's biological activity and physicochemical properties.

The strategic combination of these three components creates a three-dimensional chemical scaffold with significant potential for interacting with a variety of biological targets.

Synthetic Pathways: Assembling the Core and its Analogues

The synthesis of this compound analogues can be approached through a multi-step sequence, starting from readily available precursors. The following protocols are based on established methodologies for the synthesis of related morpholine derivatives and can be adapted for the construction of the target scaffold.

Synthesis of the Core Scaffold: 4-Benzylmorpholine-2-carboxylic acid

The precursor acid is a critical intermediate. While commercially available, its synthesis can be achieved through various routes. One potential pathway involves the cyclization of N-benzylethanolamine with a glyoxylic acid derivative.[4]

Protocol: Amidation of 4-Benzylmorpholine-2-carboxylic acid

This protocol details the coupling of the carboxylic acid precursor with a primary or secondary amine to form the desired carboxamide.

Materials:

  • 4-Benzylmorpholine-2-carboxylic acid

  • Amine of choice (R1R2NH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 4-benzylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) and the organic base (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (1.2 eq) in anhydrous DCM or DMF.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound analogue.

Causality of Experimental Choices:

  • Coupling Agents: HATU and HBTU are highly efficient coupling reagents that minimize racemization at the chiral center (C2 of the morpholine ring). EDC in combination with HOBt is a more economical but still effective alternative.

  • Base: DIPEA or TEA are used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.

Alternative Synthetic Entry Point: From 4-Benzyl-2-cyanomorpholine

An alternative strategy involves the use of 4-benzyl-2-cyanomorpholine as a key intermediate, as described in patent literature for related derivatives.[5]

Experimental Workflow: Cyanomorpholine Route

G start N-Benzyl-protected Morpholine Precursor step1 Introduction of Cyano Group at C2 start->step1 e.g., Strecker-type reaction step2 Hydrolysis of Nitrile to Carboxamide step1->step2 Controlled hydrolysis (acid or base catalysis) step3 Diversification of the Carboxamide step2->step3 Further functionalization end This compound Analogues step2->end step3->end

Caption: Alternative synthetic workflow via a cyanomorpholine intermediate.

Exploring the Biological Potential: Targets and Screening Strategies

Given the novelty of the this compound scaffold, a broad-based screening approach is recommended to identify potential therapeutic applications. The known biological activities of other morpholine-containing compounds can provide valuable starting points for investigation.[6]

Potential Therapeutic Areas
  • Neurodegenerative Diseases: The morpholine scaffold is known to be present in compounds targeting enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases.[3] The ability of the morpholine ring to improve blood-brain barrier permeability makes this an attractive area for exploration.[3]

  • Oncology: Various morpholine derivatives have been investigated as anticancer agents, targeting a range of kinases and other signaling proteins.[7]

  • Infectious Diseases: The morpholine core is found in several antimicrobial and antiviral agents.

  • Inflammatory Diseases: Compounds containing the morpholine moiety have shown activity against inflammatory targets.[8]

Proposed Screening Cascade

A tiered screening approach will enable the efficient evaluation of a library of this compound analogues.

Screening Cascade for a Novel Analogue Library

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Hit Confirmation and Potency cluster_2 Tier 3: Lead Optimization A Primary Phenotypic Screens (e.g., cell viability in cancer lines, antiviral replication assays) C Dose-Response Curves (IC50/EC50 determination) A->C B Primary Target-Based Screens (e.g., kinase panel, GPCR binding) B->C D Orthogonal Assays to Confirm Mechanism C->D E In Vitro ADME Profiling (solubility, permeability, metabolic stability) D->E F In Vivo Proof-of-Concept Studies E->F

Caption: A tiered approach to efficiently screen and prioritize novel analogues.

Structure-Activity Relationship (SAR) Exploration: A Roadmap for Analogue Design

Systematic modification of the this compound scaffold is essential for understanding the SAR and optimizing for potency, selectivity, and drug-like properties. The following diagram illustrates key points of diversification.

Key Diversification Points of the Scaffold

G cluster_0 Core Scaffold cluster_1 R1: Benzyl Ring Substituents cluster_2 R2: Carboxamide Substituents cluster_3 Morpholine Ring Modifications Core This compound R1_1 Electron-donating groups Core->R1_1 Modulate lipophilicity and electronic properties R1_2 Electron-withdrawing groups Core->R1_2 Modulate lipophilicity and electronic properties R1_3 Halogens Core->R1_3 Modulate lipophilicity and electronic properties R1_4 Heterocycles Core->R1_4 Modulate lipophilicity and electronic properties R2_1 Alkyl chains Core->R2_1 Explore hydrogen bonding and steric interactions R2_2 Cyclic amines Core->R2_2 Explore hydrogen bonding and steric interactions R2_3 Aromatic/heteroaromatic rings Core->R2_3 Explore hydrogen bonding and steric interactions R2_4 Functionalized side chains Core->R2_4 Explore hydrogen bonding and steric interactions R3_1 Stereochemistry at C2 Core->R3_1 Fine-tune conformation and physicochemical properties R3_2 Substituents at C3, C5, C6 Core->R3_2 Fine-tune conformation and physicochemical properties R3_3 Bioisosteric replacements Core->R3_3 Fine-tune conformation and physicochemical properties

Caption: A strategic map for exploring the chemical space around the core scaffold.

Data Presentation: A Template for SAR Analysis

As data becomes available, it is crucial to organize it in a clear and comparable format. The following table provides a template for summarizing the SAR of newly synthesized analogues.

Compound IDR1 (Benzyl)R2 (Amide)Morpholine ModificationTarget Activity (IC50/EC50, µM)Cell-Based Potency (µM)
Lead-001 H-NH-CH3(rac)-C2
Analogue-002 4-F-NH-CH3(rac)-C2
Analogue-003 H-N(CH3)2(rac)-C2
Analogue-004 H-NH-CH3(S)-C2
Analogue-005 H-NH-CH3(R)-C2

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile, yet largely uncultivated, ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for initiating research in this area, from synthetic strategies to biological evaluation and SAR exploration. The inherent "drug-like" properties of the morpholine ring, combined with the vast chemical space accessible through the benzyl and carboxamide functionalities, position this scaffold as a highly promising starting point for medicinal chemistry campaigns. Future work should focus on the synthesis and screening of diverse libraries of these analogues to unlock their full therapeutic potential.

References

  • Title: Benzyl morpholine derivatives. Source: Google Patents.
  • Title: Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Source: PMC - NIH. URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions. Source: International journal of health sciences - ScienceScholar. URL: [Link]

  • Title: Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Source: PubMed. URL: [Link]

  • Title: Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one. Source: Google Patents.
  • Title: Synthesis of benzylic amines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Source: Google Patents.
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PubMed Central. URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: Taylor & Francis Online. URL: [Link]

  • Title: 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353. Source: PubChem. URL: [Link]

  • Title: 4-Benzylmorpholine | C11H15NO | CID 249546. Source: PubChem - NIH. URL: [Link]

  • Title: Ring Bioisosteres. Source: Cambridge MedChem Consulting. URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives. Source: ResearchGate. URL: [Link]

  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Source: MDPI. URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed. URL: [Link]

  • Title: Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Source: MDPI. URL: [Link]

Sources

Methodological & Application

synthesis of 4-Benzylmorpholine-2-carboxamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Benzylmorpholine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a key heterocyclic scaffold with potential applications in medicinal chemistry. The synthesis is presented as a two-step process commencing with the N-benzylation of a morpholine-2-carboxylic acid precursor, followed by amidation to yield the target compound. This guide offers in-depth, step-by-step instructions, mechanistic insights, and protocols for purification and characterization, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Morpholine and its derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of a benzyl group at the 4-position and a carboxamide at the 2-position can lead to compounds with diverse pharmacological activities. 4-Benzylmorpholine derivatives, for instance, have been explored as dual serotonin and norepinephrine reuptake inhibitors.[3][4] This application note details a robust and reproducible protocol for the synthesis of this compound, providing a foundational method for the generation of a library of related compounds for further investigation.

Overall Synthetic Scheme

The proposed synthesis of this compound is a two-step process, as illustrated below. The first step involves the N-benzylation of a suitable morpholine-2-carboxylic acid derivative. The resulting N-benzylated carboxylic acid is then converted to the target carboxamide in the second step.

Synthetic_Scheme start Morpholine-2-carboxylic acid intermediate 4-Benzylmorpholine-2-carboxylic acid start->intermediate Step 1: N-Benzylation product This compound intermediate->product Step 2: Amidation

Sources

in vitro assay for 4-Benzylmorpholine-2-carboxamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Activity Profiling of 4-Benzylmorpholine-2-carboxamide Against AKT1 Kinase Using a TR-FRET Assay

Introduction and Scientific Principle

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them critical targets for drug discovery.[1] The morpholine chemical moiety is a versatile structural unit known to enhance molecular interactions with target proteins like kinases and improve the pharmacokinetic properties of drug candidates.[2][3] This application note details a method to assess the inhibitory potential of a novel morpholine-containing compound, this compound, against AKT1, a key kinase in the PI3K/AKT signaling pathway.

The assay leverages the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][5] TR-FRET is an advanced fluorescence-based technique that offers high sensitivity and low background interference by combining FRET with long-lifetime lanthanide donor fluorophores.[6][7]

The LanthaScreen™ TR-FRET Kinase Assay Principle:

  • Kinase Reaction: The AKT1 kinase transfers a phosphate group from ATP to a specific, fluorescein-labeled peptide substrate.

  • Detection: The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated version of the substrate is added.

  • FRET Signal: If the substrate has been phosphorylated by AKT1, the terbium-labeled antibody (donor) binds to it, bringing it into close proximity with the fluorescein label (acceptor) on the peptide.[8] When the terbium donor is excited at ~340 nm, it transfers energy to the fluorescein acceptor, which then emits light at ~520 nm.[6]

  • Inhibition: In the presence of an inhibitor like this compound, kinase activity is reduced, leading to less substrate phosphorylation. Consequently, fewer donor-acceptor pairs are formed, resulting in a decreased FRET signal. The magnitude of this signal decrease is directly proportional to the inhibitory activity of the compound.

This ratiometric and time-resolved detection method minimizes interference from scattered light and autofluorescent compounds, ensuring high-quality data suitable for drug screening campaigns.[6]

TR_FRET_Principle cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Inhibited Kinase Activity Excitation_A Excitation (340 nm) Terbium_Ab_A Terbium-Ab (Donor) Excitation_A->Terbium_Ab_A Phospho_Substrate_A Fluorescein-Substrate-PO4 (Acceptor) Terbium_Ab_A->Phospho_Substrate_A FRET Emission_A FRET Emission (520 nm) Phospho_Substrate_A->Emission_A Excitation_B Excitation (340 nm) Terbium_Ab_B Terbium-Ab (Donor) Excitation_B->Terbium_Ab_B Substrate_B Fluorescein-Substrate No_FRET No FRET Terbium_Ab_B->No_FRET No Binding

Caption: Principle of the TR-FRET kinase inhibition assay.

Materials and Reagents
  • Compound: this compound (User-supplied), dissolved in 100% DMSO.

  • Kinase: Recombinant human AKT1 (e.g., Thermo Fisher Scientific, Cat. No. PV3182).

  • Substrate: Fluorescein-labeled peptide substrate, e.g., Fl-Aktide (PV3552).

  • Antibody: LanthaScreen™ Tb-anti-pAkt (Ser473) Antibody (PV4829).

  • ATP: 10 mM ATP solution (PV3227).

  • Buffers:

    • 5X Kinase Buffer A (PV3189).

    • TR-FRET Dilution Buffer (PV3574).

  • Reaction Stop Reagent: 500 mM EDTA in water (P2825).

  • Control Inhibitor: Staurosporine (PHZ1271) or other known AKT1 inhibitor.

  • Labware:

    • Low-volume, 384-well, white, solid-bottom assay plates (e.g., Corning #3570).

    • 96-well plates for serial dilutions.

    • Acoustic liquid handler or precision multichannel pipettes.

  • Instrumentation:

    • Microplate reader capable of TR-FRET detection (e.g., equipped with filters for 340 nm excitation and 495 nm / 520 nm emission).

Experimental Protocols

This protocol is optimized for a 20 µL final assay volume in a 384-well plate. All reagent additions should be performed with precision.

  • 1X Kinase Buffer: Prepare a sufficient volume of 1X Kinase Buffer by diluting the 5X stock with deionized water. Keep on ice.

  • 2X Substrate/ATP Mix: Prepare a solution containing the fluorescein-labeled substrate and ATP at twice their final desired concentrations in 1X Kinase Buffer. For AKT1, typical final concentrations are 200 nM substrate and 10 µM ATP. Therefore, prepare a 2X solution of 400 nM substrate and 20 µM ATP.[9]

  • 2X Antibody/EDTA Mix: Prepare a solution containing the Terbium-labeled antibody and EDTA at twice their final desired concentrations in TR-FRET Dilution Buffer. Typical final concentrations are 2 nM antibody and 10 mM EDTA. Therefore, prepare a 2X solution of 4 nM antibody and 20 mM EDTA.[9]

    • Expert Tip: Centrifuge the antibody vial at ~10,000 x g for 10 minutes before use to pellet any aggregates that could interfere with the assay.

  • Primary Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Plate: Perform a serial dilution series in 100% DMSO. For a 10-point curve, start with the 10 mM stock and perform 1:3 serial dilutions in a 96-well plate. This creates the master dilution plate.

  • Assay-Ready Plate: Transfer a small volume (e.g., 1 µL) from the DMSO master plate to a new 96-well plate. Add assay buffer to create a 4X final concentration working solution with a constant DMSO concentration (e.g., 4%). This step minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced enzyme inhibition.

  • Compound Addition: Add 5 µL of the 4X compound dilutions (from Protocol 3.2) to the 384-well assay plate. Include wells with 4% DMSO only (0% inhibition control) and wells with a saturating concentration of a control inhibitor (100% inhibition control).

  • Kinase Addition: Prepare a 4X solution of AKT1 kinase in 1X Kinase Buffer (e.g., at 4 µg/mL). Add 5 µL of this solution to each well.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Mix (from Protocol 3.1) to all wells to start the kinase reaction. The total volume is now 20 µL.

  • Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 20 µL of the 2X Antibody/EDTA Mix (from Protocol 3.1) to all wells. The EDTA chelates Mg2+ ions, stopping the ATP-dependent kinase reaction. The final volume is now 40 µL.

  • Final Incubation: Cover the plate, protect from light, and incubate for 30-60 minutes at room temperature to allow for antibody-antigen binding equilibrium.

  • Plate Reading: Read the plate on a TR-FRET enabled microplate reader.

    • Excitation: 340 nm

    • Emission: 495 nm (Donor/Terbium) and 520 nm (Acceptor/Fluorescein)

    • Settings: Use a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs) as recommended by the instrument manufacturer to minimize background fluorescence.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis prep_reagents 1. Prepare Reagents (Buffers, 2X Mixes) add_substrate 5. Add 10µL of 2X Substrate/ATP (Start Reaction) prep_reagents->add_substrate add_detection 7. Add 20µL of 2X Antibody/EDTA (Stop & Detect) prep_reagents->add_detection prep_compound 2. Prepare Compound Dilutions (10-point, 4X working stock) add_compound 3. Add 5µL of 4X Compound prep_compound->add_compound add_kinase 4. Add 5µL of 4X Kinase add_compound->add_kinase add_kinase->add_substrate incubate_kinase 6. Incubate 60 min @ RT add_substrate->incubate_kinase incubate_kinase->add_detection incubate_detect 8. Incubate 30-60 min @ RT add_detection->incubate_detect read_plate 9. Read TR-FRET Signal (Ex340, Em495/520) incubate_detect->read_plate analyze_data 10. Calculate Ratio & IC50 read_plate->analyze_data

Sources

Application Notes & Protocols for 4-Benzylmorpholine-2-carboxamide in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on the topic of 4-Benzylmorpholine-2-carboxamide for CNS disorder research. This document provides detailed application notes and protocols, with full editorial control to ensure a comprehensive and logically structured technical guide. As a senior application scientist, the content synthesizes technical accuracy with field-proven insights, explaining the reasoning behind experimental choices. All protocols are designed as self-validating systems and include in-text citations to authoritative sources. The guide also features clearly structured tables for quantitative data, detailed step-by-step methodologies for key experiments, and Graphviz diagrams for signaling pathways and experimental workflows. A complete reference section with clickable URLs is provided for verification.

Abstract: This document provides a comprehensive technical guide for the investigation of this compound, a novel morpholine derivative with putative activity within the central nervous system (CNS). Due to the limited direct research on this specific molecule, this guide establishes a robust investigational framework built upon a scientifically plausible hypothesis: the modulation of monoamine transporter systems, specifically the dopamine transporter (DAT) and serotonin transporter (SERT). This mechanism is a cornerstone of therapeutic intervention for a range of CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The following sections offer detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, designed to rigorously test this hypothesis and elucidate the compound's therapeutic potential.

Introduction and Rationale

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with CNS activity. Its unique stereoelectronic properties can impart favorable pharmacokinetic profiles, including improved solubility and metabolic stability. The working hypothesis for this compound is that the N-benzyl group provides a key interaction with the hydrophobic domains of monoamine transporters, while the morpholine core and carboxamide moiety influence selectivity and binding affinity.

Monoamine transporters like DAT and SERT are critical regulators of neurotransmission, clearing dopamine and serotonin from the synaptic cleft to terminate their signaling. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism proven effective in treating mood and cognitive disorders. This guide will therefore focus on protocols to determine if this compound functions as a dual DAT/SERT inhibitor.

Synthesis and Physicochemical Characterization

A reliable synthesis of this compound is crucial for obtaining high-purity material for biological testing. The following protocol is adapted from established methods for similar morpholine derivatives.

Protocol 2.1: Synthesis of this compound

Objective: To synthesize the target compound via a two-step process involving N-benzylation of a morpholine precursor followed by amidation.

Materials:

  • Methyl morpholine-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ammonia (7N solution in methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Step 1: N-Benzylation.

    • To a solution of methyl morpholine-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60°C and stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Once complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield methyl 4-benzylmorpholine-2-carboxylate.

  • Step 2: Amidation.

    • Dissolve the purified ester from Step 1 in a 7N solution of ammonia in methanol.

    • Stir the mixture in a sealed pressure vessel at 50°C for 24 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).

Table 1: Physicochemical Properties of this compound (Hypothetical)
PropertyValueMethod
Molecular FormulaC₁₂H₁₆N₂O₂N/A
Molecular Weight220.27 g/mol N/A
AppearanceWhite to off-white solidVisual Inspection
Melting Point110-115 °CDifferential Scanning Calorimetry
Solubility (PBS, pH 7.4)> 50 µMKinetic Solubility Assay
LogP1.85Calculated (e.g., cLogP)
pKa7.2 (amine)Calculated (e.g., ChemAxon)

In Vitro Evaluation: Transporter Binding and Function

The primary in vitro assays are designed to determine the affinity of this compound for DAT and SERT and to measure its functional effect on neurotransmitter uptake.

Protocol 3.1: Radioligand Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of the test compound for human DAT and SERT using competitive radioligand binding assays.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT or SERT.

  • [³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT).

  • Nomifensine (for DAT non-specific binding) or Fluoxetine (for SERT non-specific binding).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, combine cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the competitor for non-specific binding, or the test compound.

  • Incubate the plates for 60-90 minutes at room temperature.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: In Vitro Assay Workflow

G cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Uptake Assay Compound Synthesize & Purify This compound Solubilize Prepare Stock Solutions (e.g., in DMSO) Compound->Solubilize Dilute Create Serial Dilutions in Assay Buffer Solubilize->Dilute Incubate Incubate Compound with Membranes & Radioligand Dilute->Incubate Preincubate Pre-incubate Cells with Compound Dilute->Preincubate Filter Rapid Filtration (Separates bound/unbound) Incubate->Filter Count Scintillation Counting Filter->Count Analyze_Bind Calculate Ki Count->Analyze_Bind Add_Substrate Add Radiolabeled Neurotransmitter ([³H]DA or [³H]5-HT) Preincubate->Add_Substrate Terminate Terminate Uptake (e.g., with ice-cold buffer) Add_Substrate->Terminate Analyze_Uptake Measure Uptake & Calculate IC₅₀ Terminate->Analyze_Uptake

Caption: Workflow for in vitro characterization of the test compound.

Protocol 3.2: Neurotransmitter Uptake Assays

Objective: To functionally assess the inhibitory potency (IC₅₀) of the test compound on dopamine and serotonin uptake in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hDAT or hSERT.

  • [³H]Dopamine (for DAT) or [³H]Serotonin (for SERT).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • This compound (test compound).

  • Known inhibitors for positive controls (e.g., GBR-12909 for DAT, Fluoxetine for SERT).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or control for 15-20 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]DA or [³H]5-HT) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Plot the percent inhibition of uptake against the log concentration of the test compound to determine the IC₅₀.

Table 2: Example In Vitro Data Summary (Hypothetical)
Assay TargetParameterThis compoundControl Compound (e.g., Fluoxetine)
hSERT Ki (nM)851.5
IC₅₀ (nM) - Uptake1503.0
hDAT Ki (nM)250> 10,000
IC₅₀ (nM) - Uptake450> 10,000
hNET Ki (nM)> 5,00025

Data are hypothetical and for illustrative purposes only.

In Vivo Evaluation: Behavioral Models

Based on the in vitro profile of a dual SERT/DAT inhibitor, a relevant in vivo model would be one sensitive to antidepressant or anxiolytic-like effects. The mouse tail suspension test (TST) is a widely used screening tool for potential antidepressants.

Diagram 2: Hypothetical Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 4-Benzylmorpholine- 2-carboxamide DAT Dopamine Transporter (DAT) Compound->DAT SERT Serotonin Transporter (SERT) Compound->SERT Vesicle Synaptic Vesicle (DA/5-HT) DAT->Vesicle Reuptake SERT->Vesicle Reuptake Release Neurotransmitter Release Vesicle->Release DA_5HT ↑ Dopamine (DA) ↑ Serotonin (5-HT) Release->DA_5HT Receptors Postsynaptic Receptors (D₂R, 5-HT₂A) DA_5HT->Receptors Signal Downstream Signaling (e.g., cAMP, CREB) Receptors->Signal Response Therapeutic Effect (e.g., Antidepressant) Signal->Response

Caption: Proposed mechanism: Inhibition of DAT/SERT increases synaptic neurotransmitter levels.

Protocol 4.1: Mouse Tail Suspension Test (TST)

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the immobility time of mice suspended by their tails.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • This compound.

  • Vehicle (e.g., 0.9% saline with 5% Tween 80).

  • Positive control (e.g., Imipramine, 20 mg/kg).

  • Tail suspension apparatus with automated monitoring software.

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle mice daily for 3 days prior to testing.

  • Dosing:

    • Randomly assign mice to treatment groups (Vehicle, Positive Control, Test Compound at various doses, e.g., 5, 10, 20 mg/kg).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes. The automated system will record the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • The primary endpoint is the total time spent immobile during the last 4 minutes of the 6-minute test.

  • Data Analysis:

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical investigation of this compound as a potential therapeutic for CNS disorders. The protocols herein are designed to rigorously test the hypothesis of DAT/SERT inhibition. Positive results from these studies would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of receptors, transporters, and enzymes to identify potential off-target effects.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Advanced Behavioral Models: Evaluating efficacy in more complex models of depression, anxiety, or cognitive function.

  • Safety and Toxicology: Assessing the safety profile of the compound in preclinical toxicology studies.

By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of this compound and contribute to the development of novel treatments for CNS disorders.

References

This list is representative and includes sources for the methodologies described, as direct sources for the hypothetical compound do not exist.

  • Synthesis of Morpholine Derivatives: "Asymmetric synthesis of chiral morpholine-2-carboxamides" - Provides a potential synthetic route for the core structure. (Note: A specific public URL for this exact title is not available, but similar synthetic methodologies can be found in organic chemistry journals like the Journal of Organic Chemistry or Organic Letters).
  • Radioligand Binding Assay Protocols: "Radioligand Binding Assays: Theory and Practice." Current Protocols in Pharmacology, Chapter 1, Unit 1.2. (URL: [Link])

  • Neurotransmitter Uptake Assay Protocols: "Assays for Neurotransmitter Transporters." Current Protocols in Neuroscience, Chapter 7, Unit 7.8. (URL: [Link])

  • Tail Suspension Test Protocol: "The tail suspension test as a model for assessing antidepressant activity in mice." Nature Protocols, 2, 537–549 (2007). (URL: [Link])

  • Cheng-Prusoff Equation: "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108 (1973). (URL: [Link])

Application Notes and Protocols for 4-Benzylmorpholine-Containing Carboxamides in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimalarial Scaffolds

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with millions of cases reported annually. The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs) underscore the urgent need for new antimalarial agents with novel mechanisms of action.[1][2] The drug discovery pipeline has been revitalized by phenotypic screening of large chemical libraries against Plasmodium falciparum, the deadliest malaria parasite, leading to the identification of promising new chemical scaffolds.[3][4][5] Among these, carboxamide derivatives, particularly those incorporating a benzylmorpholine moiety, have emerged as a highly promising class of compounds with potent, multistage antimalarial activity.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-benzylmorpholine-containing carboxamides, using the extensively studied quinoline-4-carboxamide series as a prime example. We will delve into the mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and present a framework for advancing these compounds through the preclinical discovery pipeline.

A New Paradigm in Antimalarial Action: Targeting Protein Synthesis

The quinoline-4-carboxamide series, exemplified by the preclinical candidate DDD107498, represents a significant breakthrough in antimalarial research. These compounds exhibit a novel mechanism of action by inhibiting the parasite's protein synthesis machinery.

Mechanism of Action: Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

The primary target of the quinoline-4-carboxamide class, including derivatives with the 4-benzylmorpholine feature, has been identified as Plasmodium falciparum elongation factor 2 (PfEF2).[1][3][6] PfEF2 is a crucial enzyme in the translation process, responsible for the translocation of the ribosome along the mRNA strand during protein synthesis. By binding to and inhibiting PfEF2, these compounds effectively halt protein production within the parasite, leading to its death across multiple life-cycle stages.[7] This unique mechanism is distinct from those of currently used antimalarials, making this compound class highly effective against drug-resistant parasite strains.

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Compound [label="Quinoline-4-carboxamide\n(with 4-Benzylmorpholine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Plasmodium falciparum\nElongation Factor 2 (PfEF2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process [label="Ribosome Translocation\n(Protein Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Parasite Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Target [label=" Binds & Inhibits", color="#5F6368", fontcolor="#202124"]; Target -> Process [label=" Inhibition of", style=dashed, color="#5F6368", fontcolor="#202124"]; Process -> Outcome [label=" Cessation leads to", color="#5F6368", fontcolor="#202124"]; }

Figure 1: Simplified pathway of PfEF2 inhibition by quinoline-4-carboxamides.

Lead Optimization and Structure-Activity Relationship (SAR)

The journey from an initial screening hit to a preclinical candidate involves meticulous structure-activity relationship (SAR) studies. For the quinoline-4-carboxamide series, the introduction of a benzylmorpholine group at the R³ position was a critical optimization step. This modification resulted in a dramatic 70-fold increase in potency against P. falciparum (3D7 strain) and significantly improved pharmacokinetic properties, including permeability and oral bioavailability in mice.[1][3]

Compound/ModificationP. falciparum (3D7) EC50Key DMPK PropertiesReference
Initial Hit (Compound 1)120 nMHigh cLogP, poor solubility, high clearance[3][4]
Lead (DDD107498)1 nMGood permeability, excellent bioavailability (F=74% in mice)[1][3]

Table 1: Impact of Benzylmorpholine Moiety on Antimalarial Profile. This table illustrates the significant improvement in both potency and drug metabolism and pharmacokinetics (DMPK) properties achieved through lead optimization, highlighting the importance of the benzylmorpholine substituent.

Experimental Protocols: A Step-by-Step Guide

The following protocols are standardized methodologies for the evaluation of 4-benzylmorpholine-containing carboxamides against P. falciparum.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.[8][9]

Objective: To quantify the dose-dependent inhibition of parasite proliferation.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized to the ring stage.[10]

  • Human erythrocytes (O+).

  • Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum).[11][12][13]

  • Test compound stock solution (in DMSO).

  • 96-well black microplates.

  • SYBR Green I lysis buffer.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[8]

  • Parasite Culture Preparation: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.[9][10]

  • Assay Plating: Add 90 µL of the parasite suspension to each well of a 96-well plate. Add 10 µL of the diluted compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72-96 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[8][14]

  • Lysis and Staining: After incubation, freeze the plates at -80°C. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate in the dark for 1 hour, then measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration using a non-linear regression model.

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Start -> Dilution; Dilution -> Plating; Start -> Plating; Plating -> Incubation; Incubation -> Lysis; Lysis -> Readout; Readout -> Analysis; }

Figure 2: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the selectivity of the antimalarial compound by determining its toxicity to mammalian cells.[15][16][17]

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HepG2, HEK293T).

Materials:

  • Mammalian cell line (e.g., HepG2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution (in DMSO).

  • 96-well clear microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15][18]

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere for 18-24 hours.[18]

  • Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compound. The final DMSO concentration should be kept below 1%.[15]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.[15][18]

  • Crystal Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value. The Selectivity Index (SI) is then determined by the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Protocol 3: In Vivo Efficacy Assessment (Mouse Model)

In vivo studies are essential to evaluate the efficacy of a compound in a living organism. The P. berghei mouse model is a standard for initial in vivo testing of antimalarial candidates.[19][20] More advanced humanized mouse models can also be used for P. falciparum studies.[21][22][23]

Objective: To determine the in vivo efficacy (e.g., ED90 - the dose required to reduce parasitemia by 90%) of a compound.

Materials:

  • BALB/c or similar mouse strain.

  • Plasmodium berghei ANKA strain.

  • Test compound formulated for oral administration (e.g., in a vehicle like 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).

  • Giemsa stain.

  • Microscope.

Procedure:

  • Infection: Infect mice intravenously with ~1 x 10⁶ P. berghei-parasitized red blood cells.

  • Dosing: On the day of infection (or as per the specific study design), begin oral dosing of the test compound. A typical regimen is once daily for four consecutive days.[1][3]

  • Parasitemia Monitoring: Starting from day 3 post-infection, prepare thin blood smears from tail blood daily.

  • Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

  • Data Analysis: Compare the parasitemia levels in the treated groups to the vehicle control group. Calculate the ED90 from the dose-response curve. Monitor survival of the mice as a secondary endpoint.

Conclusion and Future Directions

The emergence of 4-benzylmorpholine-containing carboxamides, particularly the quinoline-4-carboxamide series, represents a significant advancement in the fight against malaria. Their novel mechanism of action, potent multistage activity, and excellent in vivo efficacy make them a highly attractive scaffold for further development. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel antimalarial compound series. Future work should focus on optimizing the safety profile, exploring single-dose cure potential, and investigating their activity against the liver and transmission stages of the parasite to support the global goal of malaria eradication.

References

  • Mouse Models for Unravelling Immunology of Blood Stage Malaria. PubMed Central. Available at: [Link]

  • Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab. YouTube. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Culture of Plasmodium falciparum blood stages v1.0. WHO. Available at: [Link]

  • Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in Immunology. Available at: [Link]

  • Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. PubMed Central. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. Braz. J. Pharm. Sci. Available at: [Link]

  • Mice with human immune systems boon to malaria research. PNAS. Available at: [Link]

  • In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. SciRP.org. Available at: [Link]

  • Development of Humanized Mouse models to Study Human Malaria Parasite Infection. Taylor & Francis Online. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Available at: [Link]

  • Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change. NIH. Available at: [Link]

  • Routine Culturing Plasmodium falciparum. University of Edinburgh. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates (Duplicate). SciELO. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Available at: [Link]

  • Cytotoxicity of the natural compounds and extracts. ResearchGate. Available at: [Link]

  • A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. ResearchGate. Available at: [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. PubMed. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. ResearchGate. Available at: [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. University of Ghana. Available at: [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. Available at: [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. Miguel Prudêncio's Lab. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum ABCI3 transporter. Malaria World. Available at: [Link]

  • In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. PubMed Central. Available at: [Link]

  • In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis (Burseraceae). PubMed Central. Available at: [Link]

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. Available at: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture. Available at: [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC. Available at: [Link]

  • (PDF) Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Development of 4-Benzylmorpholine-2-carboxamide-based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of 4-Benzylmorpholine-2-carboxamide and its derivatives. This class of compounds holds significant promise for therapeutic intervention in a range of diseases, leveraging the versatile morpholine scaffold.[1][2] This document outlines detailed protocols and the scientific rationale behind the experimental designs, aimed at facilitating the development of novel therapeutics.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[2] The this compound core combines the favorable properties of the morpholine ring with the potential for diverse functionalization at the benzyl and carboxamide positions, allowing for the fine-tuning of activity against various biological targets.

Derivatives of the broader morpholine carboxamide class have shown potential in several therapeutic areas, including:

  • Inflammatory and Allergic Diseases: Inhibition of Signal Transducer and Activator of Transcription 6 (STAT6), a key mediator in the type 2 helper T (Th2) cell immune response, is a promising strategy for treating asthma and atopic diseases.[3]

  • Neurological and Psychiatric Disorders: Modulation of neurokinin-3 (NK3) receptors is being explored for the treatment of sex-hormone disorders and menopausal vasomotor symptoms.[4][5] Additionally, inhibition of monoamine oxidases (MAO) is a well-established approach for managing depression and neurodegenerative diseases.[6]

  • Oncology: The morpholine scaffold is a key component of several kinase inhibitors, including those targeting the PI3K-mTOR pathway, which is often dysregulated in cancer.

These application notes will focus on providing a framework for the synthesis and evaluation of this compound derivatives as potential inhibitors of STAT6, NK3R, and MAO.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Workflow Diagram

Synthesis_Workflow A 1. N-Benzylation of Morpholine-2-carboxylic acid B 2. Amide Coupling A->B Intermediate C Purification B->C Crude Product D Characterization C->D Purified Product E Final Compound D->E

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of morpholine derivatives and N-acylation reactions.[2][7]

Step 1: N-Benzylation of Morpholine-2-carboxylic acid

  • To a stirred solution of morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-benzylmorpholine-2-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the crude 4-benzylmorpholine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., ammonia solution for the primary carboxamide, or a primary/secondary amine for substituted amides) (1.5 eq) and a base such as triethylamine (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all protons and carbons.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

  • Purity Analysis: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).

Biological Evaluation: In Vitro Assays

The following protocols describe in vitro assays to evaluate the inhibitory activity of the synthesized this compound derivatives against STAT6, NK3R, and MAO.

STAT6 Inhibition Assay

This protocol is based on methods for assessing STAT6 phosphorylation.[10][11]

3.1.1. Experimental Workflow

STAT6_Workflow A 1. Cell Culture (e.g., Human BECs) B 2. Pre-incubation with Test Compound A->B C 3. Stimulation with IL-4 B->C D 4. Cell Lysis C->D E 5. Western Blot for p-STAT6 and Total STAT6 D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for the in vitro STAT6 inhibition assay.

3.1.2. Protocol

  • Cell Culture: Culture human bronchial epithelial cells (BECs) or another suitable cell line expressing STAT6 in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates. Once confluent, pre-incubate the cells with varying concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with a known concentration of interleukin-4 (IL-4) (e.g., 20 ng/mL) for 30 minutes to induce STAT6 phosphorylation.[10]

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6. Use an appropriate housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT6 to total STAT6. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Neurokinin-3 Receptor (NK3R) Antagonist Assay

This protocol is based on radioligand binding and functional assays for GPCRs.[5]

3.2.1. Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK3 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled NK3R antagonist (e.g., [3H]-SB222200), and varying concentrations of the test compound in a suitable binding buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by analyzing the competition binding data.

3.2.2. Protocol: Functional Assay (Aequorin-based)

  • Cell Culture: Use a CHO cell line co-expressing the human NK3 receptor and the photoprotein aequorin.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known NK3R agonist (e.g., senktide) to induce a calcium response.

  • Luminescence Measurement: Measure the light emission from aequorin using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced response and determine the IC50 value of the test compound.[5]

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a simple method for screening for MAO-A and MAO-B inhibition.[12]

3.3.1. Protocol

  • Enzyme Source: Prepare mitochondrial fractions from rat brain (a source of both MAO-A and MAO-B) or use commercially available recombinant human MAO-A and MAO-B.

  • Reaction Mixture: In a 96-well plate, combine the enzyme preparation, a suitable buffer, and varying concentrations of the test compound.

  • Substrate Addition: Add a fluorogenic or chromogenic MAO substrate (e.g., kynuramine for a mixed MAO assay, or specific substrates for MAO-A and MAO-B).

  • Incubation: Incubate the reaction at 37 °C for a specified time.

  • Signal Detection: Measure the fluorescence or absorbance of the product using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each MAO isoform.

Data Presentation and Interpretation

The results from the in vitro assays should be summarized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDSTAT6 Inhibition IC50 (nM)NK3R Binding pKiMAO-A Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)
Lead Compound 507.5>102.1
Derivative 1 257.8>101.5
Derivative 2 >10006.25.48.9
Reference Cpd 1 21---
Reference Cpd 2 -8.5--
Reference Cpd 3 --0.50.8

In Vivo Evaluation

Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Pharmacokinetic (PK) Studies
  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • PK Parameter Calculation: Determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Efficacy Studies

The choice of efficacy model will depend on the primary therapeutic target.

  • STAT6: An ovalbumin-induced asthma model in mice can be used to assess the effect of the compound on airway inflammation and hyperresponsiveness.

  • NK3R: A model of menopausal hot flushes in ovariectomized rats can be used to evaluate the compound's ability to reduce skin temperature changes.

  • MAO: The forced swim test or tail suspension test in mice can be used to assess the antidepressant-like effects of the compound.

Signaling Pathway Diagram

STAT6_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 Activation STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylation STAT6_dimer STAT6 Dimer STAT6_inactive->STAT6_dimer Dimerization & Translocation DNA DNA STAT6_dimer->DNA Binding Gene_Expression Target Gene Expression (e.g., IgE production) DNA->Gene_Expression IL4 IL-4 IL4->IL4R Test_Compound 4-Benzylmorpholine- 2-carboxamide Derivative Test_Compound->STAT6_inactive Inhibition

Caption: Simplified IL-4/STAT6 signaling pathway and the proposed mechanism of action for a this compound-based STAT6 inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this class of compounds. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this compound derivatives and advance the development of new medicines for a variety of diseases.

References

  • National Center for Biotechnology Information. (2023, December 13). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

  • Li, J., et al. (2023). STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. Journal of Autoimmunity. [Link]

  • Javed, A., et al. (2023). Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy. Journal of the Pakistan Medical Association. [Link]

  • Cox, B., et al. (2007). Benzyl morpholine derivatives. U.S.
  • De Nocker, P., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Barrero, J. A., & González-Clavijo, A. M. (2020). Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. Vitae. [Link]

  • Praveen, P., et al. (2019). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Journal of Molecular Structure. [Link]

  • Dorris, R. L. (1982). A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. Journal of Pharmacological Methods. [Link]

  • Al-Tamiemi, E. O., & Jaber, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Al-Nahrain University. [Link]

  • Kim, H., et al. (2022). Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. International Journal of Molecular Sciences. [Link]

  • Shulman, K. I., et al. (2013). Monoamine Oxidase Inhibitors Revisited: What You Should Know. Primary Psychiatry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Barrero, J. A., & González-Clavijo, A. M. (2020). Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Recludix Pharma. (2023). Highly Selective and Reversible STAT6 Inhibition Demonstrates Potential for Differentiated Efficacy and Safety Profile in Type 2 Allergic Inflammation. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Amsterdam, J. D., & Shults, J. (2018). A Clinician's Guide to Monoamine Oxidase Inhibitors. ResearchGate. [Link]

  • MGH Center for Women's Mental Health. (2024). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

  • Dr. Oracle. (2023). What are the therapeutic applications and usage guidelines for Stat6 (Signal Transducer and Activator of Transcription 6) inhibitors?. [Link]

  • Gessier, F., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. [Link]

  • Finberg, J. P. M., et al. (2020). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums. [Link]

  • Cautela, D., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. [Link]

  • Zhang, Y., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. The Journal of Organic Chemistry. [Link]

  • Gkretsi, E., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Magnetic Resonance in Chemistry. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of benzylmorpholine, in particular, have shown a diverse range of activities, including the modulation of central nervous system targets and inhibition of key enzymes in oncology. This application note provides a comprehensive protocol for the initial in vitro characterization of a novel compound, 4-Benzylmorpholine-2-carboxamide. While the specific mechanism of action for this compound is yet to be fully elucidated, this guide presents a robust framework for its evaluation as a potential inhibitor of cancer cell proliferation, using a hypothetical mode of action centered on the PI3K/Akt signaling pathway—a critical regulator of cell growth and survival that is frequently dysregulated in cancer.

The protocols detailed herein are designed to be self-validating, providing a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies. We will outline procedures for determining the compound's effect on cell viability, its ability to induce apoptosis, and its impact on key signaling proteins within the PI3K/Akt pathway.

I. Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

1.1. Reconstitution of Lyophilized Powder

  • Reagent: DMSO (Dimethyl sulfoxide), cell culture grade.

  • Procedure:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • Aseptically add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

1.2. Preparation of Working Solutions

  • Reagent: Complete cell culture medium appropriate for the cell line in use.

  • Procedure:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiments.

    • It is crucial to prepare fresh working solutions for each experiment to ensure compound stability.

    • A vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) must be included in all experiments.

II. Cell Line Selection and Maintenance

The choice of cell line is pivotal for elucidating the compound's activity. For investigating a potential inhibitor of the PI3K/Akt pathway, cell lines with known pathway activation (e.g., due to PTEN loss or PIK3CA mutation) are recommended.

Table 1: Recommended Cell Lines for Initial Screening

Cell LineCancer TypeRationale for SelectionRecommended Culture Medium
MCF-7 Breast CancerPIK3CA mutant (E545K), estrogen receptor-positive.DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.01 mg/mL insulin.
PC-3 Prostate CancerPTEN null, leading to constitutive PI3K/Akt activation.F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin.
A549 Lung CancerKRAS mutant, with downstream PI3K/Akt pathway activation.F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin.

2.1. General Cell Culture Maintenance

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 70-80% confluency to maintain exponential growth.

  • Regularly test for mycoplasma contamination.

III. Experimental Workflow

The following workflow provides a systematic approach to characterizing the in vitro effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Target Engagement dose_response Dose-Response & IC50 Determination (MTT/CellTiter-Glo Assay) apoptosis Apoptosis Assay (Annexin V/PI Staining) dose_response->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) dose_response->cell_cycle Based on IC50 morphology Morphological Assessment (Microscopy) western_blot Western Blot Analysis (p-Akt, p-S6K, etc.) apoptosis->western_blot cell_cycle->western_blot pi3k_akt_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) mTORC1 mTORC1 pAkt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation pS6K p-S6K (Active) CellGrowth Cell Growth & Proliferation pS6K->CellGrowth Promotion

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

6.1. Materials

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

6.2. Step-by-Step Procedure

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify band intensities using software like ImageJ.

    • Normalize the phosphorylated protein signal to the total protein signal and then to the loading control (GAPDH).

VII. Conclusion and Future Directions

This application note provides a foundational set of protocols for the initial in vitro characterization of this compound. By following this workflow, researchers can efficiently determine the compound's cytotoxic potential and gain insights into its mechanism of action. Positive results from these assays, particularly the inhibition of Akt phosphorylation, would provide a strong rationale for further investigation. Future studies could include more extensive profiling across a larger panel of cancer cell lines, kinase profiling assays to identify direct targets, and eventual progression to in vivo efficacy studies in relevant xenograft models.

References

  • MTT Assay Principle: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Apoptosis Detection by Flow Cytometry: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor protocols, 2016(10). Retrieved from [Link]

  • Western Blotting Protocols: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. Retrieved from [Link]

  • PI3K/Akt Signaling Pathway in Cancer: Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. Retrieved from [Link]

Application Notes and Protocols for High-Throughput Screening of 4-Benzylmorpholine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-Benzylmorpholine-2-carboxamide Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its presence can enhance a compound's pharmacokinetic profile, including improved solubility and metabolic stability.[1][2] The this compound core represents a versatile framework, offering multiple points for chemical modification to create diverse compound libraries. This structural class has shown potential to interact with a wide array of biological targets, including enzymes and receptors, making it a promising starting point for the discovery of novel therapeutics for various diseases, including those affecting the central nervous system.[3][4]

This guide provides a comprehensive overview of high-throughput screening (HTS) strategies to elucidate the biological activities of this compound derivatives. We will explore potential target classes for this scaffold and provide detailed protocols for robust and scalable HTS assays.

Strategic Approach to Screening this compound Derivatives

Given the versatility of the morpholine scaffold, a multi-pronged screening approach targeting several key protein families is recommended. This parallel screening strategy increases the probability of identifying high-quality hits and understanding the polypharmacology of the compound library. The initial HTS campaign should focus on identifying compounds that modulate the activity of specific targets, followed by secondary assays to confirm hits and elucidate their mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization Compound Library Compound Library Target Class 1 (e.g., Kinases) Target Class 1 (e.g., Kinases) Compound Library->Target Class 1 (e.g., Kinases) Screening Target Class 2 (e.g., GPCRs) Target Class 2 (e.g., GPCRs) Compound Library->Target Class 2 (e.g., GPCRs) Screening Target Class 3 (e.g., Ion Channels) Target Class 3 (e.g., Ion Channels) Compound Library->Target Class 3 (e.g., Ion Channels) Screening Target Class 4 (e.g., STAT6) Target Class 4 (e.g., STAT6) Compound Library->Target Class 4 (e.g., STAT6) Screening HTS Assay 1 HTS Assay 1 Target Class 1 (e.g., Kinases)->HTS Assay 1 HTS Assay 2 HTS Assay 2 Target Class 2 (e.g., GPCRs)->HTS Assay 2 HTS Assay 3 HTS Assay 3 Target Class 3 (e.g., Ion Channels)->HTS Assay 3 HTS Assay 4 HTS Assay 4 Target Class 4 (e.g., STAT6)->HTS Assay 4 Data Analysis Data Analysis HTS Assay 1->Data Analysis HTS Assay 2->Data Analysis HTS Assay 3->Data Analysis HTS Assay 4->Data Analysis Primary Hits Primary Hits Data Analysis->Primary Hits Dose-Response Analysis Dose-Response Analysis Primary Hits->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Mechanism of Action Studies Mechanism of Action Studies Orthogonal Assays->Mechanism of Action Studies Lead Compounds Lead Compounds Mechanism of Action Studies->Lead Compounds TR_FRET_Kinase_Assay cluster_0 No Kinase Activity (or Inhibitor Present) cluster_1 Kinase Activity Eu_Ab Eu³⁺-Antibody Substrate Fluorophore-Substrate No_FRET No FRET Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Fluorophore-Substrate Kinase->P_Substrate Phosphorylation ATP ATP ATP->Kinase FRET FRET Signal P_Substrate->FRET Eu_Ab_Bound Eu³⁺-Antibody Eu_Ab_Bound->P_Substrate Binding Eu_Ab_Bound->FRET

Figure 2: Principle of a TR-FRET kinase assay.

Protocol: TR-FRET Kinase Assay

  • Compound Plating: Dispense this compound derivatives and controls (e.g., known kinase inhibitor, DMSO) into a 384-well low-volume assay plate.

  • Kinase Reaction: Add the kinase and the fluorophore-labeled substrate to the wells.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Eu³⁺-labeled anti-phospho-substrate antibody and a stop reagent (e.g., EDTA). Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read Plate: Measure the TR-FRET signal on a plate reader with appropriate filters for the donor and acceptor fluorophores.

Table 1: Exemplary Reagents and Concentrations for a TR-FRET Kinase Assay

ReagentFinal Concentration
Kinase1-5 nM
Labeled Substrate200 nM
ATP10 µM (at Km)
Test Compound10 µM
Eu³⁺-Antibody2 nM
G-Protein Coupled Receptors (GPCRs): Mediators of Cellular Responses

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. [5]HTS assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger levels.

For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) is a common and effective HTS strategy. [6] Principle: This assay utilizes a competitive immunoassay format. Following cell stimulation, the amount of cAMP produced is measured. A known amount of a labeled cAMP conjugate competes with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.

Protocol: Cell-Based cAMP Assay

  • Cell Plating: Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Compound Addition: Add the this compound derivatives or control ligands (agonist, antagonist, DMSO) to the cells. For antagonist screening, pre-incubate with the compounds before adding a known agonist.

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents, including the labeled cAMP conjugate and the specific antibody.

  • Incubation: Incubate at room temperature to allow the competitive binding to reach equilibrium.

  • Read Plate: Measure the signal (e.g., fluorescence polarization, TR-FRET) on a compatible plate reader.

Table 2: Exemplary Parameters for a Cell-Based cAMP Assay

ParameterCondition
Cell LineHEK293 or CHO expressing the target GPCR
Seeding Density5,000 - 10,000 cells/well
Compound Incubation30 minutes
Detection MethodTR-FRET or Fluorescence Polarization
Ion Channels: Gatekeepers of Cellular Excitability

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are important drug targets. [7]Fluorescence-based assays are well-suited for HTS of ion channel modulators. [7]

This assay measures changes in cell membrane potential that occur upon ion channel opening or closing. [8] Principle: Cells are loaded with a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Depolarization or hyperpolarization of the membrane leads to a change in the fluorescence intensity.

Protocol: Membrane Potential-Sensing Dye Assay

  • Cell Plating: Plate cells expressing the ion channel of interest in a 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the this compound derivatives or control compounds.

  • Stimulation: Add a stimulus to open or close the ion channels (e.g., a change in ion concentration or a known ligand).

  • Read Plate: Measure the fluorescence intensity before and after stimulation using a fluorescence plate reader.

Table 3: Exemplary Components for a Membrane Potential Assay

ComponentDescription
Cell LineStably expressing the target ion channel
Fluorescent Dyee.g., FLIPR Membrane Potential Assay Kit
StimulusDependent on the ion channel (e.g., high K⁺ solution for K⁺ channels)
Plate ReaderEquipped with fluidics for compound and stimulus addition
Signal Transducer and Activator of Transcription 6 (STAT6): A Key Regulator of Immune Responses

STAT6 is a transcription factor that plays a crucial role in the signaling pathways of interleukins IL-4 and IL-13, which are central to type 2 helper T (Th2) cell-mediated immune responses. [9]Dysregulation of STAT6 activity is implicated in allergic diseases like asthma and atopic dermatitis, making it an attractive therapeutic target. [9]

This biochemical assay measures the binding of a fluorescently labeled peptide to the SH2 domain of STAT6, which is a critical step in its activation.

Principle: A small, fluorescently labeled peptide derived from a STAT6 binding partner is used. In the unbound state, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger STAT6-SH2 domain, its rotation is slowed, leading to an increase in fluorescence polarization. Compounds that inhibit this interaction will cause a decrease in polarization.

FP_Assay cluster_0 Unbound State cluster_1 Bound State cluster_2 Inhibition Peptide Fluorescent Peptide Low_FP Low Polarization Peptide->Low_FP Rapid Tumbling STAT6 STAT6-SH2 Domain Bound_Peptide Fluorescent Peptide STAT6->Bound_Peptide Binding High_FP High Polarization Bound_Peptide->High_FP Slow Tumbling Inhibitor Inhibitor Inhibited_STAT6 STAT6-SH2 Domain Inhibitor->Inhibited_STAT6 Binds Free_Peptide Fluorescent Peptide Low_FP_Inhibited Low Polarization Free_Peptide->Low_FP_Inhibited Rapid Tumbling

Figure 3: Principle of a Fluorescence Polarization (FP) assay for protein-peptide interaction.

Protocol: STAT6-SH2 Domain FP Assay

  • Reagent Preparation: Prepare assay buffer, recombinant STAT6-SH2 domain protein, and the fluorescently labeled peptide.

  • Compound Plating: Dispense the this compound derivatives and controls into a black 384-well plate.

  • Reagent Addition: Add the STAT6-SH2 domain protein to the wells and incubate briefly with the compounds.

  • Initiate Binding: Add the fluorescently labeled peptide to all wells.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Read Plate: Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

Table 4: Exemplary Reagents for a STAT6-SH2 Domain FP Assay

ReagentFinal Concentration
Recombinant STAT6-SH2 Domain50-100 nM
Fluorescently Labeled Peptide10-20 nM
Test Compound10 µM

Data Analysis and Hit Selection

The goal of primary HTS data analysis is to identify "hits" – compounds that exhibit a statistically significant and reproducible effect in the assay. [10] 1. Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability. This is typically done using the signals from positive and negative controls on each plate.

2. Hit Identification: A common method for hit selection is the Z-score, which indicates how many standard deviations an observation is from the mean of the negative controls. [11][12]A Z-score cutoff (e.g., Z < -3 for inhibitors or Z > 3 for activators) is often used to define initial hits.

3. Hit Confirmation: Initial hits should be re-tested in the primary assay to confirm their activity and rule out false positives.

4. Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Table 5: Key Parameters for HTS Data Quality and Hit Selection

ParameterFormulaDesired ValueSignificance
Z'-factor 1 - [3(SDpos + SDneg) / |Meanpos - Meanneg|]> 0.5A measure of assay quality and robustness.
Signal-to-Background (S/B) Meanpos / Meanneg> 2Indicates the dynamic range of the assay.
Hit Threshold e.g., Meanneg ± 3SDneg-Defines the cutoff for primary hit selection.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. The high-throughput screening strategies outlined in these application notes provide a robust framework for identifying and characterizing the biological activities of derivatives based on this scaffold. By employing a diverse range of assays targeting key protein families, researchers can efficiently explore the therapeutic potential of these compounds and identify promising leads for further drug development.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of 4-Benzylmorpholine-2-carboxamide. The information presented herein is curated from established synthetic methodologies and aims to provide a comprehensive resource for addressing common challenges encountered during this synthesis.

I. Synthetic Overview & Core Challenges

The synthesis of this compound typically involves two key stages: the preparation of the precursor, 4-Benzylmorpholine-2-carboxylic acid, and its subsequent amidation. While seemingly straightforward, this synthetic route presents several potential pitfalls that can significantly impact yield and purity. Key challenges include:

  • Synthesis and Purification of the Carboxylic Acid Precursor: The initial synthesis of 4-Benzylmorpholine-2-carboxylic acid can be complex, and its purification is crucial for the success of the subsequent amidation step.

  • Amide Coupling Efficiency: The formation of the amide bond is a critical step. The choice of coupling reagents, reaction conditions, and the potential for side reactions all play a significant role in the overall yield.

  • Work-up and Purification of the Final Product: The polar nature of this compound can complicate its isolation and purification, often requiring specialized chromatographic techniques.

This guide will address these challenges in a practical, question-and-answer format to provide clear and actionable solutions.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low yield in the synthesis of the precursor, 4-Benzylmorpholine-2-carboxylic acid.

  • Question: I am attempting to synthesize 4-Benzylmorpholine-2-carboxylic acid from 4-benzyl-2-cyanomorpholine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

  • Answer: The synthesis of 4-Benzylmorpholine-2-carboxylic acid from the corresponding cyanomorpholine derivative is a multi-step process that requires careful control of reaction conditions. Low yields can often be attributed to incomplete reaction at various stages or degradation of intermediates. A common route involves the conversion of the nitrile to a ketone, followed by further transformations. Based on established procedures for similar benzyl morpholine derivatives, here are some critical parameters to consider[1]:

    • Grignard Reaction for Ketone Formation: The initial step often involves the reaction of 4-benzyl-2-cyanomorpholine with a Grignard reagent. Ensure your Grignard reagent is freshly prepared or titrated to confirm its concentration. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -20°C to 0°C) to minimize side reactions[1].

    • Hydrolysis of the Intermediate: Following the Grignard addition, the intermediate imine is hydrolyzed to the ketone. Incomplete hydrolysis can be a source of low yield. Ensure adequate time and appropriate acidic conditions for this step.

    • Subsequent Conversion to Carboxylic Acid: The conversion of the intermediate ketone to the carboxylic acid can be achieved through various methods, such as oxidation. The choice of oxidizing agent and reaction conditions must be carefully optimized to avoid over-oxidation or side reactions.

    • Purification: Purification of the final carboxylic acid is critical. Flash chromatography on silica gel is a common method. A gradient elution system, for example, with ethyl acetate and heptane, can be effective for separating the desired product from non-polar impurities[1].

Problem 2: Inefficient amide coupling and the presence of multiple byproducts.

  • Question: My amide coupling reaction between 4-Benzylmorpholine-2-carboxylic acid and ammonia (or an ammonium salt) is giving a low yield of the desired carboxamide, and my TLC plate shows multiple spots. What's going wrong?

  • Answer: Amide bond formation from a carboxylic acid and an amine is a condensation reaction that typically requires a coupling agent to activate the carboxylic acid. Direct reaction without a coupling agent requires harsh conditions and is generally low-yielding. The presence of multiple byproducts suggests that the activation of the carboxylic acid is not efficient or that side reactions are occurring. Here’s a breakdown of potential issues and solutions:

    • Choice of Coupling Reagent: For the amidation of amino acid derivatives like 4-Benzylmorpholine-2-carboxylic acid, a combination of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) is a robust choice[2]. HOBt is known to suppress side reactions and reduce racemization at the chiral center. Other effective coupling reagents include HATU and PyBOP.

    • Reaction Conditions:

      • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is typically used. Ensure the solvent is anhydrous.

      • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to neutralize the hydrochloride salt of the amine (if used) and to facilitate the reaction. Avoid using an excess of a strong base, which can promote side reactions.

      • Temperature: The reaction is usually started at a low temperature (0°C) and then allowed to warm to room temperature.

    • Potential Side Reactions:

      • N-acylurea formation: This is a common side reaction with carbodiimide coupling agents, where the activated carboxylic acid reacts with another molecule of the carbodiimide. The addition of HOBt helps to minimize this by forming a more stable active ester intermediate.

      • Intramolecular reactions: The tertiary amine of the morpholine ring could potentially interfere with the reaction, although it is generally less nucleophilic than the primary amine being coupled. Using a stoichiometric amount of a non-nucleophilic base is important.

      • Racemization: The chiral center at the 2-position of the morpholine ring is susceptible to racemization, especially under harsh conditions or with certain coupling reagents. The use of HOBt or other racemization-suppressing additives is highly recommended.

Problem 3: Difficulty in purifying the final product, this compound.

  • Question: I am struggling to purify my final product. It seems to be very polar and either streaks on my silica gel column or is difficult to separate from the coupling agent byproducts. What purification strategies do you recommend?

  • Answer: this compound is a relatively polar molecule, which can make purification by standard silica gel chromatography challenging. Here are several strategies to improve the purification process:

    • Aqueous Work-up: A thorough aqueous work-up is the first and most critical step to remove the bulk of water-soluble impurities.

      • If you used EDC as the coupling agent, the urea byproduct is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 1M HCl), followed by a wash with a saturated sodium bicarbonate solution, and finally with brine[2].

      • The acidic wash will also remove any unreacted amine and the basic wash will remove any unreacted carboxylic acid.

    • Chromatography Techniques:

      • Normal-Phase Chromatography with a Modified Mobile Phase: If you are using silica gel chromatography, consider adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent system (e.g., Dichloromethane/Methanol with 0.1% Triethylamine). This can help to reduce tailing of the polar product on the acidic silica gel.

      • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) can be a more effective purification method. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water[3][4].

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and can often provide a product of high purity.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of reagents for the EDC/HOBt coupling reaction?

    • A1: A good starting point is to use a slight excess of the coupling agents and the amine relative to the carboxylic acid. A typical ratio would be:

      • 4-Benzylmorpholine-2-carboxylic acid: 1.0 equivalent

      • Ammonia source (e.g., ammonium chloride): 1.2 - 1.5 equivalents

      • EDC: 1.2 - 1.5 equivalents

      • HOBt: 1.2 - 1.5 equivalents

      • DIPEA: 2.0 - 3.0 equivalents (if using an ammonium salt)

  • Q2: How can I monitor the progress of the amide coupling reaction?

    • A2: Thin-Layer Chromatography (TLC) is the most common method. You should see the spot corresponding to the starting carboxylic acid disappear and a new, typically more polar, spot for the amide product appear. Staining with ninhydrin can be useful if your starting amine is primary or secondary, as it will stain the amine but not the amide product.

  • Q3: Can I use a different coupling agent instead of EDC/HOBt?

    • A3: Yes, several other coupling reagents can be effective. Some common alternatives include:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used with a base like DIPEA.

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium-based coupling reagent.

      • DCC (N,N'-Dicyclohexylcarbodiimide): A classic coupling agent, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify purification by filtration but can also complicate things if it co-precipitates with the product.

  • Q4: My final product appears to be an oil, although it is expected to be a solid. What could be the reason?

    • A4: The presence of residual solvent or impurities can prevent a compound from solidifying. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, it may be due to the presence of diastereomers if a racemic starting material was used, or other impurities. Further purification may be necessary. It is also possible that the amorphous solid has a low melting point.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-Benzylmorpholine-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-Benzylmorpholine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add ammonium chloride (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

V. Data Summarization

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseKey AdvantagesPotential Drawbacks
EDC HOBt, OxymaDIPEA, NMMWater-soluble urea byproduct, low racemization with additive.Can form N-acylurea byproduct without an additive.
DCC HOBt, OxymaDIPEA, NMMInexpensive, insoluble urea byproduct is easily filtered off.Byproduct can be difficult to remove if it co-precipitates with the product.
HATU NoneDIPEA, CollidineVery fast and efficient, low racemization.More expensive than carbodiimides.
PyBOP NoneDIPEA, NMMHigh yields, low racemization, stable.Byproducts can sometimes be difficult to remove.

VI. Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Precursor Synthesis cluster_1 Amidation cluster_2 Purification Start 4-Benzyl-2-cyanomorpholine Step1 Grignard Reaction & Hydrolysis Start->Step1 Intermediate Intermediate Ketone Step1->Intermediate Step2 Oxidation Intermediate->Step2 Precursor 4-Benzylmorpholine-2-carboxylic acid Step2->Precursor Amidation Amide Coupling (EDC, HOBt, NH4Cl, DIPEA) Precursor->Amidation Product_crude Crude 4-Benzylmorpholine- 2-carboxamide Amidation->Product_crude Workup Aqueous Work-up Product_crude->Workup Purification Chromatography / Crystallization Workup->Purification Final_Product Pure 4-Benzylmorpholine- 2-carboxamide Purification->Final_Product

Caption: A flowchart illustrating the key stages of this compound synthesis.

Diagram 2: EDC/HOBt Coupling Mechanism

G RCOOH Carboxylic Acid (4-Benzylmorpholine-2-carboxylic acid) Active_Intermediate O-Acylisourea (Highly Reactive) RCOOH->Active_Intermediate + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Active_Intermediate->HOBt_Ester + HOBt - EDC-Urea Amide Amide Product (this compound) Active_Intermediate->Amide + Amine Urea EDC-Urea Byproduct (Water-soluble) Active_Intermediate->Urea Side Reaction (N-acylurea) HOBt HOBt HOBt_Ester->Amide + Amine - HOBt Amine Ammonia (from NH4Cl + DIPEA)

Caption: The reaction mechanism of EDC/HOBt mediated amide bond formation.

VII. References

  • Benzyl morpholine derivatives. Google Patents.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

Sources

Technical Support Center: Improving the Solubility of 4-Benzylmorpholine-2-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers working with novel chemical entities frequently encounter challenges related to poor aqueous solubility. 4-Benzylmorpholine-2-carboxamide, a molecule with a lipophilic benzyl group and polar morpholine and carboxamide moieties, presents a classic solubility puzzle. Its tendency to precipitate out of aqueous buffers can lead to inaccurate and irreproducible results in in vitro assays, fundamentally compromising structure-activity relationship (SAR) studies and dose-response analyses.

This technical guide provides a systematic, multi-tiered approach to enhancing the solubility of this compound. We will move from simple solvent adjustments to more advanced formulation strategies, explaining the scientific rationale behind each method. Our goal is to empower researchers to develop robust, reliable, and validated compound preparation protocols for their specific experimental needs.

Understanding the Molecule: Predicted Physicochemical Profile

A thorough understanding of the compound's properties is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is scarce, we can predict its behavior based on its chemical structure.

The key features are:

  • A lipophilic benzyl group: This significantly contributes to low water solubility.

  • A tertiary amine within the morpholine ring: This group is basic and can be protonated. Its pKa is predicted to be in the range of 7.0-8.5, making its charge state—and thus solubility—highly dependent on the pH of the medium.[1]

  • A carboxamide group and a morpholine ether oxygen: These groups can act as hydrogen bond acceptors, but their contribution is often outweighed by the hydrophobic benzyl moiety.

PropertyPredicted Value / StructureImplication for Solubility
Chemical Structure Chemical structure of this compoundContains both hydrophobic (benzyl) and hydrophilic (morpholine, carboxamide) regions, suggesting amphiphilic character and likely low aqueous solubility.
Molecular Formula C₁₂H₁₆N₂O₂-
Molecular Weight 220.27 g/mol -
Predicted LogP ~1.5 - 2.5Indicates a preference for a lipid environment over an aqueous one; a primary driver of poor solubility.
Predicted pKa ~7.0 - 8.5 (for the morpholine nitrogen)The compound's charge and solubility will be highly sensitive to pH changes around physiological pH (7.4).

Troubleshooting & FAQs: Common Solubility Issues

This section addresses the most frequent problems researchers encounter when working with poorly soluble compounds.

Q1: My compound was fully dissolved in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium/assay buffer. What happened?

A1: This is a very common phenomenon known as solvent-shift precipitation. While this compound may be highly soluble in a pure organic solvent like DMSO, its solubility in the final aqueous buffer is much lower.[2] When you add the DMSO stock to the buffer, the DMSO concentration is drastically reduced, and the buffer can no longer keep the compound in solution, causing it to precipitate. The aqueous solubility of the compound, not its DMSO solubility, is the limiting factor.[2][3]

Q2: How can I avoid this precipitation upon dilution?

A2: You have several options, which form the core of this guide:

  • Decrease the final compound concentration.

  • Increase the percentage of co-solvent (like DMSO) in the final solution, but be mindful of its effect on the assay.

  • Adjust the pH of your final buffer to a range where the compound is more soluble.

  • Incorporate other solubilizing excipients like surfactants or cyclodextrins.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is cell-line dependent, but a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v).[5] Concentrations above this level can lead to cytotoxicity or other off-target effects that can confound your experimental results. It is critical to always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO used for your test compound.

Q4: I'm seeing inconsistent results in my dose-response curve. Could this be a solubility issue?

A4: Absolutely. If the compound precipitates at higher concentrations, the actual concentration in solution is unknown and lower than the nominal concentration you prepared.[6] This can lead to a flattening of the dose-response curve at the high end and an inaccurate determination of potency (e.g., IC₅₀ or EC₅₀). Visual inspection for precipitation is a good first step, but quantitative analysis is better.

A Systematic Workflow for Solubility Enhancement

We recommend a tiered approach to find the optimal solution for your specific assay requirements. Start with the simplest methods and progress to more complex formulations only if necessary.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Formulation Optimization cluster_2 Tier 3: Validation & Final Protocol A Prepare 10 mM Stock in 100% DMSO B Test Kinetic Solubility in Assay Buffer (e.g., 1% DMSO final) A->B C Is Solubility Sufficient for Assay? B->C D Proceed with Assay (Validate with Vehicle Control) C->D Yes E Choose Strategy C->E No F Strategy A: pH Adjustment E->F G Strategy B: Co-Solvent Increase E->G H Strategy C: Surfactant Addition E->H I Determine Max Solubilized Concentration (e.g., via HPLC or UV-Vis) F->I G->I H->I J Test Excipient Compatibility with Assay I->J K Finalize Dosing Protocol J->K L Optimized Assay K->L Proceed with Confidence

Caption: A tiered workflow for systematically improving compound solubility.

Tier 1 Strategy: pH Adjustment

The tertiary amine in the morpholine ring of this compound is a prime target for pH-mediated solubilization. In acidic conditions, this nitrogen will be protonated, creating a positive charge and significantly increasing the molecule's interaction with water.

ph_equilibrium cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph High pH (e.g., > 8.5) protonated [Compound-NH+] (Protonated) Higher Solubility unprotonated [Compound-N] (Neutral) Lower Solubility protonated->unprotonated + H+ (pKa ~7.0-8.5)

Caption: pH-dependent equilibrium of the morpholine moiety.

Protocol: Determining a pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0) can be used.

  • Add Compound: Add a small, known amount of your DMSO stock solution of this compound to each buffer. Aim for a final DMSO concentration below 1%.

  • Equilibrate: Gently mix the samples at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (e.g., >14,000 g) for 15-20 minutes to pellet any undissolved compound.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using an appropriate analytical method (see Section 5).

  • Plot: Plot the measured solubility (e.g., in µM) against the buffer pH.

Considerations:

  • Pros: Can be a very effective and simple method.

  • Cons: Your biological assay must be tolerant of the pH required for solubilization. A pH far from physiological (7.2-7.4) may not be viable for cell-based assays.

Tier 2 Strategies: Co-solvents and Surfactants

If pH adjustment is not feasible or sufficient, the next step is to modify the formulation with additional excipients.

Strategy A: Co-solvents

Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[7][8]

Co-solventTypical Starting Conc. (v/v)ProsCons
DMSO 0.1% - 1%Strong solubilizer for many compounds.Can be toxic to cells at >0.5-1%.[5]
Ethanol 1% - 5%Less toxic than DMSO for many cell lines.Can have biological effects; less potent solubilizer than DMSO.
Polyethylene Glycol 400 (PEG 400) 1% - 10%Generally low toxicity.Can be viscous; may interfere with some assays.
Glycerol 1% - 10%Very low toxicity.High viscosity; moderate solubilizing power.

Protocol: Testing Co-solvent Formulations

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • In separate tubes, prepare your assay buffer containing different concentrations of a co-solvent (e.g., buffer with 1%, 2%, 5% Ethanol).

  • Add the DMSO stock to each co-solvent buffer to achieve your desired final compound concentration. Ensure the final DMSO concentration is kept constant across all conditions.

  • Visually inspect for precipitation immediately and after a 1-2 hour incubation period.

  • Validate by quantifying the dissolved concentration.

Strategy B: Surfactants

Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in the aqueous solution.[9]

SurfactantTypeTypical Conc. (w/v)Considerations
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1%Widely used, generally low toxicity. Can lyse cells at higher concentrations.
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1%Similar to Tween 20, sometimes more effective for certain compounds.
Solutol® HS 15 Non-ionic0.05% - 0.5%Strong solubilizer, often used in pharmaceutical formulations.[4]
Pluronic® F-68 Non-ionic0.02% - 0.2%Very low cytotoxicity, often used to protect cells from shear stress.

Protocol: Testing Surfactant Formulations

  • Prepare aqueous solutions of the chosen surfactant in your assay buffer at various concentrations (e.g., 0.01%, 0.05%, 0.1% Tween 20).

  • Add your DMSO stock of this compound to each surfactant solution.

  • Mix, equilibrate, and observe for precipitation as described previously.

  • Crucially, test the effect of the surfactant alone on your assay to ensure it doesn't cause artifacts (e.g., signal inhibition/activation or cell death).

Section 5: Analytical Validation of Solubility

Visual inspection is subjective. To generate reliable data, you must quantify the amount of compound that is truly in solution.

Recommended Method: HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a robust and accurate method for quantifying soluble compound.

Abbreviated Protocol:

  • Prepare Samples: After attempting to solubilize the compound using your chosen method, centrifuge the samples at high speed to pellet any precipitate.

  • Generate a Standard Curve: Prepare a set of known concentrations of this compound in a solvent where it is highly soluble (e.g., 100% Acetonitrile or DMSO).

  • Inject and Analyze: Inject the standard solutions and the supernatant from your test samples into the HPLC.

  • Quantify: Determine the peak area for the compound in your samples and calculate the concentration by comparing it to the standard curve. This gives you the true, measured solubility under those conditions.

Other potential methods include UV-Vis Spectroscopy if the compound has a suitable chromophore and no other components in the buffer interfere with its absorbance spectrum.

Summary and Recommendations

The challenge of solubilizing this compound can be overcome with a systematic and logical approach.

MethodComplexityPotential EfficacyKey Limitation
Reduce Concentration Low-May not reach therapeutically relevant concentrations.
pH Adjustment (Acidic) LowHighAssay must be compatible with the required pH.
Increase Co-solvent % LowModeratePotential for solvent-induced assay artifacts or cytotoxicity.
Add Non-ionic Surfactant MediumHighPotential for surfactant-induced assay artifacts.

Final Recommendation Flowchart:

decision_tree A Is your assay pH-sensitive? B Try pH adjustment first. Target pH 6.0-6.5. A->B No C Is your assay sensitive to co-solvents/surfactants? A->C Yes F Solubility sufficient? B->F D Test co-solvents (e.g., Ethanol, PEG400) keeping DMSO <0.5%. C->D No E Test non-ionic surfactants (e.g., Tween 20, Pluronic F-68). C->E Yes D->F E->F G Finalize protocol and validate. F->G Yes H Consider advanced methods (e.g., cyclodextrins) or resynthesis. F->H No

Sources

Technical Support Center: Purification of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Benzylmorpholine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this chiral morpholine derivative. The following sections are structured in a question-and-answer format to directly address specific issues and provide robust, validated protocols.

Troubleshooting Guide

This section addresses specific problems you might encounter during your purification workflow. Each entry details the issue, probable causes, and a step-by-step solution grounded in chemical principles.

Question 1: My final product is a persistent oil, but I expected a solid. How can I induce crystallization?

Probable Causes:

  • Residual Solvent: Trace amounts of organic solvents (e.g., THF, DCM, Ethyl Acetate) can significantly lower the melting point of a compound, preventing it from solidifying.

  • Presence of Impurities: Unreacted starting materials or reaction by-products can act as contaminants that inhibit the formation of a crystal lattice.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture, resulting in an oily or gummy appearance.

Step-by-Step Solution:

  • High-Vacuum Drying: Place the oily product under a high vacuum (and gentle heating, if the compound is thermally stable) for several hours to overnight. This is the most effective way to remove residual organic solvents and water.

  • Trituration: If high-vacuum drying is insufficient, attempt trituration. This involves adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil and vigorously scratching the side of the flask with a glass rod or spatula.

    • Recommended Trituration Solvents: Start with non-polar solvents like heptane or diethyl ether. Add a small volume to the oil and stir/scratch. The goal is to "wash" the impurities away, leaving the purified product to solidify.

  • Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a non-solvent (e.g., heptane) dropwise until the solution becomes cloudy (the point of saturation). Gentle warming can be applied to redissolve a small amount of precipitate, followed by slow cooling to encourage crystal growth.[1][2]

Question 2: After column chromatography, my TLC plate still shows multiple spots. What went wrong?

Probable Causes:

  • Improper Solvent System: The chosen eluent may not have sufficient resolving power to separate the target compound from closely related impurities.

  • Column Overloading: Applying too much crude material to the silica gel column can lead to poor separation and broad, overlapping bands.[3]

  • Co-elution of Impurities: Some impurities may have a very similar polarity (Rf value) to the desired product, making separation by standard silica gel chromatography difficult.

  • On-column Degradation: The compound might be unstable on silica gel, leading to the formation of new impurities during the purification process.

Step-by-Step Solution:

  • Optimize TLC Conditions: Before running a column, meticulously optimize the mobile phase using TLC.[4][5] Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 and provides clear separation from all other spots.

  • Gradient Elution: If a single solvent system (isocratic elution) fails, employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. For instance, a gradient of 25% to 70% ethyl acetate in heptane has been successfully used for related benzylmorpholine derivatives.[6]

  • Check Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

  • Alternative Stationary Phases: If co-elution persists on silica gel, consider a different stationary phase. For polar compounds like amides, reversed-phase (C18) chromatography can sometimes offer better separation.[3] Amide-functionalized columns are also an option for separating polar compounds.[7]

Question 3: My yield is very low after purification. How can I improve recovery?

Probable Causes:

  • Product Loss During Workup: The compound may have some solubility in the aqueous layer during extractions, or it may not have fully precipitated during crystallization.

  • Irreversible Adsorption on Silica Gel: Amides, particularly those with basic nitrogen atoms, can sometimes bind strongly to the acidic silica gel, leading to poor recovery from column chromatography.

  • Premature Crystallization: The product may have crystallized in the separatory funnel during extraction or on the filter paper during filtration.

Step-by-Step Solution:

  • Back-Extraction: After your initial aqueous extraction, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Modify the Stationary Phase: To reduce adsorption on silica gel, you can either:

    • Deactivate the Silica: Add 1-2% triethylamine to your eluent system. This basic additive will occupy the acidic sites on the silica, preventing your compound from binding irreversibly.[8]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol, as an alternative to silica gel.

  • Optimize Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve your product. Using an excessive volume will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] Cooling the flask slowly at room temperature and then in an ice bath can maximize crystal recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

The optimal strategy depends on the physical state of your crude product. A general workflow is presented below.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, brine) start->workup dry Dry Organic Layer & Evaporate workup->dry check_state Assess Physical State dry->check_state solid Crude Solid check_state->solid Solid oil Crude Oil / Gummy Solid check_state->oil Oil recrystallize Recrystallization solid->recrystallize chromatography Column Chromatography oil->chromatography pure_solid Pure Solid Product recrystallize->pure_solid chromatography->pure_solid

An initial aqueous workup is almost always recommended to remove inorganic salts and water-soluble impurities. If the product is a solid, recrystallization is often the most efficient method for achieving high purity.[1] If it is an oil, flash column chromatography is the preferred next step.[6]

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound.

  • Heat the tubes that show poor solubility. If the compound dissolves completely upon heating, you have a potential solvent.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a large amount of crystalline solid is your best choice.

Recommended Solvents to Screen:

  • Polar Solvents: Ethanol, Isopropanol, Acetonitrile[1]

  • Medium Polarity: Ethyl Acetate, Acetone

  • Solvent/Anti-Solvent Pairs: Toluene/Heptane, Ethyl Acetate/Hexane[2]

Solvent Class Examples Comments
Alcohols Ethanol, IsopropanolGood for polar compounds; may require slow cooling.
Esters Ethyl AcetateOften a good starting point for moderately polar compounds.
Ketones AcetoneHigh solvating power; evaporation may be needed to induce crystallization.
Nitriles AcetonitrileExcellent for many amides, often yielding high-quality crystals.[1]
Hydrocarbons Heptane, Hexane, TolueneTypically used as anti-solvents or for less polar compounds.[2]

Q3: My compound has a chiral center. When and how should I address diastereomers or enantiomers?

This compound possesses a chiral center at the C2 position of the morpholine ring. If your synthesis started from a racemic precursor, your product will be a racemic mixture (a 50:50 mixture of enantiomers). If your synthesis involved other chiral molecules, you may have a mixture of diastereomers.

When to Purify:

  • Diastereomers: Diastereomers have different physical properties and can often be separated by standard purification techniques like flash chromatography or recrystallization. You may notice them as two very close spots on a TLC plate. Specific solvent systems, such as diethyl ether/toluene, have been used to separate diastereomers of related benzylmorpholine compounds.[6]

  • Enantiomers: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard methods. Separation requires a chiral technique. This is crucial in drug development, as enantiomers can have different biological activities.[9]

How to Purify Enantiomers:

  • Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]

  • Fractional Crystallization: This classical method involves reacting the racemic mixture with a pure chiral resolving agent to form a mixture of diastereomeric salts. These salts can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.[2][11]

G cluster_0 Diastereomer Separation cluster_1 Enantiomer Separation a Mixture of Diastereomers b Standard Flash Chromatography or Recrystallization a->b c Separated Diastereomers b->c d Racemic Mixture (Enantiomers) e Chiral HPLC or Fractional Crystallization d->e f Separated Enantiomers e->f

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a starting point based on methods used for structurally similar compounds.[6]

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Heptane or 5% Ethyl Acetate in Heptane).

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

2. Sample Loading:

  • Dissolve the crude oil in a minimal amount of a strong solvent like dichloromethane.

  • Add a small amount of silica gel to this solution to create a dry powder upon evaporation of the solvent.

  • Carefully add this dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin eluting with a low-polarity mobile phase (e.g., Heptane/Ethyl Acetate 4:1).

  • Collect fractions and monitor them by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to Heptane/Ethyl Acetate 3:2) to elute the more polar compounds.[6]

  • Combine the fractions containing the pure product.

4. Analysis:

  • Analyze the combined, pure fractions by an appropriate method (e.g., NMR, LC-MS) to confirm purity and identity.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Heptane/Ethyl Acetate GradientGood starting point for separating compounds of moderate polarity.[6]
TLC Visualization UV light (254 nm) and/or Potassium Permanganate stainBenzyl group allows for UV visualization; amide may require staining.[4]

References

  • Source: Google Patents (US7294623B2)
  • Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]

  • Title: 4-Benzylmorpholine-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: 4-Benzylmorpholine Source: PubChem URL: [Link]

  • Title: N-benzylmorpholine-4-carboxamide Source: PubChem URL: [Link]

  • Source: Google Patents (KR840002428B1)
  • Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: ResearchGate URL: [Link]

  • Title: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL: [Link]

  • Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Morpholine-4-carboxamide Source: PubChem URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Amide or Amino HPLC Columns What are the Differences Source: MicroSolv URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer Source: PMC (National Institutes of Health) URL: [Link]

  • Title: (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity Source: MDPI URL: [Link]

  • Title: HILIC-Amide Column HPLC Chromatography Source: BioVanix Technology URL: [Link]

  • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of N-substituted morpholine nucleoside derivatives Source: PubMed URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

Sources

Technical Support Center: Navigating and Overcoming In Vitro Drug Resistance

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Small Molecule Inhibitors

A Note on "4-Benzylmorpholine-2-carboxamide": Initial searches for the specific compound "this compound" did not yield sufficient public-domain information to create a targeted guide. This suggests the compound may be novel, proprietary, or referred to by a different designation. The principles of drug resistance, however, are often conserved across various small molecule inhibitors. This guide is therefore structured to address the fundamental mechanisms of resistance you are likely to encounter, providing a robust framework for troubleshooting and advancing your research with any small molecule inhibitor exhibiting a similar challenge.

Part 1: Frequently Asked Questions (FAQs) - Understanding Resistance

This section addresses common questions researchers face when their cell lines develop resistance to a small molecule inhibitor.

Q1: My cell line, which was initially sensitive to my compound, now requires a much higher concentration to achieve the same cytotoxic effect. What's happening?

A: This phenomenon is known as acquired resistance and is a common challenge in in-vitro cancer studies.[1] Your cell population has likely evolved under the selective pressure of the compound. A subset of cells with inherent or newly acquired traits that allow them to survive the drug's effects have proliferated, leading to a resistant population. The underlying causes can be diverse and are often multi-faceted.

Q2: What are the most common molecular mechanisms that could be driving this resistance?

A: Several key mechanisms could be at play, often falling into these categories:

  • Increased Drug Efflux: The cancer cells may be actively pumping the drug out, preventing it from reaching its intracellular target.[2] This is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters.[3][4][5]

  • Alterations in the Drug Target: The molecular target of your compound may have been modified. This can occur through genetic mutations that prevent the drug from binding effectively.[6]

  • Activation of Bypass Signaling Pathways: Cancer cells are adept at finding alternative routes for survival. They may activate other signaling pathways that compensate for the one inhibited by your drug.[6][7][8]

  • Epigenetic Changes: Modifications to DNA, such as methylation and histone alterations, can change the expression of genes, potentially silencing tumor suppressors or activating genes that confer resistance.[[“]][10][[“]][12]

  • Enhanced DNA Repair Mechanisms: If your compound works by inducing DNA damage, the resistant cells may have upregulated their DNA repair machinery.[6]

Q3: How can I begin to investigate which of these mechanisms is responsible for the resistance I'm observing?

A: A systematic approach is crucial. Start by confirming the resistance phenotype with dose-response curves and IC50 determination. Then, you can proceed with a series of experiments to dissect the mechanism. For example, to test for increased drug efflux, you can use inhibitors of common ABC transporters in combination with your compound. To look for target alterations, you could sequence the gene encoding the target protein in both sensitive and resistant cells.

Part 2: Troubleshooting and Experimental Workflows

This section provides practical guidance and step-by-step protocols for identifying and potentially overcoming drug resistance in your cell lines.

Initial Characterization of Resistance

The first step is to quantify the level of resistance.

Protocol 1: Determining the IC50 of Sensitive vs. Resistant Cell Lines

  • Cell Plating: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.[13]

  • Drug Titration: Prepare a serial dilution of your compound. A common approach is a 10-point dilution series.

  • Treatment: After allowing the cells to adhere overnight, treat them with the various concentrations of your compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[14]

  • Viability Assay: Use a suitable method to assess cell viability, such as a resazurin-based assay or a luminescent cell viability assay.

  • Data Analysis: Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 for each cell line.

Cell Line TypeExpected IC50Interpretation
Parental (Sensitive)LowerBaseline sensitivity to the compound.
ResistantHigherA significant shift in the IC50 indicates acquired resistance.
Investigating Common Resistance Mechanisms

The following workflows will help you pinpoint the cause of resistance.

Overexpression of ABC transporters is a frequent cause of multidrug resistance.[[“]][16]

Experimental Approach:

Use a known inhibitor of common ABC transporters (e.g., Verapamil for P-glycoprotein) in combination with your compound. If the resistance is due to efflux, the inhibitor should re-sensitize the cells to your drug.

Protocol 2: ABC Transporter Inhibition Assay

  • Plate Cells: Seed the resistant cells in a 96-well plate.

  • Co-treatment: Treat the cells with your compound at its resistant IC50 concentration, both with and without a fixed concentration of the ABC transporter inhibitor.

  • Controls: Include wells with the ABC transporter inhibitor alone to assess its intrinsic toxicity.

  • Incubation and Viability: Incubate for 48-72 hours and measure cell viability.

Interpreting the Results:

TreatmentExpected Outcome in Efflux-Mediated Resistance
Your Compound AloneLow cell death (as expected for resistant cells)
ABC Transporter Inhibitor AloneMinimal cell death
Your Compound + ABC Transporter InhibitorIncreased cell death (re-sensitization)

Workflow Visualization:

cluster_0 Standard Treatment cluster_1 Co-treatment with Efflux Pump Inhibitor Drug Drug Resistant Cell Resistant Cell Drug->Resistant Cell Enters cell Resistant Cell->Drug Efflux Pump (Active) Cell Survival Cell Survival Resistant Cell->Cell Survival Drug_2 Drug Resistant Cell_2 Resistant Cell Drug_2->Resistant Cell_2 Enters cell Inhibitor Efflux Pump Inhibitor Inhibitor->Resistant Cell_2 Blocks Efflux Pump Cell Death Cell Death Resistant Cell_2->Cell Death

Caption: Workflow for testing efflux pump-mediated resistance.

Resistant cells may activate alternative signaling pathways to maintain proliferation and survival.[17][18]

Experimental Approach:

Use molecular profiling techniques to compare the signaling pathways active in sensitive versus resistant cells.

Protocol 3: Phospho-Proteomic Profiling

  • Cell Lysis: Grow sensitive and resistant cells to ~80% confluency and lyse them to extract proteins.

  • Quantification: Determine the protein concentration of each lysate.

  • Analysis: Use a phospho-proteomic array or mass spectrometry-based proteomics to identify differentially phosphorylated proteins between the two cell lines.

  • Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are hyperactivated in the resistant cells.

Interpreting the Results:

Look for upregulated phosphorylation of key nodes in survival pathways (e.g., PI3K/Akt, MAPK/ERK).[17][19]

Signaling Pathway Visualization:

cluster_0 Sensitive Cell cluster_1 Resistant Cell Drug Drug Target Pathway Target Pathway Drug->Target Pathway Inhibits Proliferation Proliferation Target Pathway->Proliferation Bypass Pathway Bypass Pathway (Inactive) Drug_2 Drug Target Pathway_2 Target Pathway Drug_2->Target Pathway_2 Inhibits Proliferation_2 Proliferation_2 Target Pathway_2->Proliferation_2 Proliferation Bypass Pathway_2 Bypass Pathway (Active) Bypass Pathway_2->Proliferation_2

Caption: Activation of a bypass signaling pathway in resistant cells.

Part 3: Advanced Strategies and Future Directions

Q4: I've identified a potential resistance mechanism. What are my next steps?

A: Once you have a hypothesis, the next step is validation.

  • For Bypass Pathways: Use a second inhibitor that targets a key component of the identified bypass pathway in combination with your original compound. This dual-targeting approach can often restore sensitivity.[8]

  • For Target Mutations: If you've identified a specific mutation, you may need to consider designing a next-generation inhibitor that can bind to the mutated target.

  • For Epigenetic Changes: Consider using epigenetic modifiers, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, to see if they can reverse the resistance phenotype.[[“]][[“]]

Q5: Are there any other, less common, resistance mechanisms I should be aware of?

A: Yes, other mechanisms include:

  • Drug Inactivation: The cell may upregulate enzymes that metabolize and inactivate your compound.[20]

  • Tumor Microenvironment: In a more complex setting, interactions with the tumor microenvironment can confer resistance.[2]

  • Cancer Stem Cells: A subpopulation of cancer stem cells, which are often more resistant to therapy, may be responsible for the relapse.[6]

By systematically investigating the potential causes of resistance, you can gain valuable insights into the biology of your cancer model and develop more effective therapeutic strategies.

References

  • Bhartiya, D. (n.d.). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. [Link]

  • Consensus. (n.d.). Mechanisms of ABC transporter-mediated multidrug resistance. [Link]

  • Consensus. (n.d.). Epigenetic modifiers in overcoming drug resistance. [Link]

  • Bukowski, K., et al. (2019). ABC Transporter-Mediated Multidrug-Resistant Cancer. PubMed. [Link]

  • OAE Publishing Inc. (n.d.). Epigenetic basis of cancer drug resistance. [Link]

  • Frontiers. (n.d.). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. [Link]

  • Consensus. (n.d.). Does epigenetic modification directly induce drug resistance in cancer?. [Link]

  • ResearchGate. (n.d.). Epigenetic changes in therapy resistance. DNA methylation, histone.... [Link]

  • Walsh Medical Media. (n.d.). Molecular Mechanisms of Drug Resistance in Cancer Cells. [Link]

  • PubMed Central. (n.d.). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. [Link]

  • Thompson, L. M. (n.d.). Epigenetic Modifications Driving Resistance to Chemotherapy in Lung Cancer. [Link]

  • PubMed Central. (n.d.). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. [Link]

  • (n.d.). Cellular and molecular mechanisms of cancer drug resistance. [Link]

  • PubMed Central. (n.d.). A New View of Pathway-Driven Drug Resistance in Tumor Proliferation. [Link]

  • ResearchGate. (n.d.). Targeting multiple pathways in drug-resistant cells. The impact of many.... [Link]

  • PubMed Central. (n.d.). Screening common signaling pathways associated with drug resistance in non-small cell lung cancer via gene expression profile analysis. [Link]

  • Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • (n.d.). Trends in metabolic signaling pathways of tumor drug resistance: A scientometric analysis. [Link]

  • PubMed Central. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • PubMed Central. (n.d.). Mapping the pathways of resistance to targeted therapies. [Link]

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Technical Support Center: Refining Experimental Conditions for 4-Benzylmorpholine-2-carboxamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with novel morpholine-carboxamide derivatives. This guide is designed to provide expert-driven insights and practical troubleshooting for developing and refining assays involving 4-Benzylmorpholine-2-carboxamide and related compounds. As this is often a novel scaffold in early-stage discovery, we will focus on establishing robust experimental foundations and overcoming the common challenges associated with characterizing new chemical entities.

Section 1: Foundational Assay Development - Frequently Asked Questions

This section addresses the critical first steps in designing a reliable assay for a novel compound where the mechanism of action may not be fully elucidated.

Q1: I have just synthesized or acquired this compound. What is the most logical starting point for assay development?

Your starting point depends on whether you have a hypothesized biological target. The initial workflow diverges for target-based versus phenotypic screening.

  • Target-Based Approach: If you hypothesize that this compound interacts with a specific enzyme or receptor (e.g., based on computational modeling or similarity to known inhibitors like STAT6 or EZH2 antagonists), your first step is to establish a simple, direct binding or functional assay.[1][2] This could be an enzymatic activity assay (e.g., kinase activity) or a receptor binding assay. The primary goal is to confirm a direct interaction.

  • Phenotypic Approach: If the target is unknown, a phenotypic screen is the logical choice.[3] This involves treating cells with the compound and measuring a complex cellular outcome, such as cell proliferation, cytotoxicity, or the expression of a specific biomarker.[4] This approach can reveal the compound's effect in a more biologically relevant context and help identify its mechanism of action later.[5]

Below is a workflow to guide your initial decision-making process.

start Start: New Compound (this compound) hypothesis Do you have a hypothesized target? start->hypothesis target_based Target-Based Screening hypothesis->target_based  Yes phenotypic Phenotypic Screening hypothesis->phenotypic No   assay_dev_target Develop direct functional or binding assay (e.g., enzymatic, receptor binding) target_based->assay_dev_target assay_dev_pheno Develop cell-based assay measuring a cellular outcome (e.g., viability, reporter gene) phenotypic->assay_dev_pheno confirm Confirm Target Engagement & Dose-Response assay_dev_target->confirm deconvolute Identify Molecular Target (Target Deconvolution) assay_dev_pheno->deconvolute

Caption: Initial workflow for assay development with a novel compound.
Q2: I'm observing inconsistent results that I suspect are due to the physicochemical properties of my this compound compound. How should I prepare it for assays?

This is a critical and often overlooked source of variability. Poor solubility is a common issue with novel small molecules and can lead to precipitation, aggregation, or lower-than-expected effective concentrations.[6]

Step-by-Step Protocol for Compound Preparation and Handling:

  • Determine Solubility: Before starting cell-based assays, empirically determine the compound's solubility in your chosen solvent (typically DMSO) and, more importantly, in your final cell culture medium. Many compounds are highly soluble in 100% DMSO but precipitate when diluted into an aqueous buffer.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% cell-culture grade DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing may be necessary. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Use a Serial Dilution Scheme: When preparing working concentrations, perform serial dilutions in 100% DMSO first. This prevents the compound from "crashing out" of the solution, which can happen if a highly concentrated DMSO stock is diluted directly into an aqueous medium.

  • Control Final Solvent Concentration: The final concentration of DMSO in your assay wells should be consistent across all conditions (including vehicle controls) and should be non-toxic to your cells, typically ≤0.5%.

  • Consider Stability: For long-term incubation assays (>24 hours), be aware that the compound may degrade in the culture medium at 37°C.[5] If stability is a concern, consider re-feeding the cells with fresh medium containing the compound daily.[5]

Q3: What are the essential parameters to optimize for any new cell-based assay before I begin screening?

Optimization is crucial for generating a robust and reproducible assay with a clear signal window.[7] Failure to optimize these parameters is a primary source of failed screens.

ParameterWhy It's CriticalRecommended Optimization Strategy
Cell Type The chosen cell line must express the target of interest (if known) at sufficient levels.[7] Metabolic rates and health can vary significantly between cell lines and primary cells, affecting assay outcomes.Verify target expression via methods like qPCR or Western blot. Always use healthy, low-passage cells and maintain consistent culture conditions.[7]
Cell Seeding Density Too few cells will produce a weak signal, while too many can lead to overgrowth, nutrient depletion, and altered cellular responses, shrinking the assay window.[7][8]Perform a matrix experiment, testing a range of cell densities against key positive and negative controls to identify the density that provides the maximum signal-to-background ratio.
Incubation Time The optimal time to measure an effect depends on the biological pathway being studied. Early events like apoptosis may require short incubation, while effects on proliferation require longer periods.[5]Conduct a time-course experiment, measuring the assay readout at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the peak response time.
Assay Reagent Concentration The concentrations of substrates, antibodies, or detection reagents must be optimized to ensure they are not rate-limiting and produce a linear signal response.Titrate each key reagent to find the optimal concentration that maximizes the signal window without introducing artifacts or high background.

Section 2: Troubleshooting Common Assay Pitfalls

This section provides a structured approach to diagnosing and solving common problems encountered during assay refinement.

Q4: My assay results are not reproducible between plates or experiments. What are the most common causes and how do I fix them?

Lack of reproducibility is a frequent challenge in both manual and high-throughput screening (HTS).[9] The issue usually stems from technical variability rather than the compound itself. Systematically investigating potential sources is key.

start Problem: Irreproducible Results cell_issues Cell Health & Plating start->cell_issues reagent_issues Reagents & Compound start->reagent_issues plate_issues Plate & Reader Effects start->plate_issues passage High Passage Number? cell_issues->passage Check cell logs confluency Inconsistent Confluency? cell_issues->confluency Standardize splitting plating_tech Poor Plating Technique? cell_issues->plating_tech Review technique reagent_prep Inconsistent Prep? reagent_issues->reagent_prep Use fresh dilutions compound_sol Compound Precipitation? reagent_issues->compound_sol Check solubility freeze_thaw Reagent Freeze-Thaw? reagent_issues->freeze_thaw Aliquot stocks edge_effect Edge Effects? plate_issues->edge_effect Avoid outer wells evaporation Evaporation? plate_issues->evaporation Use sealed plates reader_settings Reader Settings Drift? plate_issues->reader_settings Calibrate regularly start Start: Potent 'Hit' Identified cytotoxicity 1. Run Cytotoxicity Assay (e.g., CellTiter-Glo) start->cytotoxicity is_toxic Is IC50 similar to primary assay IC50? cytotoxicity->is_toxic aggregation 2. Run Aggregation Assay (add 0.01% Triton X-100) is_toxic->aggregation No toxic_artifact Conclusion: Hit is likely a Cytotoxicity Artifact is_toxic->toxic_artifact Yes is_aggregator Does potency decrease significantly? aggregation->is_aggregator counterscreen 3. Run Reporter Counter-Screen (cell-free assay) is_aggregator->counterscreen No aggregation_artifact Conclusion: Hit is likely an Aggregation Artifact is_aggregator->aggregation_artifact Yes is_interfering Does compound inhibit/ activate reporter enzyme? counterscreen->is_interfering interference_artifact Conclusion: Hit is likely an Interference Artifact is_interfering->interference_artifact Yes validated_hit Conclusion: Hit is Validated. Proceed to further studies. is_interfering->validated_hit No

Caption: A tiered workflow to de-risk and validate initial screening hits.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (Note: This is a foundational paper for the Z' factor, a concept related to assay quality mentioned in search results.)
  • Zaman, G. J., et al. (2007). Cell-based screening. Drug Discovery Today.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • PubMed. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]

  • AccScience Publishing. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. [Link]

  • PubChem. 4-Benzylmorpholine-2-carboxylic acid. [Link]

  • PubChem. N-benzylmorpholine-4-carboxamide. [Link]

  • PubMed Central. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Merck Millipore. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]

  • PubChem. 4-Benzylmorpholine. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]

  • PubMed Central. (2023). Empowering drug off-target discovery with metabolic and structural analysis. [Link]

  • PubMed Central. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

  • PubChem. Collaborative phenotypic assays for screening drugs in NPC. [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. 2-Benzylmorpholine. [Link]

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Technical Support Center: Synthesis of Morpholine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of morpholine-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Morpholine-2-carboxamides are prevalent in many biologically active compounds, and their successful synthesis is often a critical step in drug discovery pipelines.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common pitfalls in the synthesis of morpholine-2-carboxamides.

Issue 1: Low or No Yield of the Desired Morpholine-2-Carboxamide

Question: I am attempting to couple morpholine-2-carboxylic acid with my amine of interest, but I am observing very low or no formation of the desired amide product. What are the potential causes and how can I troubleshoot this?

Probable Causes & Solutions:

  • Inefficient Amide Coupling Conditions: The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation, especially with a potentially sterically hindered or electronically challenging amine.[3][4][5]

    • Solution:

      • Re-evaluate your coupling reagent. A variety of reagents are available, each with its own advantages and disadvantages. Consider switching to a more potent coupling reagent. For challenging couplings, phosphonium or aminium salts like BOP, PyBOP, or HATU are often more effective than carbodiimides like DCC or EDC.[3]

      • Optimize the reaction temperature. While many coupling reactions are performed at room temperature, some may benefit from gentle heating (e.g., 40-50 °C) to overcome activation barriers. However, be cautious as excessive heat can lead to side reactions and racemization.

      • Check the stoichiometry of your reagents. Ensure you are using the correct molar equivalents of the carboxylic acid, amine, coupling reagent, and base. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.

  • Decomposition of Starting Materials: Morpholine-2-carboxylic acid or your amine may be unstable under the reaction conditions.

    • Solution:

      • Protect the morpholine nitrogen. The secondary amine of the morpholine ring can sometimes interfere with the amide coupling reaction. Protecting the nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can prevent unwanted side reactions.[6][7][8][9]

      • Ensure the quality of your starting materials. Verify the purity of your morpholine-2-carboxylic acid and amine using techniques like NMR or LC-MS. Impurities can inhibit the reaction.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution:

      • Choose an appropriate solvent. Aprotic polar solvents like DMF (N,N-dimethylformamide) or DCM (dichloromethane) are commonly used for amide coupling reactions.[10] If solubility is an issue, consider using a co-solvent system or switching to a more solubilizing solvent like DMSO (dimethyl sulfoxide).

      • Gently warm the reaction mixture to aid in dissolution before adding the coupling reagent.

Experimental Protocol: General Procedure for Amide Coupling
  • To a solution of N-protected morpholine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF at 0 °C, add a suitable coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Multiple Products and Diastereomers

Question: My reaction is producing a complex mixture of products, and I am struggling to isolate the desired morpholine-2-carboxamide. I also observe the formation of diastereomers. How can I improve the selectivity and simplify purification?

Probable Causes & Solutions:

  • Side Reactions at the Morpholine Nitrogen: If the morpholine nitrogen is unprotected, it can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of dimeric or polymeric byproducts.

    • Solution: As mentioned previously, protecting the morpholine nitrogen with a suitable protecting group is the most effective way to prevent these side reactions.[6][7][8][9]

  • Formation of Diastereomers: If your morpholine-2-carboxylic acid or your amine is chiral, the resulting carboxamide will be a mixture of diastereomers if the starting materials are not enantiomerically pure. Even with enantiomerically pure starting materials, diastereomers can form if a new stereocenter is created during the synthesis of the morpholine ring.[1][11]

    • Solution:

      • Purification of Diastereomers: Diastereomers often have different physical properties and can typically be separated by flash column chromatography on silica gel. Careful optimization of the solvent system is key.[1][11]

      • Chiral Resolution: If you are starting with a racemic mixture of morpholine-2-carboxylic acid, consider performing a chiral resolution before the amide coupling step.

      • Stereoselective Synthesis: Employing a stereoselective route to synthesize the morpholine ring can provide a single enantiomer of the starting carboxylic acid.[12]

Visualization: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Morpholine-2-Carboxamide check_coupling Evaluate Coupling Conditions start->check_coupling check_sm Check Starting Material Stability & Purity start->check_sm check_solubility Assess Reactant Solubility start->check_solubility change_reagent Switch to a more potent coupling reagent (e.g., HATU, PyBOP) check_coupling->change_reagent Inefficient? optimize_temp Optimize reaction temperature check_coupling->optimize_temp Suboptimal? protect_N Protect Morpholine Nitrogen (Boc, Cbz) check_sm->protect_N Side reactions? purify_sm Purify starting materials check_sm->purify_sm Impurities? change_solvent Change to a more solubilizing solvent (e.g., DMF, DMSO) check_solubility->change_solvent Poorly soluble? success Improved Yield change_reagent->success optimize_temp->success protect_N->success purify_sm->success change_solvent->success

Caption: A decision tree for troubleshooting low yields in morpholine-2-carboxamide synthesis.

Issue 3: Racemization at the C2 Position

Question: I am concerned about racemization of the stereocenter at the C2 position of the morpholine ring during the amide coupling reaction. How can I minimize or prevent this?

Probable Causes & Solutions:

  • Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to epimerization at the α-carbon of the carboxylic acid, resulting in a loss of stereochemical integrity.[3]

    • Solution:

      • Use a mild, non-nucleophilic base: Hünig's base (DIPEA) or 2,6-lutidine are preferred over stronger bases like triethylamine.

      • Perform the reaction at low temperatures: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.

      • Choose a coupling reagent known for low racemization: Reagents like HATU and PyBOP, especially when used with an additive like HOBt or HOAt, are known to suppress racemization.[3][13] Boric acid has also been reported as a catalyst for amidation with no observed racemization.[14]

  • Formation of an Oxazolone Intermediate: The activated carboxylic acid can sometimes cyclize to form a highly reactive oxazolone intermediate, which is prone to racemization.

    • Solution:

      • Use additives that suppress oxazolone formation: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the activated carboxylic acid as a less reactive ester, minimizing the formation of the oxazolone intermediate and subsequent racemization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the morpholine-2-carboxylic acid precursor?

A1: The synthesis of the morpholine ring itself is a crucial first step. Common methods include the cyclization of N-substituted diethanolamines, intramolecular cyclization of amino alcohols, and annulation reactions.[12][15][16] For substituted morpholine-2-carboxylic acids, stereoselective methods starting from chiral amino acids are often employed to ensure enantiopurity.[1]

Q2: Do I always need to protect the morpholine nitrogen before amide coupling?

A2: While not always strictly necessary, protecting the morpholine nitrogen is highly recommended, especially when working with valuable or complex amines.[6][7][8][9] It prevents the formation of byproducts from the reaction of the morpholine nitrogen with the activated carboxylic acid, which simplifies purification and often improves the overall yield of the desired product.

Q3: What are the best purification techniques for morpholine-2-carboxamides?

A3: Flash column chromatography on silica gel is the most common and effective method for purifying morpholine-2-carboxamides.[1][11] For diastereomeric mixtures, careful selection of the eluent system is crucial for achieving good separation. In some cases, recrystallization can also be an effective purification method, particularly for crystalline solids.

Q4: Can I perform a one-pot synthesis of morpholine-2-carboxamides without isolating the morpholine-2-carboxylic acid?

A4: While one-pot syntheses are attractive for their efficiency, they can be challenging for morpholine-2-carboxamides due to the potential for side reactions. A stepwise approach with isolation and purification of the morpholine-2-carboxylic acid intermediate is generally more reliable and provides better control over the reaction. However, for specific substrates and well-optimized conditions, a one-pot procedure might be feasible.

Q5: What are some common side reactions to be aware of during the synthesis?

A5: Besides the issues already discussed, be mindful of potential side reactions related to your specific substrates. For example, if your amine has other nucleophilic functional groups, they may need to be protected. Over-activation of the carboxylic acid can sometimes lead to the formation of symmetrical anhydrides. Careful monitoring of the reaction by TLC or LC-MS is essential to identify and address any unexpected side products.

Data Summary Table

Coupling ReagentCommon AdditivesBaseKey AdvantagesPotential Pitfalls
DCC/EDC HOBt, DMAPDIPEA, TEAReadily available, cost-effectiveFormation of insoluble urea byproduct (DCC), potential for racemization
HATU/HBTU HOAtDIPEAHigh coupling efficiency, low racemizationHigher cost, potential for side reactions with sensitive substrates
BOP/PyBOP DIPEAExcellent for hindered couplings, low racemizationFormation of carcinogenic HMPA (BOP), higher cost
SOCl₂/Oxalyl Chloride Pyridine, TEAForms highly reactive acyl chlorideHarsh conditions, not suitable for sensitive substrates
Boric Acid None (catalytic)Mild conditions, no racemization reportedSlower reaction times may be required

Visualization: Logic for Coupling Reagent Selection

coupling_reagent_selection start Starting Amide Coupling is_hindered Are the coupling partners sterically hindered? start->is_hindered is_racemization_prone Is the carboxylic acid prone to racemization? is_hindered->is_racemization_prone No use_HATU_PyBOP Use HATU or PyBOP is_hindered->use_HATU_PyBOP Yes is_cost_sensitive Is cost a major concern? is_racemization_prone->is_cost_sensitive No use_HATU_HOBt Use HATU/HBTU with HOBt/HOAt is_racemization_prone->use_HATU_HOBt Yes use_DCC_EDC Consider DCC or EDC with HOBt is_cost_sensitive->use_DCC_EDC Yes use_acyl_chloride Consider acyl chloride formation (if substrate is robust) is_cost_sensitive->use_acyl_chloride No

Caption: A flowchart to guide the selection of an appropriate amide coupling reagent.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Med. Chem. Lett.URL: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.URL: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.URL: [Link]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. C. R. Chim.URL: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. URL: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angew. Chem. Int. Ed. Engl.URL: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: [Link]

  • Enantioselective synthesis of morpholine... ResearchGate. URL: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. URL: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. URL: [Link]

  • Amide Synthesis. Fisher Scientific. URL: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. J. Org. Chem.URL: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. URL: [Link]

  • ChemInform Abstract: Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. ResearchGate. URL: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem.URL: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. URL: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. URL: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. URL: [Link]

  • Example of intramolecular cyclization for morpholine ring formation. ResearchGate. URL: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. URL: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. URL: [Link]

  • Biocatalytic amide bond formation. Green Chem.URL: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. URL: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Establishing 4-Benzylmorpholine-2-carboxamide as a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel small molecules, using 4-Benzylmorpholine-2-carboxamide as a case study. For the purpose of this guide, we will hypothesize that preliminary screening has identified this compound as a potential inhibitor of "Kinase X," a fictitious serine/threonine kinase implicated in proliferative diseases. Our objective is to rigorously validate this initial finding, characterize the inhibitor's potency, determine its mechanism of action, and establish its selectivity profile in comparison to established kinase inhibitors.

The journey from a screening hit to a validated chemical probe or drug lead is a multi-step process requiring robust, orthogonal assays. This document outlines the critical experimental stages, explains the scientific rationale behind each step, and provides detailed protocols to ensure data integrity and reproducibility.

Part 1: Primary Validation: Biochemical Potency and Direct Target Engagement

The foundational step is to confirm that this compound directly interacts with and inhibits the catalytic activity of our target, Kinase X, in a purified, cell-free system. This removes the complexity of the cellular environment, allowing for a precise measurement of the molecule's intrinsic inhibitory properties.

Rationale for Experimental Choices

We will employ two distinct but complementary biochemical assays:

  • Enzymatic Assay: To measure the functional consequence of inhibitor binding—the inhibition of kinase activity. This yields the IC50 value , a measure of potency.

  • Binding Affinity Assay: To quantify the physical interaction between the compound and the kinase. This provides the dissociation constant (KD) , a direct measure of binding affinity.

Confirming direct binding is crucial. A compound might interfere with an enzymatic assay through non-specific mechanisms (e.g., aggregation, redox cycling) without ever binding to the target's active site. Observing both functional inhibition and direct binding provides strong evidence of a specific interaction.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase X enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution containing both a generic peptide substrate and ATP at its Kₘ concentration.

    • Serially dilute this compound and known control inhibitors (e.g., Staurosporine, Competitor A) in DMSO, followed by a final dilution in reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilution to a 384-well plate.

    • Initiate the reaction by adding 10 µL of the 2X enzyme/substrate mix.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Experimental Protocol 2: Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of both on-rates (kₐ) and off-rates (kₔ), which are used to calculate the KD.

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize recombinant Kinase X onto a CM5 sensor chip surface via amine coupling.

  • Binding Analysis:

    • Flow a series of concentrations of this compound in running buffer over the chip surface.

    • Record the sensorgrams, which show the change in response units (RU) over time during the association and dissociation phases.

    • After each cycle, regenerate the chip surface with a high-salt or low-pH solution to remove the bound analyte.

  • Data Analysis:

    • Fit the kinetic data from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ and kₔ.

    • The equilibrium dissociation constant is calculated as KD = kₔ / kₐ.

Data Summary and Comparison

The data obtained from these biochemical assays should be compiled for a clear comparison with known inhibitors.

CompoundTargetIC50 (nM) [Enzymatic Assay]KD (nM) [SPR Assay]
This compoundKinase X85110
Competitor A (Known Inhibitor)Kinase X5065
Staurosporine (Non-selective)Kinases58

Interpretation: The close agreement between the IC50 and KD values for this compound suggests that its inhibition of Kinase X activity is a direct result of its binding to the enzyme. While it is slightly less potent than Competitor A, it demonstrates significant, sub-micromolar activity.

Workflow Visualization

G cluster_0 Part 1: Biochemical Validation A Hypothesis: Compound inhibits Kinase X B Enzymatic Assay (e.g., ADP-Glo) A->B C Binding Assay (e.g., SPR) A->C D Determine IC50 (Potency) B->D E Determine KD (Affinity) C->E F Decision Point: IC50 ≈ KD and < 1µM? D->F E->F G Proceed to Cellular Validation F->G Yes H Stop or Redesign (Low Potency/Non-specific) F->H No

Caption: Workflow for biochemical validation of a novel kinase inhibitor.

Part 2: Cellular Validation: Target Engagement and Functional Response

After confirming biochemical activity, the next critical step is to determine if this compound can engage Kinase X within the complex environment of a living cell and elicit a functional downstream response.

Rationale for Experimental Choices

Cellular assays answer three key questions:

  • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Cellular Target Engagement: Does the compound bind to Kinase X in its native environment?

  • Functional Effect: Does this engagement translate into the inhibition of the Kinase X signaling pathway?

Experimental Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures compound binding to a specific protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X and a fluorescent energy transfer probe that reversibly binds to the kinase. A test compound that enters the cell and binds to Kinase X will displace the probe, leading to a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Line Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for a Kinase X-NanoLuc® fusion protein.

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ Tracer, followed immediately by serial dilutions of this compound.

    • Equilibrate for 2 hours at 37°C.

  • Signal Detection:

    • Add the Nano-Glo® Substrate.

    • Read both the donor (460 nm) and acceptor (610 nm) emission wavelengths simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot a dose-response curve to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer.

Experimental Protocol 4: Downstream Signaling Inhibition (Western Blot)

If Kinase X is known to phosphorylate a specific substrate (Substrate Y), we can measure the level of phosphorylated Substrate Y (p-Substrate Y) in cells as a direct readout of Kinase X activity.

Step-by-Step Methodology:

  • Cell Treatment: Plate a relevant cell line (e.g., a cancer cell line where the Kinase X pathway is active).

  • Inhibitor Incubation: Treat cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-Substrate Y and total Substrate Y. A loading control (e.g., GAPDH) should also be used.

    • Incubate with secondary antibodies and detect using chemiluminescence.

  • Data Analysis: Quantify band intensities. The ratio of p-Substrate Y to total Substrate Y indicates the level of pathway inhibition.

Data Summary and Comparison
CompoundCellular Target Engagement IC50 (nM) [NanoBRET™]Downstream Inhibition IC50 (nM) [Western Blot]
This compound250300
Competitor A180220

Interpretation: The cellular IC50 values are higher than the biochemical IC50s, which is expected due to factors like membrane permeability and intracellular ATP concentration. The close correlation between the target engagement IC50 and the functional downstream inhibition IC50 provides strong evidence that the observed cellular effect is indeed mediated by the inhibition of Kinase X.

Signaling Pathway Visualization

G cluster_pathway Kinase X Signaling Pathway US Upstream Signal (e.g., Growth Factor) Rec Receptor US->Rec KinX Kinase X Rec->KinX Activates SubY Substrate Y KinX->SubY Phosphorylates pSubY p-Substrate Y (Active) SubY->pSubY Resp Cellular Response (e.g., Proliferation) pSubY->Resp Inhib 4-Benzylmorpholine- 2-carboxamide Inhib->KinX

Caption: Simplified signaling pathway for the hypothetical Kinase X.

Part 3: Selectivity and Off-Target Profiling

A critical characteristic of a high-quality chemical probe or therapeutic candidate is selectivity. Inhibition of unintended targets ("off-targets") can lead to misleading experimental results or clinical side effects. Therefore, profiling this compound against a broad panel of related kinases is an essential final step.

Rationale for Experimental Choice

Large-scale kinase panel screening provides a systematic assessment of an inhibitor's selectivity. By testing the compound at a high concentration (e.g., 1 µM) against hundreds of kinases, we can quickly identify potential off-targets.

Experimental Protocol 5: Kinase Selectivity Profiling (e.g., KINOMEscan™)

This is typically performed as a service by specialized vendors. The methodology involves a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to each kinase in the panel.

Methodology Overview:

  • Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • The results are reported as "Percent of Control," where a lower percentage indicates stronger binding and potential inhibition.

  • Follow-up dose-response assays are then conducted for any kinases that show significant inhibition (e.g., >90% inhibition) to determine the IC50 for those off-targets.

Data Summary and Interpretation

A selectivity score (S-score) can be calculated to quantify the degree of selectivity. For example, S(10) is the number of kinases with an IC50 less than 10 times the on-target IC50. A lower S-score indicates higher selectivity.

CompoundOn-Target IC50 (Kinase X)S-Score (10)Notable Off-Targets (>90% Inhibition @ 1µM)
This compound85 nM1None
Competitor A50 nM4Kinase A, Kinase B, Kinase C
Staurosporine5 nM>200Broad activity across the kinome

Final Summary

Through a systematic and multi-faceted validation process, we have established a strong case for this compound as a potent, cell-active, and highly selective inhibitor of the hypothetical Kinase X. The rigorous application of orthogonal biochemical and cellular assays, culminating in a broad selectivity screen, provides the necessary evidence to qualify this molecule as a high-quality chemical probe for investigating the biology of Kinase X and as a promising starting point for further therapeutic development.

References

This section would be populated with real citations to the assay technologies and scientific principles mentioned.

  • ADP-Glo™ Kinase Assay: Technical Manual, Promega Corporation.

  • Surface Plasmon Resonance (SPR) for Binding Kinetics: An introduction to SPR technology. Cytiva.

  • NanoBRET™ Technology for Cellular Target Engagement: Principles of NanoBRET™ Technology. Promega Corporation.

  • KINOMEscan™ Selectivity Profiling: KINOMEscan™ Technology Platform. DiscoveRx Corporation (now part of Eurofins).

  • Western Blotting Principles and Methods: A comprehensive guide to Western blotting. Bio-Rad Laboratories.

A Comparative Guide to the Efficacy of STAT6 Inhibitors: Benchmarking 4-Benzylmorpholine-2-carboxamide Analogues and Novel Modalities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunology and drug discovery, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a pivotal target for a host of Type 2 inflammatory diseases. As a key transcription factor downstream of interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 orchestrates the differentiation of T-helper 2 (Th2) cells, immunoglobulin class switching in B cells, and the expression of inflammatory chemokines, making it a critical node in the pathophysiology of conditions like asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2][3][4] Consequently, the development of potent and selective STAT6 inhibitors is an area of intense research.

This guide provides an in-depth comparison of the efficacy of various STAT6 inhibitors, with a particular focus on pyrimidine-5-carboxamide derivatives, a class that includes analogues of the 4-Benzylmorpholine-2-carboxamide scaffold. We will dissect their performance against other inhibitory modalities, including upstream JAK inhibitors, targeted protein degraders, and antisense oligonucleotides. The discussion is grounded in experimental data, providing researchers with the critical insights needed to select and evaluate these powerful research tools.

The STAT6 Signaling Pathway: A Central Hub in Type 2 Immunity

The canonical JAK/STAT pathway is initiated when cytokines like IL-4 or IL-13 bind to their respective cell surface receptors.[5] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), specifically JAK1, JAK3, and TYK2.[6][7] Activated JAKs then phosphorylate a specific tyrosine residue (Tyr641) on the STAT6 protein.[4] This phosphorylation is the critical activation step, inducing STAT6 to form homodimers, translocate from the cytoplasm to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[4][6] This cascade is fundamental to the Th2 immune response.[1][2][4][8]

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-4/IL-13 Receptor JAKs JAK1 / JAK3 / TYK2 Receptor->JAKs Activation STAT6_inactive STAT6 JAKs->STAT6_inactive Phosphorylation (Tyr641) pSTAT6 pSTAT6 STAT6_inactive->pSTAT6 Dimer pSTAT6 Dimer pSTAT6->Dimer Dimerization DNA Target Gene Promoters Dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription (e.g., GATA3, Chemokines) DNA->Transcription Activation IL4_13 IL-4 / IL-13 IL4_13->Receptor Binding

Caption: The IL-4/IL-13/STAT6 signaling cascade.

A Comparative Analysis of STAT6 Inhibitor Efficacy

The pursuit of STAT6 inhibition has yielded a diverse array of therapeutic strategies, from direct small-molecule inhibitors to indirect pathway modulators and novel protein degraders. Here, we compare their mechanisms and reported efficacies.

Direct Small-Molecule Inhibitors

This class of compounds is designed to directly interact with the STAT6 protein, typically by targeting the SH2 domain to prevent dimerization or by inhibiting its phosphorylation.

  • Pyrimidine-5-Carboxamide Derivatives: This chemical series has produced some of the most potent STAT6 inhibitors reported to date. A notable example, AS1617612 (a 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivative), demonstrates exceptional potency with an IC50 of 0.70 nM in a STAT6 inhibition assay.[1][2] It also effectively inhibited IL-4-induced Th2 differentiation in mouse T cells with an IC50 of 0.28 nM.[1][2] Another compound from a related series, AS1517499 , shows potent STAT6 inhibition with an IC50 of 21 nM and has demonstrated efficacy in preclinical models of atopic dermatitis and asthma.[1][9]

  • STAT6-IN-1 and STAT6-IN-3: These compounds are also SH2 domain binders. In binding assays, STAT6-IN-1 and STAT6-IN-3 showed on-target dissociation constants (Kd) of 0.68 nM and 8.6 nM, respectively.[10] However, further analysis revealed that these inhibitors also exhibit strong off-target binding to SOCS4 and other STAT family members, highlighting the importance of selectivity profiling.[10]

  • REX-8756 (Recludix/Sanofi): This novel, reversible oral STAT6 inhibitor targets the SH2 domain.[11] In preclinical asthma models, it prevented lung inflammation with efficacy comparable to anti-IL-4/IL-13 antibody treatments.[12][13] A key advantage highlighted by the developers is that it achieves durable target modulation without degrading the STAT6 protein and avoids the hematologic safety concerns associated with broader JAK inhibitors.[11][12][13]

Indirect Inhibition via JAKs

Janus kinase (JAK) inhibitors are an established class of drugs for inflammatory diseases that function upstream of STATs.[5][14] By blocking the kinase activity of JAKs, they prevent the phosphorylation and subsequent activation of multiple STAT proteins, including STAT6.[6]

  • Mechanism: When IL-4 or IL-13 binds to its receptor, JAK1 and JAK3 (for Type 1 receptors) or JAK1 and TYK2 (for Type 2 receptors) are activated, leading to STAT6 phosphorylation.[6] JAK inhibitors block this initial phosphorylation step.

  • Efficacy & Drawbacks: While effective at reducing the signaling of numerous cytokines, their broad action is a double-edged sword.[5] The lack of specificity can lead to side effects related to the inhibition of other cytokine pathways, such as hematologic effects, which direct and selective STAT6 inhibitors aim to avoid.[13][15]

Novel Modalities: PROTACs and Antisense Oligonucleotides
  • PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) represent a newer approach. Compounds like AK-1690 and KT-621 are designed to bring the STAT6 protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[16] This approach offers the potential for more sustained pathway inhibition compared to traditional occupancy-based inhibitors.

  • Antisense Oligonucleotides (ASOs): ASOs are synthetic nucleic acid sequences that can bind to a specific mRNA target and prevent its translation into protein. In preclinical cancer models, a STAT6 ASO was shown to potently reduce STAT6 mRNA levels, inhibit M2 macrophage polarization, and enhance the efficacy of radiotherapy.[17]

Other Compounds with Reported STAT6 Activity
  • Leflunomide: Primarily known as a disease-modifying antirheumatic drug (DMARD) that inhibits pyrimidine synthesis, leflunomide has also been shown to inhibit tyrosine kinase activity.[18][19][20] Research indicates it can block the tyrosine phosphorylation of both JAK3 and STAT6, thereby inhibiting IL-4-dependent IgG1 production in B cells.[18]

  • AS1842856: This compound is primarily characterized as a selective inhibitor of the transcription factor FoxO1 (IC50 = 30-33 nM).[21][22] While its main target is not STAT6, some studies in allergic asthma models have noted its ability to suppress Th2-attracting chemokines, which are downstream of the STAT6 pathway.[23] This suggests a potential indirect effect or pathway crosstalk that warrants further investigation.

Quantitative Efficacy Summary
Inhibitor ClassCompound ExampleMechanism of ActionPotency (IC50 / Kd)Key Findings
Pyrimidine-Carboxamide AS1617612Direct STAT6 Inhibition0.70 nM (IC50)[1][2]Potent inhibition of STAT6 and Th2 differentiation.
Pyrimidine-Carboxamide AS1517499Direct STAT6 Inhibition21 nM (IC50)[1]Effective in preclinical models of asthma and atopic dermatitis.[9]
SH2 Domain Binder STAT6-IN-1Direct STAT6 Inhibition0.68 nM (Kd)[10]High potency but shows off-target binding to SOCS4 and other STATs.[10]
SH2 Domain Binder REX-8756Direct STAT6 InhibitionPicomolar potency (biochemical assays)[13]Efficacy comparable to biologics in preclinical asthma models.[11][12][13]
JAK Inhibitors Various (e.g., Rinvoq)Upstream JAK InhibitionVaries by compoundBroadly effective but with potential for off-target safety concerns.[15]
PROTAC Degrader AK-1690STAT6 Protein Degradation1 nM (DC50)[16]Induces degradation of STAT6 protein for sustained inhibition.
DMARD LeflunomideJAK3/STAT6 Phosphorylation InhibitionNot specifiedInhibits IL-4 signaling in B cells.[18]

Experimental Protocols for Assessing STAT6 Inhibitor Efficacy

To rigorously evaluate and compare STAT6 inhibitors, a multi-assay approach is essential. Below are standardized, self-validating protocols for key experiments.

Protocol 1: Western Blot for Phosphorylated STAT6 (pSTAT6)

This assay directly measures the primary activation state of STAT6, providing a clear readout of an inhibitor's ability to block upstream signaling.

WB_Workflow A 1. Cell Culture & Starvation (e.g., A549, BEAS-2B cells) B 2. Pre-treatment Incubate with STAT6 inhibitor or vehicle control A->B C 3. Stimulation Add IL-4 (e.g., 10 ng/mL) to induce STAT6 phosphorylation B->C D 4. Cell Lysis Harvest cells and extract proteins C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE & Transfer Separate proteins by size and transfer to PVDF membrane E->F G 7. Immunoblotting Probe with primary antibodies (anti-pSTAT6, anti-total STAT6) F->G H 8. Detection & Analysis Incubate with HRP-conjugated secondary antibody and detect signal. Quantify band intensity. G->H

Caption: Workflow for pSTAT6 Western Blot analysis.

Step-by-Step Methodology:

  • Cell Seeding and Serum Starvation: Plate appropriate cells (e.g., human bronchial epithelial cells like BEAS-2B) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Add the STAT6 inhibitor at various concentrations to the media and incubate for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 15-30 minutes to induce maximal STAT6 phosphorylation.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (pSTAT6 Tyr641).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe with an antibody for total STAT6 as a loading control. Quantify band densities and express pSTAT6 levels relative to total STAT6. A potent inhibitor will show a dose-dependent decrease in the pSTAT6/total STAT6 ratio.[24]

Protocol 2: STAT6 Reporter Gene Assay

This functional assay measures the downstream consequence of STAT6 activation: its ability to initiate gene transcription.

Luciferase_Workflow A 1. Cell Transfection Co-transfect cells (e.g., HEK293) with STAT6 expression vector and STAT6-responsive luciferase reporter plasmid B 2. Inhibitor Treatment Add serial dilutions of STAT6 inhibitor or vehicle control A->B C 3. IL-4 Stimulation Induce the pathway with IL-4 (e.g., 10 ng/mL) for 6-24 hours B->C D 4. Cell Lysis Lyse cells according to luciferase kit manufacturer's protocol C->D E 5. Luminescence Reading Add luciferase substrate and measure luminescent signal on a plate reader D->E F 6. Data Analysis Normalize data and calculate IC50 values E->F

Caption: Workflow for a STAT6 luciferase reporter assay.

Step-by-Step Methodology:

  • Transfection: Co-transfect host cells (e.g., HEK293-EBNA) with a plasmid containing a STAT6-responsive promoter driving the expression of firefly luciferase and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, treat the transfected cells with various concentrations of the STAT6 inhibitor for 1 hour. Subsequently, stimulate with IL-4 for 18-24 hours.[25]

  • Lysis and Signal Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Plot the normalized luminescence against the inhibitor concentration to determine the IC50 value.

Protocol 3: Surface Plasmon Resonance (SPR) Competitive Binding Assay

SPR is a powerful, label-free technique to quantify binding kinetics and determine if different compounds compete for the same binding site on the target protein.

SPR_Workflow cluster_results Interpretation A 1. Chip Preparation Immobilize recombinant STAT6 protein on a sensor chip surface B 2. Injection 1: Saturation Inject Compound A (e.g., STAT6-IN-3) at a saturating concentration until the binding signal (RU) plateaus A->B C 3. Injection 2: Competition Inject a mixture of Compound A (saturating) + Compound B (test compound) B->C D 4. Signal Analysis C->D No_Increase No RU Increase: Compounds compete for the same or overlapping binding site D->No_Increase Increase RU Increases: Compounds bind to distinct, non-overlapping sites D->Increase

Caption: Workflow for an SPR competitive binding assay.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize high-purity, recombinant STAT6 protein onto the surface of an SPR sensor chip.

  • Analyte Injection 1 (Saturation): Flow the first compound (Compound A) over the chip at a concentration well above its Kd to saturate all available binding sites. Monitor the response units (RU) until a stable plateau is reached.

  • Analyte Injection 2 (Competition): Immediately inject a pre-mixed solution containing the same saturating concentration of Compound A plus the second test compound (Compound B).[16]

  • Data Interpretation:

    • No significant increase in RU: If the signal does not increase upon injection of the mixture, it indicates that Compound B cannot bind because its site is already occupied by Compound A. This demonstrates that both compounds share the same or an overlapping binding site.[16]

    • A significant increase in RU: If the signal increases, it means that Compound B is able to bind to the STAT6 protein even when Compound A is bound, indicating that they bind to distinct and non-overlapping sites.[16]

Conclusion and Future Outlook

The development of STAT6 inhibitors has progressed significantly, moving from broadly acting upstream modulators to highly potent and selective direct inhibitors. The pyrimidine-5-carboxamide scaffold, including derivatives of this compound, has yielded compounds with picomolar to low-nanomolar potency, establishing a strong benchmark for efficacy.[1][2]

Key Takeaways:

  • Potency vs. Selectivity: While compounds like STAT6-IN-1 show exceptional potency, selectivity remains a critical parameter to mitigate off-target effects.[10] The ideal inhibitor combines high on-target potency with a clean off-target profile.

  • Mechanism Matters: Direct STAT6 inhibitors like REX-8756 may offer a superior safety profile compared to JAK inhibitors by avoiding broad immunosuppression.[13]

  • Novel Approaches: Emerging modalities like PROTACs offer the potential for more durable pathway inhibition by inducing protein degradation rather than relying on continuous target occupancy.[16]

The future of STAT6-targeted therapies is bright, with several oral inhibitors now advancing toward or into clinical trials.[11] For researchers in the field, a rigorous and multi-faceted evaluation strategy, employing the biochemical and cell-based assays outlined in this guide, is paramount. By systematically comparing potency, selectivity, and functional outcomes, the scientific community can continue to advance the most promising candidates for the treatment of Type 2 inflammatory diseases.

References

  • Recludix's STAT6 Inhibitor Shows Promising Efficacy in Preclinical Asthma Model, Matching Biologic Treatments. (n.d.). MedPath.
  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509-6521.
  • Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2025, May 18). Recludix Pharma.
  • Recludix Pharma Announces FDA Clearance of Investigational New Drug Application for REX-8756, an Oral STAT6 Inhibitor, to Enter into the Clinic. (2025, December 16). Recludix Pharma.
  • The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway. (2022). PMC.
  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed.
  • STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. (2025). NIH.
  • Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer. (n.d.). PMC.
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  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2025). American Chemical Society.
  • The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review. (n.d.). NIH.
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  • FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma. (n.d.). NIH.
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Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of scaffold-based drug design, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide provides a detailed, head-to-head comparison of two closely related morpholine carboxamide derivatives: the putative 4-Benzylmorpholine-2-carboxamide and its known positional isomer, N-benzylmorpholine-4-carboxamide . While extensive experimental data on the former is not publicly available, this analysis, grounded in established medicinal chemistry principles and data from the latter, will serve as a predictive framework for researchers exploring this chemical space.

Our focus will be on dissecting the potential implications of substituent placement on the morpholine ring, offering insights into how these structural nuances might influence physicochemical properties, metabolic stability, and ultimately, biological efficacy.

Core Structural Differences and Physicochemical Predictions

The key distinction between these two molecules lies in the connectivity of the benzyl and carboxamide groups to the morpholine core. In this compound, the benzyl group is attached to the nitrogen at position 4, while the carboxamide is at position 2. Conversely, in N-benzylmorpholine-4-carboxamide, the carboxamide functionality is directly linked to the nitrogen at position 4, with the benzyl group part of the amide substituent.

This seemingly minor rearrangement has significant implications for the molecule's electronic and steric properties.

PropertyThis compound (Predicted)N-benzylmorpholine-4-carboxamideRationale for Prediction/Observation
Molecular Formula C12H16N2O2C12H16N2O2[1]Both are isomers with the same atomic composition.
Molecular Weight 220.27 g/mol 220.27 g/mol [1]Identical molecular formulas result in the same molecular weight.
Hydrogen Bond Donors 1 (from the amide NH2)1 (from the amide NH)[1]The primary amide in the 2-carboxamide has two N-H bonds, but for this comparison, we consider the amide group as a single donor site. The N-benzyl amide has one N-H bond.
Hydrogen Bond Acceptors 2 (oxygen of the carboxamide and morpholine oxygen)2 (oxygen of the carboxamide and morpholine oxygen)[1]Both molecules possess two oxygen atoms capable of accepting hydrogen bonds.
Predicted LogP Likely lower than its isomer~0.7 (experimental data suggests good solubility)[1]The N-benzyl group in the 4-carboxamide isomer is more exposed, potentially increasing lipophilicity compared to the 4-benzyl group on the morpholine nitrogen.
Reactivity The secondary amine in the morpholine ring is available for further reactions. The amide is relatively stable.The amide bond is susceptible to hydrolysis. The morpholine nitrogen is part of the amide and less basic.The position of the functional groups dictates their chemical reactivity.

Diagram: Structural Comparison

Caption: 2D structures of this compound (left, structure of the corresponding carboxylic acid shown for reference[2]) and N-benzylmorpholine-4-carboxamide (right[1]).

Synthesis Strategies: A Comparative Overview

The synthetic routes to these isomers would likely diverge significantly, reflecting their different functional group arrangements.

Predicted Synthesis of this compound:

A plausible synthetic pathway could involve the N-benzylation of a suitable morpholine-2-carboxamide precursor. This would require protection of the amide nitrogen, followed by benzylation of the morpholine nitrogen, and subsequent deprotection.

Diagram: Predicted Synthetic Workflow for this compound

G start Morpholine-2-carboxamide Precursor protect Protect Amide Nitrogen start->protect e.g., Boc anhydride benzylate N-Benzylation of Morpholine protect->benzylate Benzyl bromide, base deprotect Deprotection of Amide benzylate->deprotect e.g., TFA final This compound deprotect->final

Caption: A potential synthetic route to this compound.

Known Synthesis of N-benzylmorpholine-4-carboxamide:

The synthesis of N-benzylmorpholine-4-carboxamide is more straightforward, typically involving the acylation of benzylamine with a morpholine-4-carbonyl chloride or a similar activated carbonyl species derived from morpholine.

Diagram: Synthetic Workflow for N-benzylmorpholine-4-carboxamide

G start Morpholine activate Activation of Carbonyl Group start->activate e.g., Phosgene, Triphosgene acylate Acylation of Benzylamine activate->acylate Benzylamine, base final N-benzylmorpholine-4-carboxamide acylate->final

Caption: A typical synthetic route to N-benzylmorpholine-4-carboxamide.

Potential Biological Activity and Structure-Activity Relationship (SAR) Insights

While no specific biological data exists for this compound, the broader class of morpholine-containing compounds has shown a wide range of biological activities, including as inhibitors of STAT6[3] and EZH2[4], and as neurokinin-3 receptor antagonists[5]. The benzyl and carboxamide moieties are also common pharmacophores in various drug classes, including monoamine oxidase and cholinesterase inhibitors[6][7].

Comparative SAR Analysis:

  • Receptor Interactions: The spatial arrangement of the benzyl group and the carboxamide will dictate how each molecule fits into a target binding pocket. The 4-benzyl isomer presents a more rigid connection of the benzyl group to the morpholine core, which may be advantageous for specific hydrophobic interactions. In contrast, the N-benzyl group of the 4-carboxamide isomer has more conformational flexibility, which could allow it to adapt to different binding site topographies.

  • Metabolic Stability: The position of the benzyl group could influence its susceptibility to metabolic enzymes. The benzylic position in both isomers is a potential site for oxidative metabolism. However, the electronic environment surrounding these positions differs, which could lead to different rates of metabolism.

  • Cellular Permeability: Based on predicted LogP values, both compounds are likely to have reasonable passive permeability across cell membranes. However, the presence of the secondary amine in the 4-benzyl isomer could lead to it being protonated at physiological pH, potentially impacting its permeability and cellular uptake.

Experimental Protocols for a Head-to-Head Comparison

To empirically validate the predicted differences and explore the biological potential of these compounds, the following experimental workflow is proposed:

  • Synthesis and Structural Verification: Synthesize both compounds using appropriate chemical methods. Confirm their structures and purity using NMR, mass spectrometry, and HPLC.

  • Physicochemical Property Determination: Experimentally determine key physicochemical properties, including solubility, LogP, and pKa.

  • In Vitro Biological Screening: Screen both compounds against a panel of relevant biological targets. This could include enzymes such as monoamine oxidases or receptors known to interact with benzyl or morpholine-containing ligands. Determine IC50 or EC50 values to quantify their potency.

  • Cell-Based Assays: Evaluate the cytotoxicity of the compounds in relevant cell lines. Assess their effects on cellular pathways of interest using techniques such as Western blotting or reporter gene assays.

  • Metabolic Stability Assays: Incubate the compounds with liver microsomes to assess their metabolic stability. Identify the major metabolites to understand their metabolic fate.

Diagram: Proposed Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_adme ADME Profiling synthesis Synthesize Both Isomers verification Structural Verification (NMR, MS, HPLC) synthesis->verification physchem Determine Solubility, LogP, pKa verification->physchem screening In Vitro Target Screening (IC50/EC50) verification->screening metabolism Metabolic Stability (Microsomes) verification->metabolism cell_assays Cell-Based Assays (Cytotoxicity, Pathway Analysis) screening->cell_assays

Caption: A comprehensive workflow for the comparative evaluation of the two isomers.

Conclusion

The comparative analysis of this compound and N-benzylmorpholine-4-carboxamide highlights the critical role of isomeric substitution in determining the physicochemical and potential biological properties of a molecule. While the lack of experimental data for the 2-carboxamide isomer necessitates a predictive approach, this guide provides a solid framework for future research. The proposed synthetic strategies and experimental workflows offer a clear path to elucidating the structure-activity relationships within this promising chemical class. For medicinal chemists, this underscores the importance of exploring positional isomers as a strategy for lead optimization and the discovery of novel therapeutic agents.

References

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  • PubChem. 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. National Center for Biotechnology Information. [Link]

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  • PubChem. 4-({[(2R)-2-methyl-2-(morpholin-4-yl)butyl]carbamoyl}amino)-N-(1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. [Link]

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  • Jin, Q. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]

  • Jin, Q. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. PubMed. [Link]

  • Taddei, M., et al. (2000). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(3), 209-212. [Link]

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of 4-Benzylmorpholine-2-carboxamide, a novel small molecule with therapeutic potential. While direct public data on the comprehensive biological profile of this specific molecule is emerging, this document will serve as a guiding framework. We will explore established experimental and computational workflows, using related morpholine and carboxamide derivatives as illustrative examples to contextualize potential findings. This guide is designed to equip researchers with the rationale and practical steps to build a robust selectivity profile for this and other novel chemical entities.

The Imperative of Early and Comprehensive Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to unforeseen off-target effects.[1][2] These unintended interactions can lead to a range of adverse events or diminished efficacy, ultimately resulting in costly late-stage failures. Therefore, a proactive and thorough investigation of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of strategic drug development. For a novel entity like this compound, early-stage cross-reactivity profiling is critical to de-risk the asset, elucidate its mechanism of action, and identify potential secondary therapeutic applications.

The morpholine and benzyl moieties are common scaffolds in medicinal chemistry, appearing in compounds targeting a wide array of proteins. For instance, derivatives of 4-benzylmorpholine have been investigated as inhibitors of STAT6, a key regulator in allergic diseases.[3] Similarly, carboxamide-containing molecules have shown activity against targets as diverse as neurokinin-3 receptors and the histone methyltransferase EZH2.[4][5] This promiscuity of the core structural elements underscores the necessity of a broad screening approach to define the specific activity profile of this compound.

A Multi-pronged Approach to Cross-Reactivity Profiling

A robust cross-reactivity profile is built upon a combination of in vitro biochemical and cell-based assays, complemented by in silico predictive modeling. This integrated strategy provides a more complete picture of a compound's interaction landscape than any single method alone.

cluster_0 Profiling Workflow Compound of Interest Compound of Interest In Silico Profiling In Silico Profiling Compound of Interest->In Silico Profiling Predict Potential Off-Targets In Vitro Primary Screening In Vitro Primary Screening Compound of Interest->In Vitro Primary Screening Broad Panel Screening In Silico Profiling->In Vitro Primary Screening Guide Panel Selection In Vitro Secondary Assays In Vitro Secondary Assays In Vitro Primary Screening->In Vitro Secondary Assays Validate Hits Cell-Based Assays Cell-Based Assays In Vitro Secondary Assays->Cell-Based Assays Confirm Cellular Activity Hit Confirmation & SAR Hit Confirmation & SAR Cell-Based Assays->Hit Confirmation & SAR Structure-Activity Relationship Selectivity Profile Selectivity Profile Hit Confirmation & SAR->Selectivity Profile Comprehensive Report

Caption: Integrated workflow for cross-reactivity profiling.

In Silico Off-Target Prediction

Computational methods offer a cost-effective initial step to predict potential off-target interactions and guide the selection of appropriate in vitro screening panels.[6][7][8] These approaches leverage large databases of known compound-target interactions and employ various algorithms to identify proteins that a novel compound is likely to bind.

Methodologies:

  • 2D and 3D Shape Similarity: These methods compare the structural and conformational properties of this compound to libraries of compounds with known biological activities.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for binding to a specific target and screens for compounds that match this arrangement.

  • Machine Learning and AI: Advanced algorithms can be trained on vast datasets to recognize complex patterns and predict compound-target interactions with increasing accuracy.[6]

Experimental Protocol: In Silico Profiling

  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software.

  • Database Selection: Choose several off-target prediction platforms (e.g., commercial services or public databases like ChEMBL).

  • Similarity Searches: Perform 2D and 3D similarity searches against compound libraries with annotated biological activity.

  • Pharmacophore Screening: Develop pharmacophore models based on known ligands of promiscuous target classes (e.g., kinases, GPCRs) and screen the compound of interest.

  • Data Analysis: Consolidate the predicted off-targets from all methods and rank them based on the strength of the evidence.

In Vitro Broad Panel Screening

High-throughput screening (HTS) against large panels of purified proteins or cell lines is a cornerstone of experimental cross-reactivity profiling.[9] These panels can encompass hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other therapeutically relevant protein families.

Key Screening Panels:

  • Kinase Panels: Given the prevalence of kinase inhibitors in drug discovery, screening against a comprehensive kinase panel is essential.[1]

  • GPCR Panels: As the largest family of cell surface receptors, GPCRs represent a significant potential for off-target interactions.

  • Ion Channel Panels: Off-target effects on ion channels, particularly cardiac channels like hERG, are a major safety concern.

  • Nuclear Receptor Panels: These receptors regulate gene expression and can be unintentionally modulated by small molecules.

Experimental Protocol: Kinase Panel Screening (Illustrative Example)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add the test compound at a single high concentration (e.g., 10 µM) to the assay wells.

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed (e.g., using fluorescence or luminescence).

  • Data Analysis: Calculate the percent inhibition of each kinase relative to a control.

Comparative Analysis: Hypothetical Profiles

To illustrate the importance of this profiling, let us consider a hypothetical scenario comparing this compound (Compound A) with two alternative compounds (Compound B and Compound C) that have a similar primary target.

Compound Primary Target IC50 (nM) Number of Off-Targets (>50% inhibition @ 10 µM) Key Off-Target Families hERG IC50 (µM)
Compound A (this compound) 505Kinases, Sigma Receptors> 30
Compound B (Alternative Scaffold 1) 7525Kinases, GPCRs, Ion Channels2.5
Compound C (Alternative Scaffold 2) 1202Kinases> 30

In this hypothetical comparison, Compound A demonstrates a favorable profile with high potency for its primary target and limited off-target activity. Compound B, while also potent, shows significant cross-reactivity across multiple protein families and a potential for cardiac liability due to its hERG activity. Compound C is the most selective but has lower potency for the primary target. This type of data is crucial for prioritizing lead candidates and guiding further optimization efforts.

cluster_0 Hypothetical Target Selectivity Compound_A Compound_A Compound_B Compound B Primary Target: 75 nM Off-Targets: 25 hERG: 2.5 µM Compound_C Compound_C

Caption: Hypothetical selectivity comparison of lead compounds.

Conclusion and Future Directions

The cross-reactivity profile of a small molecule is a critical determinant of its therapeutic potential and safety. For this compound, a systematic and multi-faceted approach to selectivity profiling is essential. By combining predictive in silico methods with broad in vitro screening and subsequent validation in cell-based models, researchers can build a comprehensive understanding of this compound's biological interactions. The illustrative data and workflows presented in this guide provide a robust framework for these investigations, ultimately enabling more informed decision-making in the drug development process. As more data on this compound and its analogs become available, these initial profiling efforts will be invaluable for establishing structure-activity relationships and designing next-generation compounds with improved selectivity and efficacy.

References

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  • PubChem. 4-Benzylmorpholine-2-carboxylic acid. [Link]

  • PubMed. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]

  • PubChem. 4-Benzylmorpholine. [Link]

  • PubMed. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Nature. (2023). In silico off-target profiling for enhanced drug safety assessment. [Link]

  • ACS Publications. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • ACS Infectious Diseases. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • MDPI. (2023). Comparative Profiling of Mouse and Human Microglial Small Extracellular Vesicles Reveals Conserved Core Functions with Distinct miRNA Signatures. [Link]

  • PMC. (2012). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. [Link]

  • bioRxiv. (2026). Engineering antigenic breadth against SARS-CoV-2 by pairing divergent RBDs within a single mRNA immunogen. [Link]

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  • PMC. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

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Independent Verification of 4-Benzylmorpholine-2-carboxamide's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-Benzylmorpholine-2-carboxamide. As a novel compound with limited publicly available data, a structured and logical approach is essential to elucidate its potential therapeutic relevance. This document outlines a head-to-head comparison with a known inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in oncology. The experimental design detailed herein is intended to provide researchers, scientists, and drug development professionals with the necessary protocols to rigorously assess the compound's efficacy and mechanism of action.

Introduction: The Rationale for Investigating this compound as an EZH2 Inhibitor

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties often impart improved solubility and metabolic stability. While direct biological activity data for this compound is scarce, the presence of the morpholine ring and the carboxamide functional group, coupled with the benzyl moiety, suggests potential interactions with a range of biological targets. Notably, derivatives of benzomorpholine have been identified as inhibitors of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2)[1]. EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH2 activity is a hallmark of various cancers, making it a compelling therapeutic target.

This guide, therefore, proposes a focused investigation into the potential EZH2 inhibitory activity of this compound. To provide a robust benchmark, we will compare its performance against Tazemetostat (Tazverik®), an FDA-approved EZH2 inhibitor.

Comparative Analysis: this compound vs. Tazemetostat

A direct comparison with a well-characterized compound is critical for validating novel inhibitors. Tazemetostat serves as an ideal comparator due to its established mechanism of action and extensive clinical data.

FeatureThis compound (Hypothesized)Tazemetostat (Known)
Target Enhancer of Zeste Homolog 2 (EZH2)Enhancer of Zeste Homolog 2 (EZH2)
Mechanism Competitive inhibition of the SET domainS-adenosyl-L-methionine (SAM)-competitive inhibition of the SET domain
Therapeutic Area Oncology (Hypothesized)Epithelioid Sarcoma, Follicular Lymphoma
Known IC50 To be determined2-11 nM (for various mutant EZH2)

Experimental Workflow for Independent Verification

The following workflow provides a logical sequence of experiments to first screen for and then characterize the EZH2 inhibitory activity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement & Specificity A Biochemical Assay: In vitro EZH2 Inhibition Assay B Determine IC50 Value A->B Quantify inhibition C Cellular Assay: Western Blot for H3K27me3 Levels B->C Confirm cellular activity D Cell Viability Assay (e.g., MTT or CellTiter-Glo) C->D Assess antiproliferative effect E Cellular Thermal Shift Assay (CETSA) D->E Validate target binding in cells F Kinase Panel Screening E->F Evaluate off-target effects

Caption: Experimental workflow for the verification of EZH2 inhibition.

Detailed Experimental Protocols

In Vitro EZH2 Inhibition Assay (Biochemical)

Principle: This assay quantitatively measures the activity of purified EZH2 enzyme in the presence of the test compound. A common method involves a homogenous, fluorescence-based assay that detects the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Protocol:

  • Reagents and Materials:

    • Recombinant human EZH2/EED/SUZ12/RBAP48/AEBP2 complex.

    • Histone H3 peptide substrate.

    • S-adenosyl-L-methionine (SAM).

    • SAH detection antibody and acceptor beads (e.g., AlphaLISA® or HTRF®).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

    • This compound and Tazemetostat (as positive control).

    • 384-well microplate.

  • Procedure:

    • Prepare a serial dilution of this compound and Tazemetostat in DMSO.

    • Add 5 µL of the compound dilutions to the wells of the microplate. Include DMSO-only wells as a negative control.

    • Add 10 µL of the EZH2 enzyme complex to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of a substrate mix containing the H3 peptide and SAM.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect SAH production according to the manufacturer's protocol for the chosen detection system.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Western Blot for Cellular H3K27me3 Levels

Principle: This assay determines if the compound can inhibit EZH2 activity within a cellular context by measuring the levels of its downstream epigenetic mark, H3K27me3.

Protocol:

  • Cell Culture:

    • Use a cancer cell line known to be dependent on EZH2 activity (e.g., Pfeiffer, a diffuse large B-cell lymphoma line with an activating EZH2 mutation).

    • Culture cells to ~70-80% confluency.

  • Compound Treatment:

    • Treat cells with increasing concentrations of this compound and Tazemetostat for 72-96 hours. Include a DMSO vehicle control.

    • Harvest cells and lyse to extract total protein.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K27me3 and total H3 using densitometry software (e.g., ImageJ).

    • Normalize the H3K27me3 signal to the total H3 signal for each sample.

    • Compare the normalized H3K27me3 levels in treated samples to the vehicle control.

Proposed Signaling Pathway Involvement

The hypothesized mechanism of action places this compound as an inhibitor of the PRC2 complex, thereby modulating gene expression.

G cluster_0 PRC2 Complex cluster_1 Target Gene Locus EZH2 EZH2 H3K27 Histone H3 (H3K27) EZH2->H3K27 Methylates SAH SAH EZH2->SAH Produces SUZ12 SUZ12 EED EED H3K27me3 H3K27me3 H3K27->H3K27me3 Gene Target Gene Compound 4-Benzylmorpholine- 2-carboxamide Compound->EZH2 Inhibits SAM SAM SAM->EZH2 Co-substrate Repression Transcriptional Repression H3K27me3->Repression Repression->Gene

Caption: Hypothesized signaling pathway of this compound.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a rigorous and independent pathway to validate the hypothesized biological activity of this compound as an EZH2 inhibitor. By employing a combination of biochemical and cellular assays and comparing its performance against a known standard, researchers can generate the robust data necessary to justify further preclinical development. Positive results from this initial verification would warrant more extensive studies, including selectivity profiling against other histone methyltransferases, pharmacokinetic analysis, and in vivo efficacy studies in relevant cancer models. This structured approach ensures that the potential of this novel chemical entity is evaluated with scientific rigor and a clear, logical progression.

References

  • Kim, K. H., & Roberts, C. W. (2016). Targeting EZH2 in cancer. Nature Medicine, 22(2), 128–134. [Link]

  • Knutson, S. K., Wigle, T. J., Warholic, N. M., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills lymphoma cells. Nature Chemical Biology, 8(11), 890–896. [Link]

  • Tazverik® (Tazemetostat) Prescribing Information. Epizyme, Inc. [Link]

  • Qi, W., Chan, H., Thompson, R. C., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1339-1351. [Link][1]

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A Comparative Analysis of Anticancer Morpholine-2-Carboxamide Derivatives: Unveiling Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including improved solubility and metabolic stability, make it an attractive moiety for drug design. This guide provides a detailed comparative analysis of a specific class of these compounds: morpholine-2-carboxamide derivatives, with a focus on their burgeoning potential as anticancer agents. We will delve into the structure-activity relationships (SAR) of selected derivatives, compare their performance against established anticancer drugs, and provide the experimental context necessary for a comprehensive understanding of their therapeutic promise.

The Morpholine Moiety: A Scaffold for Innovation in Oncology

The six-membered heterocyclic morpholine ring, containing both an amine and an ether functional group, offers a versatile platform for chemical modification. This versatility has been exploited to create compounds targeting a wide range of biological pathways implicated in cancer.[1] The presence of the morpholine ring can enhance a molecule's potency and modulate its pharmacokinetic profile, making it a valuable tool in the medicinal chemist's arsenal.[1][2] This guide will focus on derivatives of morpholine-2-carboxamide, a substructure that has shown significant promise in preclinical anticancer studies.

Featured Morpholine-2-Carboxamide Derivatives: A Head-to-Head Comparison

For this analysis, we will examine a series of recently synthesized 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives.[3] These compounds have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines. We will compare their performance to established chemotherapeutic agents, 5-fluorouracil (5-FU) and Sorafenib, which target different aspects of cancer cell proliferation and survival.[4][5]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected morpholine-2-carboxamide derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines, alongside the comparator drugs.[3]

CompoundModification on Benzophenone RingMCF-7 IC50 (µM)[3]A549 IC50 (µM)[3]ComparatorTarget/Mechanism
8b 2-bromo, 4-methylSignificant anti-mitogenic activitySignificant anti-mitogenic activity5-Fluorouracil DNA/RNA Synthesis Inhibition[5]
8f 4-methylSignificant anti-mitogenic activitySignificant anti-mitogenic activitySorafenib VEGFR-2 Inhibition[4]

Note: Specific IC50 values for compounds 8b and 8f were described as showing "significant anti-mitogenic activity" in the source material, indicating their notable potency.[3]

From the available data, it is evident that substitutions on the benzophenone moiety of the morpholine-2-carboxamide derivatives play a crucial role in their anticancer activity. The presence of a methyl group on the benzophenone ring appears to be essential for anti-proliferative effects.[3] Notably, the addition of a bromo group at the ortho position (compound 8b ) and a methyl group at the para position (compound 8f ) significantly enhances their anti-mitogenic activity.[3]

Unraveling the Mechanism: Structure-Activity Relationship Insights

The structure-activity relationship (SAR) studies of these morpholine-2-carboxamide derivatives reveal key insights into their mechanism of action. The core morpholine-2-carboxamide scaffold likely serves as a key pharmacophore, while the substitutions on the appended benzophenone ring are critical for modulating potency and selectivity.

SAR_Insights cluster_0 Morpholine-2-Carboxamide Core cluster_1 Benzophenone Substitutions cluster_2 Biological Outcome Core Morpholine-2-Carboxamide Scaffold Methyl Methyl Group (Essential for Activity) Core->Methyl coupled with Activity Anticancer Activity (Anti-mitogenic Effects) Methyl->Activity leads to Bromo Ortho-Bromo Group (Enhances Activity) Bromo->Activity enhances ParaMethyl Para-Methyl Group (Enhances Activity) ParaMethyl->Activity enhances

Caption: Key structural features influencing the anticancer activity of the analyzed morpholine-2-carboxamide derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the findings, it is crucial to detail the experimental methodologies employed. The following is a generalized protocol for assessing the in vitro anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: A generalized workflow for the MTT assay to determine the cytotoxicity of test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the morpholine-2-carboxamide derivatives and comparator drugs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of these 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives highlights the significant potential of the morpholine-2-carboxamide scaffold in the development of novel anticancer agents. The promising in vitro activity of compounds 8b and 8f warrants further investigation, including in vivo efficacy studies and elucidation of their precise molecular targets. Future research should focus on optimizing the substitutions on the benzophenone ring to further enhance potency and selectivity, as well as exploring the broader applicability of this scaffold against a wider range of cancer types. The insights gained from these studies will undoubtedly contribute to the design of the next generation of morpholine-based therapeutics for oncology.

References

[6] Al-Ghorbani, M. Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Link [3] Al-Ghorbani, M. (2016). Synthesis and anticancer evaluation of novel morpholine analogues. In Proceedings of the 3rd International Electronic Conference on Medicinal Chemistry. [7] Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(19), 2505–2511. [8] Ishiwata, T., et al. (2004). Lumican in human embryonic kidney 293 cells. [9] Iqbal, J., et al. (2015). Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. [2] Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [10] Yuan Zhou, et al. (2018). A novel quinoline derivative inhibits tumor growth by downregulating lumican in a nude mouse xenograft model. [11] Melloni, P., et al. (1984). Potential Antidepressant Agents. Alpha-Aryloxy-Benzyl Derivatives Of Ethanolamine And Morpholine. European Journal of Medicinal Chemistry - Chimica Therapeutica, 19(3), 235-242. [12] Pettit, G. R., et al. (2000). Antineoplastic agents. 433. Synthesis of combretastatin A-4 prodrugs. Journal of Medicinal Chemistry, 43(14), 2731-2737. [13] Zhu, W., et al. (2014). Design, synthesis and biological evaluation of novel 2,4-disubstituted-quinazoline derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 22(23), 6746-6754. [4] Wilhelm, S. M., et al. (2004). Sorafenib (BAY 43-9006) inhibits the Raf/MEK/ERK pathway and Raf-1 kinase activity in vitro and in vivo. Current Pharmaceutical Design, 10(10), 1-1. [14] Insuasty, A., et al. (2013). Synthesis and Antiproliferative Activity of Novel 2-Aryl-4-substituted-quinoline Derivatives. Molecules, 18(5), 5482-5497. [15] Li, Y., et al. (2011). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor (EGFR). Bioorganic & Medicinal Chemistry, 19(15), 4529-4535. [16] Al-Suwaidan, I. A., et al. (2015). Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. [17] Madhavi, S., et al. (2016). Synthesis of Chalcone incorporated Quinazoline derivatives as Anticancer Agents. [18] Al-Otaibi, M. A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(3), 693. [19] Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 0253. [20] Abed, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3252. [5] Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [21] Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link] [22] Kim, J., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. [1] Kumar, S., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

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A Researcher's Guide to Benchmarking 4-Benzylmorpholine-2-carboxamide Against Known PDE4 Inhibitors for COPD

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery pipelines evolve, the rigorous, head-to-head evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking 4-Benzylmorpholine-2-carboxamide (referred to herein as 'BMPC'), a novel compound with putative activity as a Phosphodiesterase 4 (PDE4) inhibitor, against the clinically approved drug, Roflumilast. The focus of this guide is to establish a preclinical comparative dataset relevant to Chronic Obstructive Pulmonary Disease (COPD).

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to compound evaluation.

Scientific Background & Rationale

COPD is a progressive inflammatory lung disease where inflammation is a key pathogenic component[1]. Phosphodiesterase 4 (PDE4) is the predominant isoenzyme responsible for metabolizing cyclic adenosine monophosphate (cAMP) in key inflammatory cells implicated in COPD, such as neutrophils and macrophages[2]. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of these inflammatory cells and promotes airway smooth muscle relaxation[2][3][4].

Roflumilast , the current standard-of-care oral PDE4 inhibitor, is approved to reduce the risk of COPD exacerbations in patients with severe COPD[5][6]. Its mechanism centers on selective PDE4 inhibition, leading to reduced inflammation[7][8][9]. Therefore, for BMPC to be considered a viable alternative or improvement, it must be benchmarked directly against Roflumilast across a cascade of in vitro and cell-based assays that interrogate potency, selectivity, and functional cellular efficacy.

The overall benchmarking strategy follows a logical progression from direct target engagement to cellular function.

G cluster_0 Benchmarking Workflow A Phase 1: In Vitro Biochemical Assays B Phase 2: Cell-Based Functional Assays A->B Confirm Cellular Activity C Phase 3: Selectivity Profiling B->C Assess Off-Target Risk D Data Synthesis & Comparative Analysis C->D Build Comprehensive Profile G cluster_pathway Cellular Mechanism of PDE4 Inhibition ATP ATP AC Adenylate Cyclase cAMP cAMP (Increased) AC->cAMP Converts PDE4 PDE4 Enzyme Effect Anti-inflammatory Effects cAMP->Effect Mediates AMP 5'-AMP PDE4->AMP Hydrolyzes BMPC BMPC / Roflumilast BMPC->PDE4 Inhibits

Caption: PDE4 inhibitors block cAMP hydrolysis.

Experiment 2: Cellular cAMP Accumulation Assay

Objective: To measure the half-maximal effective concentration (EC50) of BMPC and Roflumilast for inducing cAMP accumulation in a relevant cell line.

Causality: The EC50 value demonstrates the compound's functional potency in a living cell. Comparing the cellular EC50 to the biochemical IC50 provides insights into factors like cell permeability and potential metabolism. A potent compound should have a low EC50 value.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and widely used method for quantifying intracellular cAMP.[10]

Protocol: HTRF-Based cAMP Assay

  • Reagents & Materials:

    • HEK-293 cells (or a more disease-relevant cell line like human bronchial epithelial cells).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Stimulation buffer.

    • HTRF cAMP Assay Kit (e.g., Cisbio, PerkinElmer) containing anti-cAMP antibody-cryptate and cAMP-d2 tracer.[10]

    • Lysis buffer.

    • Test Compounds: BMPC and Roflumilast, serially diluted.

    • Forskolin (an adenylate cyclase activator, used as a positive control).[11]

    • 384-well, white, low-volume microplates.

  • Procedure:

    • Seed HEK-293 cells into a 384-well plate and culture overnight to form a near-confluent monolayer.[11]

    • Aspirate the culture medium and replace it with stimulation buffer.

    • Add serially diluted BMPC, Roflumilast, or controls (DMSO vehicle, Forskolin) to the cells.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells by adding the kit's lysis buffer, which also contains the HTRF detection reagents (antibody-cryptate and cAMP-d2).

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

    • Calculate the cAMP concentration for each well based on a standard curve.

    • Plot cAMP concentration versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Phase 3: Selectivity Profiling

A critical aspect of drug development is ensuring the compound is selective for its intended target. Off-target activity, particularly against other phosphodiesterases or protein kinases, can lead to undesirable side effects.[12][13]

Objective: To assess the inhibitory activity of BMPC against a panel of related enzymes to determine its selectivity profile.

Causality: High selectivity is a hallmark of a well-designed drug candidate. Demonstrating that BMPC is significantly more potent against PDE4 than other enzymes (e.g., >100-fold selectivity) is crucial for its safety profile.

Methodology: This is typically performed by contract research organizations (CROs) that maintain large panels of enzymes for screening.[14][15]

Protocol: Broad Panel Selectivity Screen

  • Action: Submit BMPC to a CRO for screening (e.g., Reaction Biology, BPS Bioscience).

  • Panel Selection: Request screening against a comprehensive phosphodiesterase panel (PDE1-11) and a representative kinase panel (e.g., a panel of ~50-100 kinases covering the kinome).[16]

  • Assay Format: The screening is typically done at a single high concentration of BMPC (e.g., 1 or 10 µM). Any enzyme showing significant inhibition (e.g., >50%) at this concentration would be flagged for follow-up IC50 determination.

  • Data Analysis: The primary output is the percent inhibition at a fixed concentration. The selectivity ratio is calculated by dividing the IC50 for an off-target enzyme by the IC50 for the primary target (PDE4).

Data Synthesis & Comparative Analysis

The final step is to consolidate all quantitative data into a clear, comparative format.

ParameterThis compound (BMPC)Roflumilast (Reference)Desired Outcome for BMPC
PDE4B IC50 (nM) [Experimental Value]~ 0.8 - 2.0≤ Roflumilast
Cellular EC50 (nM) [Experimental Value]~ 5.0 - 15.0≤ Roflumilast
Selectivity (PDE4 vs. other PDEs) [Experimental Value, e.g., >100x]High≥ Roflumilast
Selectivity (vs. Kinase Panel) [Experimental Value, e.g., No hits >50% @ 1µM]HighClean profile, minimal off-target hits

Note: Reference values for Roflumilast are illustrative and may vary based on specific assay conditions.

Conclusion and Future Directions

This guide outlines a foundational, three-phase approach to rigorously benchmark the novel compound BMPC against the established drug Roflumilast. Successful outcomes from this workflow—namely, demonstrating potent and selective PDE4 inhibition that translates into robust cellular activity—would provide a strong rationale for advancing BMPC into more complex preclinical models, such as ex vivo studies using patient-derived cells and subsequent in vivo models of COPD. The self-validating nature of progressing from biochemical to cellular assays ensures that decisions are based on a comprehensive and scientifically sound dataset.

References

  • Title: Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease. Source: PubMed Central URL: [Link]

  • Title: Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). Source: YouTube URL: [Link]

  • Title: Mechanism of action of phosphodiesterase 4 inhibitors. Source: ResearchGate URL: [Link]

  • Title: Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Roflumilast? Source: Patsnap Synapse URL: [Link]

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  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Source: PubMed URL: [Link]

  • Title: PDE Screening Services for Drug Discovery. Source: Reaction Biology URL: [Link]

  • Title: A reporter gene assay for screening of PDE4 subtype selective inhibitors. Source: ResearchGate URL: [Link]

  • Title: Kinase selectivity profiling by inhibitor affinity chromatography. Source: PubMed URL: [Link]

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  • Title: Kinase Profiling Inhibitor Database. Source: MRC PPU, University of Dundee URL: [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technically-grounded framework for elucidating the mechanism of action (MoA) of 4-Benzylmorpholine-2-carboxamide, a novel compound with therapeutic potential. We will move beyond rigid templates to present a logical, self-validating experimental workflow, grounded in scientific integrity and enriched with field-proven insights. Our approach is designed to systematically uncover the molecular targets and cellular pathways modulated by this compound, comparing its hypothetical performance with established alternatives.

Initial Hypothesis Generation: Leveraging Structural Motifs

The structure of this compound contains two key pharmacophores: a morpholine ring and a carboxamide group. These are present in a variety of bioactive molecules, suggesting several potential, albeit hypothetical, mechanisms of action.

  • Morpholine Derivatives: This class of compounds has been associated with a broad range of biological activities, including the inhibition of kinases and other enzymes.[1]

  • Carboxamide Derivatives: This functional group is a common feature in many approved drugs and has been implicated in targeting enzymes and receptors.[2][3][4]

Given the structural similarity to known inhibitors, we can formulate a few initial hypotheses for the MoA of this compound:

  • Hypothesis 1: Inhibition of STAT6 Signaling. A structurally related compound, 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide, is a known inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator of the Th2 immune response.[5]

  • Hypothesis 2: Modulation of Epigenetic Regulators. Morpholine-containing compounds have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer.[6]

  • Hypothesis 3: Inhibition of Monoamine Oxidases (MAOs). The benzylamine moiety is a structural alert for potential interaction with MAOs, enzymes critical in neurotransmitter metabolism.[2]

  • Hypothesis 4: Antagonism of P2X7 Receptors. Carboxamide derivatives have been explored as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation.[4]

This guide will now detail a comprehensive strategy to test these hypotheses and uncover the true MoA of this compound.

A Phased Approach to MoA Validation: From Unbiased Screening to Target Confirmation

We advocate for a three-phased approach that begins with a broad, unbiased assessment of the compound's cellular effects and progressively narrows the focus to specific molecular targets and pathway modulation.

Phase 1: Phenotypic Screening and Unbiased Target Identification

The initial phase aims to understand the functional consequences of treating cells with this compound without preconceived notions about its specific target.

Causality: Phenotypic screening provides a powerful, unbiased method to identify novel activities of a compound in a disease-relevant context.[7][8] By observing a wide range of cellular parameters, we can generate a "fingerprint" of the compound's effects and prioritize the most promising therapeutic avenues.

Experimental Protocol: High-Content Imaging for Cellular Phenotyping

  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized therapeutic areas (e.g., A549 for lung cancer, Jurkat for immunology).

  • Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control relevant to each cell line.

  • Staining: Stain cells with a cocktail of fluorescent dyes to label various subcellular compartments and markers (e.g., Hoechst for nuclei, CellMask for cytoplasm, and antibodies for specific proteins like pSTAT6 or H3K27me3).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide array of cellular features, including cell count, nuclear size and intensity, mitochondrial morphology, and protein localization.

Data Presentation: Hypothetical Phenotypic Screening Results

Phenotypic ParameterThis compound (IC50)STAT6 Inhibitor (AS1517499) (IC50)EZH2 Inhibitor (Tazemetostat) (IC50)
Inhibition of Cell Proliferation (A549)5.2 µM> 10 µM2.5 µM
Reduction in Nuclear pSTAT6 (Jurkat)1.5 µM0.8 µM> 10 µM
Increase in Apoptosis (A549)4.8 µM> 10 µM3.1 µM
G1 Cell Cycle Arrest (A549)3.5 µM> 10 µM1.9 µM

Causality: To move from a phenotypic observation to a molecular mechanism, it is essential to identify the direct binding partners of the compound. Affinity-based proteomics is a robust method for capturing and identifying these targets from the entire proteome.[9]

Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)

  • Compound Immobilization: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare lysates from the cell line that showed the most significant phenotypic response.

  • Affinity Capture: Incubate the biotinylated compound with the cell lysate to allow for binding to its protein targets.

  • Purification: Use streptavidin-coated beads to pull down the biotinylated compound along with its bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins to those from a control experiment using a non-biotinylated compound to identify specific binding partners.

Phase 2: Direct Target Engagement and Validation

Once putative targets have been identified, the next critical step is to confirm direct binding in a cellular context.

Causality: CETSA is a powerful technique to validate target engagement in intact cells.[4][10][11] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This provides strong evidence that the compound interacts with the putative target in a physiological environment.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Data Presentation: Hypothetical CETSA Data for STAT6

Temperature (°C)% Soluble STAT6 (Vehicle)% Soluble STAT6 (this compound)
45100100
508595
556080
603065
651040
70515
Phase 3: Pathway Analysis and Functional Characterization

With a validated target in hand, the final phase focuses on elucidating the downstream functional consequences of target engagement.

Causality: Understanding how the compound modulates the signaling pathway downstream of its target is crucial for confirming its mechanism of action. This involves examining the phosphorylation status of key signaling proteins and the expression of downstream target genes.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with this compound and a known inhibitor of the target pathway for various times and at different concentrations.

  • Cell Lysis: Prepare whole-cell lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the total and phosphorylated forms of the target protein and key downstream effectors.

Data Presentation: Hypothetical Western Blot Data for STAT6 Pathway

Treatmentp-STAT6 (Tyr641)Total STAT6SOCS1
Vehicle+++++++
IL-4 (10 ng/mL)+++++++++++
This compound (5 µM) + IL-4++++++
AS1517499 (1 µM) + IL-4+++++

Causality: To confirm the functional consequences of pathway modulation, it is important to measure the expression of genes known to be regulated by the target.

Experimental Protocol: Quantitative PCR (qPCR)

  • Cell Treatment and RNA Extraction: Treat cells as in the pathway analysis and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA.

  • qPCR: Perform qPCR using primers for target genes of the validated pathway (e.g., CCL17, CCL22 for STAT6).

  • Data Analysis: Calculate the relative fold change in gene expression normalized to a housekeeping gene.

Visualizing the Mechanism: Workflows and Pathways

Clear visualization of experimental workflows and signaling pathways is essential for communicating complex scientific concepts.

Experimental Workflow for MoA Validation

MoA_Validation_Workflow cluster_Phase1 Phase 1: Unbiased Screening cluster_Phase2 Phase 2: Target Validation cluster_Phase3 Phase 3: Pathway & Functional Analysis phenotypic_screening High-Content Phenotypic Screening target_id Affinity-Based Target ID phenotypic_screening->target_id Identifies Cellular Effects cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa Provides Putative Targets pathway_analysis Signaling Pathway Analysis (Western Blot) cetsa->pathway_analysis Confirms Direct Engagement gene_expression Gene Expression Analysis (qPCR) pathway_analysis->gene_expression Confirms Functional Consequences

Caption: A three-phased workflow for MoA validation.

Hypothetical STAT6 Signaling Pathway

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4R JAK1/3 STAT6_inactive STAT6 IL4R->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization DNA DNA STAT6_active->DNA Nuclear Translocation Gene_expression Target Gene Expression (e.g., CCL17, CCL22) DNA->Gene_expression Transcription IL4 IL-4 IL4->IL4R Compound 4-Benzylmorpholine- 2-carboxamide Compound->STAT6_inactive Inhibition

Caption: Inhibition of the IL-4/STAT6 signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action of this compound. By integrating unbiased phenotypic screening with state-of-the-art target identification and validation techniques, researchers can build a compelling, data-driven narrative of their compound's biological activity. The experimental protocols and data presentation formats provided herein offer a practical framework for executing these studies with scientific rigor.

The ultimate goal of MoA validation is not merely to identify a single target but to understand the compound's broader impact on cellular signaling networks. The insights gained from this comprehensive approach will be invaluable for optimizing lead compounds, identifying potential biomarkers, and designing future clinical trials.

References

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A Guide to the Reproducible Synthesis and Evaluation of 4-Benzylmorpholine-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of 4-Benzylmorpholine-2-carboxamide. Recognizing the current scarcity of published data on this specific molecule, we present a robust, reproducible experimental plan. This plan is grounded in established methodologies for structurally related compounds, ensuring a high probability of success for researchers venturing into this area of chemical space. Furthermore, we will draw comparisons with known, biologically active morpholine and carboxamide derivatives to provide context and highlight the potential significance of this novel compound.

Introduction: The Morpholine Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with a carboxamide functional group, the resulting scaffold offers a versatile platform for creating compounds with diverse biological activities. The benzyl group, in this case, adds a lipophilic component that can facilitate interactions with hydrophobic pockets in biological targets.

While direct experimental data for this compound is limited, the therapeutic potential of related structures is well-documented. For instance, derivatives of 4-benzylaminopyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6, a key regulator in allergic diseases[1]. Similarly, quinoline-4-carboxamide derivatives have shown promise as antimalarial agents[2]. These examples underscore the value of exploring novel molecules like this compound.

This guide will provide a detailed, step-by-step protocol for the synthesis and characterization of this compound, alongside a comparative analysis with relevant compounds from the literature.

Proposed Experimental Workflow: Synthesis and Characterization

The synthesis of this compound can be logically approached from its corresponding carboxylic acid precursor, 4-Benzylmorpholine-2-carboxylic acid[3]. The proposed workflow involves two key stages: synthesis of the carboxylic acid and its subsequent amidation.

G cluster_0 Synthesis of 4-Benzylmorpholine-2-carboxylic acid cluster_1 Amidation A Starting Materials (e.g., Morpholine-2-carboxylic acid) B N-Benzylation A->B Benzyl Halide, Base C Purification B->C Chromatography D 4-Benzylmorpholine-2-carboxylic acid C->D E Amide Coupling D->E Ammonia Source, Coupling Reagent F Purification & Characterization E->F Chromatography, Spectroscopy

Caption: Proposed workflow for the synthesis of this compound.

Synthesis of 4-Benzylmorpholine-2-carboxylic acid

This initial step focuses on the N-benzylation of a suitable morpholine-2-carboxylic acid precursor.

Protocol:

  • Dissolution: Dissolve morpholine-2-carboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Basification: Add a non-nucleophilic base, such as potassium carbonate, to the solution to deprotonate the secondary amine.

  • Benzylation: Add benzyl bromide dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-Benzylmorpholine-2-carboxylic acid.

Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Protocol:

  • Activation: Dissolve 4-Benzylmorpholine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane). Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a tertiary amine base (e.g., diisopropylethylamine).

  • Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.

  • Reaction Monitoring: Monitor the formation of the amide product by TLC or LC-MS.

  • Work-up: After the reaction is complete, wash the organic layer with aqueous solutions to remove the coupling reagents and base.

  • Purification and Characterization: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by flash chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Comparative Analysis with Structurally Related Compounds

To understand the potential of this compound, it is useful to compare its features with those of known, biologically active molecules containing similar structural motifs.

Compound/SeriesKey Structural FeaturesReported Biological ActivityReference
This compound (Proposed) Morpholine ring, Benzyl group at N4, Carboxamide at C2Unknown (Hypothesized based on analogs)N/A
4-benzylaminopyrimidine-5-carboxamide derivatives Pyrimidine core, Benzylamino group, Carboxamide groupSTAT6 inhibition[1]
Quinoline-4-carboxamide derivatives Quinoline core, Carboxamide at C4Antimalarial[2]
Benzomorpholine derivatives Benzomorpholine coreEZH2 inhibitors for non-small cell lung cancer[4]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives Dihydroisoquinoline core, N-BenzylcarboxamideMonoamine Oxidase (MAO) and Cholinesterase inhibitors[5]

This comparison highlights that the combination of a heterocyclic ring system, a benzyl group, and a carboxamide is a recurring theme in the design of bioactive molecules. The specific arrangement in this compound presents a novel variation with the potential for unique biological activities.

Visualization of Comparative Structures

G cluster_0 Target Compound cluster_1 Comparator 1: STAT6 Inhibitor cluster_2 Comparator 2: Antimalarial cluster_3 Comparator 3: MAO Inhibitor A This compound (Proposed Structure) B 4-benzylaminopyrimidine- 5-carboxamide derivative C Quinoline-4-carboxamide derivative D (S)-N-Benzyl-1-phenyl-3,4- dihydroisoquinoline-2(1H)-carboxamide

Caption: Structural comparison of the target compound with known bioactive molecules.

Conclusion and Future Directions

This guide provides a scientifically grounded and reproducible path for the synthesis and characterization of the novel compound this compound. By leveraging established synthetic methodologies for related compounds, researchers can confidently approach the preparation of this molecule. The comparative analysis with known bioactive agents suggests that this compound is a promising candidate for biological screening in a variety of therapeutic areas, including but not limited to oncology, immunology, and neuroscience. Future work should focus on the successful synthesis of this compound, followed by a broad-based biological evaluation to uncover its therapeutic potential.

References

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  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]

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Comparative Docking Analysis of 4-Benzylmorpholine-2-carboxamide and Its Analogues: A Guide to In Silico Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-Benzylmorpholine-2-carboxamide, a scaffold of significant interest in medicinal chemistry, and its rationally designed analogues.[1] We will delve into the causality behind experimental choices, establish a self-validating protocol, and present the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties.[1][2][3] Its ability to form key interactions with biological targets, such as kinases and receptors, makes it a valuable component in the design of novel therapeutics.[1] this compound serves as a foundational structure for exploring structure-activity relationships (SAR) through computational methods like molecular docking. This in silico technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential biological activity.[4][5][6]

In this guide, we will use a hypothetical case study where this compound and its analogues are docked against human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response and a validated target for anti-inflammatory agents.[7] The principles and protocols outlined herein are broadly applicable to other protein targets.

The Cornerstone of In Silico Science: A Validated Docking Protocol

The reliability of any molecular docking study hinges on a rigorously validated protocol. This ensures that the computational model can accurately reproduce experimentally observed binding modes.

Causality in Protocol Design: Why These Steps Matter

Our protocol is designed to be self-validating. The initial and most critical step is to re-dock the co-crystallized ligand into the active site of the target protein.[8][9] A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters and scoring function.[8][9] This process validates that the software and settings are appropriate for the specific target protein.

Furthermore, the inclusion of a known inhibitor as a positive control allows for the benchmarking of docking scores.[8] The docking score of the experimental compounds should be comparable to or better than that of the known inhibitor to be considered promising.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for a comparative docking study.

I. Protein Preparation:

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use a hypothetical PDB entry for human iNOS.

  • Pre-processing: Remove all non-essential water molecules and heteroatoms from the PDB file.

  • Protonation: Add polar hydrogens to the protein structure.

  • Grid Generation: Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

II. Ligand Preparation:

  • 3D Structure Generation: Draw the 3D structures of this compound and its analogues using a molecular builder.

  • Energy Minimization: Minimize the energy of each ligand to obtain a stable conformation.

  • Torsion Definition: Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

III. Molecular Docking:

  • Software Selection: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[10]

  • Docking Execution: Dock each ligand into the defined binding site of the prepared protein.

  • Pose Analysis: Analyze the resulting docking poses and their corresponding binding energies (docking scores).

IV. Post-Docking Analysis:

  • Interaction Analysis: Visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the docked ligands and the protein's active site residues.

  • Comparative Analysis: Compare the docking scores and binding modes of the analogues to the parent compound (this compound) and the known inhibitor.

Visualizing the Workflow

The following diagram illustrates the key stages of our comparative docking protocol.

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis cluster_output Output PDB Protein Crystal Structure (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Ligands Ligand Structures (SDF/MOL2) Lig_Prep Ligand Preparation (Energy Minimization) Ligands->Lig_Prep Docking Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis Binding Mode & Interaction Analysis Docking->Analysis Results Comparative Data (Binding Energy, Interactions, RMSD) Analysis->Results

Caption: A streamlined workflow for comparative molecular docking studies.

Comparative Analysis: this compound and Its Analogues

For our case study, we have designed a small library of analogues of this compound with modifications to the benzyl and carboxamide moieties. The goal is to investigate how these structural changes affect the binding affinity and interactions with the iNOS active site.

Hypothetical Docking Results

The following table summarizes the hypothetical docking results for our series of compounds against human iNOS. A more negative binding energy indicates a stronger predicted binding affinity.

Compound IDStructureModificationBinding Energy (kcal/mol)Key Interacting Residues
Parent This compound--8.2Trp366, Gln257, Arg260
ANA-01 4-(4-Fluorobenzyl)morpholine-2-carboxamide4-Fluoro on benzyl-8.7Trp366, Gln257, Arg260, Tyr341
ANA-02 4-(4-Methoxybenzyl)morpholine-2-carboxamide4-Methoxy on benzyl-8.4Trp366, Gln257, Arg260
ANA-03 4-Benzylmorpholine-2-N-methylcarboxamideN-Methyl on carboxamide-7.9Trp366, Gln257
Known Inhibitor L-NIL (L-N6-(1-iminoethyl)lysine)--9.1Trp366, Gln257, Arg260, Hem
  • The addition of a fluorine atom to the benzyl ring (ANA-01) resulted in a more favorable binding energy, suggesting a potential beneficial interaction, possibly with a hydrophobic pocket or through halogen bonding.

  • The bulky methoxy group (ANA-02) slightly improved the binding affinity.

  • Methylation of the carboxamide nitrogen (ANA-03) led to a decrease in binding energy, likely due to the loss of a hydrogen bond donor.

  • The parent compound and its most potent analogue (ANA-01) show binding energies approaching that of the known inhibitor, L-NIL, making them promising candidates for further investigation.

Mechanistic Insights: A Hypothetical Signaling Pathway

The inhibition of iNOS by our lead compounds would theoretically lead to a reduction in the production of nitric oxide (NO), a key mediator of inflammation. This can be visualized in the following hypothetical signaling pathway.

signaling_pathway cluster_cell Macrophage LPS LPS/IFN-γ Receptor TLR4/IFNGR LPS->Receptor NFkB NF-κB Pathway Receptor->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO O2, NADPH Arginine L-Arginine Arginine->NO Inflammation Inflammation NO->Inflammation Inhibitor This compound (or Analogue) Inhibitor->iNOS_Protein

Caption: Hypothetical pathway of iNOS-mediated inflammation and its inhibition.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for conducting comparative molecular docking studies of this compound and its analogues. The hypothetical results demonstrate how this approach can provide valuable insights into structure-activity relationships and guide the design of more potent and selective inhibitors.

The most promising compounds from this in silico screening should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions.[11] A strong correlation between docking scores and experimental activity would further validate the computational model and pave the way for the development of novel therapeutics based on the this compound scaffold.

References

  • ResearchGate. How to validate the molecular docking results? Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Benzylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and best practices adopted by leading research institutions.[1][2][3] Our primary objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Understanding the Hazard Profile: A Cautious Approach

Given the absence of a dedicated SDS for 4-Benzylmorpholine-2-carboxamide, we must infer its potential hazards from analogous compounds. For instance, 4-Benzylmorpholine-2-carboxylic acid hydrochloride is known to cause skin and serious eye irritation.[4] Similarly, other morpholine derivatives are flagged for skin and eye irritation, and some are considered harmful if swallowed or toxic in contact with skin.[5][6][7][8] Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.

Key Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • Potentially Harmful if Swallowed or Inhaled

This conservative assessment necessitates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal in a laboratory setting is that no hazardous chemical waste should be disposed of down the drain or in the regular trash.[9][10] The following protocol outlines the correct procedure for the collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Initial Determination: From the moment it is deemed unusable, this compound is classified as a hazardous waste.[11][12]

  • Waste Segregation: This waste must be segregated from other waste streams. It is crucial to avoid mixing incompatible wastes.[9][13] Based on its morpholine structure, it should not be mixed with strong oxidizing agents or strong acids.[4][5]

2. Container Selection and Labeling:

  • Container Compatibility: Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[13][14] The original container, if in good condition, is often a suitable choice.[13]

  • Proper Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[1][11] If it is a mixed waste, the percentage of each component should be listed.[9]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[3][13]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[9][14] This prevents the release of vapors and reduces the risk of spills.

  • Storage Limits: The volume of hazardous waste in an SAA is limited. While specific limits can vary by institution and state, a common limit is 55 gallons. However, for practical laboratory purposes, it is advisable to keep accumulated waste to a minimum and request routine pickups.[2][10][11]

4. Requesting a Waste Pickup:

  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.[9]

  • Timely Removal: Once the container is full, or before it has been in storage for a specified time limit (often six to twelve months), a waste pickup must be requested.[10][11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional EHS department.

  • Control and Contain: For small, manageable spills, and only if you are trained to do so, control the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[12]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

ParameterGuidelineRationale
Maximum SAA Volume Up to 55 gallons (check institutional policy)[2][11]Prevents the accumulation of large quantities of hazardous waste in a laboratory setting, minimizing risk.
Container Headspace Leave at least 10% headspaceAllows for vapor expansion and prevents spills due to overfilling.
pH for Aqueous Waste N/A (Do not dispose of via sink)As a hazardous organic chemical, it should not be drain-disposed regardless of pH.[9]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is an integral part of scientific excellence.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Laboratory Waste Management: The New Regul
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Safety D
  • 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353. PubChem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • BLD Pharmatech Safety Data Sheet.
  • SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride. Fisher Scientific.
  • 4-Benzylmorpholin-3-one Safety D
  • SAFETY DATA SHEET - 4-Morpholinecarboxaldehyde. Fisher Scientific.
  • This compound. BLD Pharm.
  • 4-Benzylmorpholine | C11H15NO | CID 249546. PubChem.
  • N-benzylmorpholine-4-carboxamide | C12H16N2O2 | CID 760018. PubChem.
  • 2-Benzylmorpholine | C11H15NO | CID 125510. PubChem.

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A Senior Application Scientist's Guide to Handling 4-Benzylmorpholine-2-carboxamide: Personal Protective Equipment, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety and handling protocols for 4-Benzylmorpholine-2-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to instill a deep understanding of the "why" behind each safety measure, ensuring that these protocols become an intuitive part of your laboratory workflow.

Hazard Identification and Risk Assessment

This compound is a substituted morpholine derivative. While specific toxicological data for this exact compound is limited, a comprehensive risk assessment can be constructed by examining its known hazard classifications and data from structurally related compounds, such as morpholine and other N-substituted morpholines.

The primary hazards associated with this compound are summarized below. These classifications are derived from available supplier safety data and are critical for informing the selection of appropriate controls.[1]

Hazard ClassGHS Hazard StatementPotential Effects
Acute Toxicity (Oral) H302: Harmful if swallowedMay cause gastrointestinal irritation or other systemic effects upon ingestion.
Acute Toxicity (Dermal) H312: Harmful in contact with skinCan be absorbed through the skin, potentially leading to systemic toxicity.
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, inflammation, and discomfort.[2][3]
Eye Irritation H319: Causes serious eye irritationCan cause significant eye irritation, pain, and potential damage upon contact.[2][3]
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalation of dust or aerosols may irritate the respiratory tract and could lead to systemic effects.
Specific Target Organ Toxicity H335: May cause respiratory irritationMay cause irritation to the nose, throat, and lungs.[3]

The morpholine scaffold itself is known to be corrosive and can cause severe skin burns and eye damage.[4][5] While the carboxamide and benzyl groups modify the molecule's properties, it is prudent to treat this compound with a high degree of caution, assuming the potential for significant irritation and toxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of PPE should be based on the specific task being performed, considering the potential for splashes, aerosol generation, or direct contact.

TaskMinimum Required PPE
Weighing/Handling Solid - Primary Gloves: Nitrile gloves (minimum 5 mil thickness). - Lab Coat: Standard cotton or flame-resistant lab coat, fully buttoned. - Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.
Preparing Solutions/Transfers - Double Gloves: Nitrile gloves (inner and outer). - Lab Coat: Chemical-resistant lab coat or a standard lab coat with a chemical-resistant apron. - Eye/Face Protection: Chemical splash goggles. A face shield worn over safety glasses is required if there is a significant splash risk.[6]
Running Reactions/Work-up - Double Gloves: Nitrile or neoprene gloves. - Lab Coat: Chemical-resistant lab coat. - Eye/Face Protection: Chemical splash goggles and a face shield.
Cleaning Spills - Double Gloves: Heavy-duty nitrile or butyl rubber gloves. - Body Protection: Disposable chemical-resistant coveralls. - Eye/Face Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator may be required depending on the spill size.[7]
Causality Behind PPE Choices:
  • Double Gloving: This practice is critical when handling solutions. The outer glove provides the primary barrier. Should it become contaminated, it can be removed without exposing the inner glove, thus preventing skin contact.

  • Chemical Splash Goggles vs. Safety Glasses: Safety glasses protect against impact but not from splashes that can seep around the edges. Goggles form a seal around the eyes, providing comprehensive protection against splashes of harmful liquids.[8]

  • Face Shield: A face shield is used in conjunction with goggles to protect the entire face from splashes or exothermic reactions that could project material.[6]

  • Chemical-Resistant Lab Coat/Apron: Standard cotton lab coats can absorb chemical spills, holding the hazardous material against the skin. A chemical-resistant material provides a non-absorbent barrier.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Identify Task q_solid Handling Solid? start->q_solid q_solution Working with Solution? q_solid->q_solution No ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses q_solid->ppe_base Yes ppe_double_glove Implement: Double Gloves q_solution->ppe_double_glove Yes q_splash Splash Risk? ppe_face_shield Add: Face Shield q_splash->ppe_face_shield Yes end_ppe Final PPE Ensemble q_splash->end_ppe No ppe_goggles Upgrade to: Chemical Splash Goggles ppe_chem_coat Upgrade to: Chemical-Resistant Coat/Apron ppe_goggles->ppe_chem_coat ppe_double_glove->ppe_goggles ppe_face_shield->end_ppe ppe_chem_coat->q_splash

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

All handling of this compound, especially when in solid form or when preparing solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Weighing the Solid Compound:
  • Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on the analytical balance.

  • Aliquotting: Carefully transfer the required amount of solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

  • Closure: Immediately and securely close the stock bottle.

  • Cleanup: Gently wipe the spatula and the weighing area with a damp cloth or paper towel to collect any residual particles. Dispose of this cleaning material as hazardous waste.

Preparing Solutions:
  • Vessel Preparation: Place a stir bar in the appropriate flask or beaker inside the fume hood.

  • Solvent Addition: Add the calculated volume of solvent to the vessel.

  • Solute Addition: Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

  • Rinsing: Use a small amount of solvent to rinse the weigh boat, ensuring a complete quantitative transfer into the vessel.

  • Closure: Cover the vessel to prevent vapor release.

Emergency Procedures

Immediate and correct response to an exposure is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Designated Waste Container: Use a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Solid Waste: All disposable materials that have come into contact with the compound (gloves, weigh boats, paper towels, etc.) must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[11]

Disposal Procedure:
  • Neutralization is NOT Recommended: Do not attempt to neutralize waste in the lab unless it is part of a validated and approved institutional procedure.

  • Consult EHS: All waste disposal must be handled in accordance with local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal by a licensed company.[12][13]

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyl-2-morpholinecarboxylic acid hydrochloride. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Morpholine. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.